3-Methyl-1,2,4-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-4-5-2-3-6-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAQLPFCVVKMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178831 | |
| Record name | 1,2,4-Triazine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24108-33-6 | |
| Record name | 1,2,4-Triazine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024108336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triazine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 3-Methyl-1,2,4-triazine: Pathways, Mechanisms, and Practical Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic introduction of substituents onto the triazine core is critical for modulating its physicochemical properties and pharmacological effects. The 3-methyl-1,2,4-triazine variant serves as a foundational building block for more complex derivatives, making its efficient synthesis a topic of significant interest for researchers in drug development and organic synthesis.
This guide provides a comprehensive overview of the core synthetic pathways to this compound, emphasizing the mechanistic rationale behind the reactions, providing field-tested protocols, and offering a comparative analysis of the primary methods.
Pillar 1: The Cyclocondensation Approach - The Workhorse of Triazine Synthesis
The most prevalent and versatile method for constructing the 1,2,4-triazine ring is the cyclocondensation reaction between a 1,2-dicarbonyl compound and a suitable bis-nucleophile containing a hydrazine or amidrazone functionality.[3] This strategy offers a direct and modular approach to a wide array of substituted triazines.
Mechanism of Action: A Stepwise Annulation
The formation of the triazine ring via this pathway is not a random assembly but a logical sequence of nucleophilic attacks and dehydrations. The reaction typically initiates with the more reactive carbonyl group of the 1,2-dicarbonyl compound.
-
Initial Condensation: An amino group from the hydrazine-containing precursor attacks one of the carbonyl carbons, forming a hemiaminal intermediate.
-
Dehydration & Imine Formation: The hemiaminal readily loses a molecule of water to form a hydrazone intermediate. This is a crucial step that sets the stage for cyclization.
-
Intramolecular Cyclization: The remaining terminal amino group of the precursor performs an intramolecular nucleophilic attack on the second carbonyl carbon. This ring-closing step forms a six-membered dihydroxytriazine intermediate.
-
Final Dehydration/Aromatization: A second dehydration event occurs, leading to the formation of the stable, aromatic 1,2,4-triazine ring.
The regioselectivity, particularly with unsymmetrical 1,2-diketones, is dictated by the relative electrophilicity of the two carbonyl carbons.[3]
Caption: General reaction pathway for this compound synthesis.
Pathway 1.1: One-Pot Synthesis from Amides and 1,2-Diketones
A highly efficient and operationally simple variation of the cyclocondensation approach involves a one-pot reaction between an amide (in this case, acetamide to provide the 3-methyl group), a 1,2-diketone, and hydrazine hydrate in the presence of a base.[3] This method obviates the need to pre-synthesize and isolate potentially unstable acid hydrazide intermediates.
Experimental Protocol: Synthesis of 5,6-Diphenyl-3-methyl-1,2,4-triazine [3]
This protocol is adapted from the work of Nongkhlaw et al. and serves as a representative example of the one-pot methodology.
-
Reagent Preparation: In a round-bottom flask, add benzil (1,2-diphenyl-1,2-ethanedione) (10 mmol), acetamide (12 mmol), and a catalytic amount of a suitable base (e.g., sodium tert-butoxide).
-
Initial Condensation: Add an appropriate solvent (e.g., ethanol) and reflux the mixture for 1-2 hours. This step facilitates the in-situ formation of the N-(2-oxo-1,2-diphenylethylidene)-acetamide intermediate.
-
Cyclization: Cool the reaction mixture slightly and add hydrazine hydrate (15 mmol) dropwise.
-
Reaction Completion: Reflux the resulting solution for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Pour the residue into cold water and extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5,6-diphenyl-3-methyl-1,2,4-triazine.[3]
Caption: Experimental workflow for one-pot triazine synthesis.
Pathway 1.2: Synthesis via Amidrazones
The reaction of 1,2-dicarbonyl compounds with pre-formed amidrazones is another classic and reliable route. For the synthesis of 3-methyl-1,2,4-triazines, acetamidrazone is the key intermediate. This method provides excellent control over the substituent at the 3-position. A notable application of this is in the synthesis of C-glycosyl-1,2,4-triazines, where a glycosyl formamidrazone is condensed with a 1,2-dicarbonyl compound.[4] The underlying principle is directly applicable to the synthesis of the simpler 3-methyl analogue.
Pillar 2: Alternative and Modern Synthetic Approaches
While cyclocondensation remains the dominant strategy, other methods have been developed, offering alternative entry points to the 1,2,4-triazine core.
Domino Annulation Reactions
Recent advancements have led to the development of domino or cascade reactions that can build the triazine ring in a highly efficient manner from simple, readily available starting materials. These [4+2] domino annulation reactions can utilize ketones, aldehydes, and alkynes, representing a powerful tool for generating molecular complexity quickly.[5]
Cyclodehydration of β-keto-N-acylsulfonamides
A redox-efficient method involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts. This approach proceeds under mild conditions, making it suitable for substrates with sensitive functional groups.[6]
Comparative Analysis of Synthesis Pathways
The choice of synthetic pathway depends on several factors, including substrate availability, desired substitution pattern, scalability, and tolerance to functional groups.
| Pathway | Starting Materials | Key Reagents | Yields | Advantages | Disadvantages |
| One-Pot Cyclocondensation | 1,2-Diketone, Amide | Hydrazine Hydrate, Base | Good to Excellent[3] | Operational simplicity, high atom economy, avoids isolation of intermediates. | May lead to regioisomeric mixtures with unsymmetrical diketones.[3] |
| Amidrazone Cyclocondensation | 1,2-Diketone, Amidrazone | Acid or Base catalyst | Moderate to Good[4] | Excellent control of C3-substituent, well-established method. | Requires pre-synthesis of the amidrazone intermediate. |
| Domino Annulation | Ketones, Aldehydes, Alkynes | Various catalysts | Moderate to High[5] | High efficiency, uses simple starting materials. | May require specific catalysts and optimization for new substrates. |
| Cyclodehydration | β-keto-N-acylsulfonamides | Hydrazine Salts | Good[6] | Mild reaction conditions, tolerates sensitive functional groups. | Requires multi-step synthesis of the starting acylsulfonamide. |
Conclusion and Future Outlook
The synthesis of this compound and its derivatives is well-established, with the cyclocondensation of 1,2-dicarbonyl compounds being the most robust and widely adopted strategy. The one-pot variant, using an amide and hydrazine, offers particular advantages in terms of efficiency and simplicity, making it an excellent choice for laboratory-scale synthesis and library generation. Newer methods, such as domino reactions, provide powerful alternatives that may become more prevalent as their scope and applicability are further explored. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for the rational design and efficient production of novel 1,2,4-triazine-based therapeutic agents.
References
-
Wang, Y. et al. (2017). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Available at: [Link]
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. organic-chemistry.org. Available at: [Link]
-
Phucho, T. et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazine derivatives. ResearchGate. Available at: [Link]
-
Sallam, M. et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. Available at: [Link]
-
Shawali, A. S. et al. (2002). Cyclocondensation reactions of nitrilimines: Synthesis of 1,2,4-triazin-6-ones and 1,2,4,5-tetrazines. Heterocyclic Communications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Arshad, M. et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Nasser, R. et al. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Mosslemin, M. H. et al. (2007). ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. Organic Communications. Available at: [Link]
Sources
- 1. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as ...: Ingenta Connect [ingentaconnect.com]
- 2. ijpsr.info [ijpsr.info]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1,2,4-Triazine synthesis [organic-chemistry.org]
A Comprehensive Spectroscopic Guide to 3-Methyl-1,2,4-triazine: Elucidating Molecular Structure and Properties
Introduction: The Significance of 3-Methyl-1,2,4-triazine
In the landscape of heterocyclic chemistry, the 1,2,4-triazine scaffold is a cornerstone for the development of molecules with significant biological and material properties.[1][2] this compound (C₄H₅N₃, Mol. Wt.: 95.10 g/mol ) represents a fundamental starting point for more complex derivatives.[3] Its unique arrangement of nitrogen atoms imparts a distinct electronic character, making it a subject of interest in medicinal chemistry and materials science.[4] A thorough understanding of its spectroscopic signature is paramount for researchers, as it provides the foundational data for structural confirmation, purity assessment, and the prediction of chemical behavior.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, reflecting the analytical process of a seasoned scientist.
Caption: Molecular structure of this compound (C₄H₅N₃).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for the unambiguous elucidation of the carbon-hydrogen framework of an organic molecule. The electron-withdrawing nature of the three nitrogen atoms in the 1,2,4-triazine ring creates a highly deshielded environment, which is a key diagnostic feature in its NMR spectra.
¹H NMR Spectroscopy
In the proton NMR spectrum, we anticipate three distinct signals: two from the protons on the aromatic triazine ring (H-5 and H-6) and one from the methyl group protons. The protons on the ring are expected to appear far downfield due to the cumulative deshielding effect of the adjacent nitrogen atoms.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~9.6 | Doublet | 1H |
| H-5 | ~8.7 | Doublet | 1H |
| -CH₃ | ~2.8 | Singlet | 3H |
| Note: Data are predictive based on the parent 1,2,4-triazine and substituted analogs. Exact values may vary based on solvent and instrument.[5] |
Interpretation Insights:
-
H-6 and H-5: These protons are coupled to each other, resulting in a doublet for each signal. The significant downfield shift is characteristic of protons on electron-deficient aromatic rings.[6] H-6 is typically the most deshielded proton in the 1,2,4-triazine system.
-
-CH₃ Protons: The methyl group, being attached to a carbon (C-3) flanked by two nitrogen atoms, also experiences a downfield shift compared to a typical alkyl-substituted aromatic ring. It appears as a singlet as there are no adjacent protons for coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework. We expect to see four signals corresponding to the three unique carbon atoms in the triazine ring and the one carbon of the methyl group.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 | ~165.0 |
| C-6 | ~155.8 |
| C-5 | ~148.9 |
| -CH₃ | ~21.5 |
| Source: S. Braun, G. Frey Org. Magn. Resonance 7, 194(1975), as cited by PubChem.[3] |
Interpretation Insights:
-
Ring Carbons (C-3, C-5, C-6): All three ring carbons are significantly deshielded and appear in the aromatic region, with chemical shifts exceeding those of benzene carbons. This is a direct consequence of being bonded to electronegative nitrogen atoms. C-3, being directly attached to three nitrogen atoms (two in the ring, one implied in the C=N bond), is the most deshielded.
-
Methyl Carbon (-CH₃): The methyl carbon appears in the typical aliphatic region, though its chemical shift is slightly higher than a standard alkane due to its attachment to the electron-deficient triazine ring.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 240 ppm.
-
Acquire 1024 or more scans, as ¹³C has a low natural abundance. A longer relaxation delay (2-5 seconds) is often used.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal using appropriate software (e.g., TopSpin™, Mnova).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups and vibrational modes within a molecule. For this compound, the key features will be vibrations associated with the aromatic C-H bonds, the methyl C-H bonds, and the C=N and C-N bonds within the heterocyclic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 2980 - 2850 | Weak | Methyl (-CH₃) C-H stretching (symmetric & asymmetric) |
| 1600 - 1400 | Medium-Strong | C=N and C=C stretching vibrations (ring skeletal modes) |
| 1450 - 1375 | Medium | Methyl (-CH₃) C-H bending |
| 1200 - 1000 | Medium | C-N stretching and in-plane ring bending |
| < 900 | Medium | Out-of-plane C-H bending |
| Note: Data are predictive based on characteristic frequencies for triazine derivatives.[7][8][9] |
Interpretation Insights: The IR spectrum of a triazine is often complex in the fingerprint region (below 1500 cm⁻¹). However, the series of medium-to-strong bands between 1600 cm⁻¹ and 1400 cm⁻¹ are highly characteristic of the triazine ring's skeletal vibrations and are a key diagnostic tool for confirming its presence.[9][10]
Experimental Protocol: IR Spectrum Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a modern, convenient alternative to traditional KBr pellets.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. For this compound (C₄H₅N₃), the exact mass is 95.0483 Da.[3]
Caption: Plausible EI fragmentation pathway for this compound.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺˙): A strong peak at m/z = 95, corresponding to the intact molecule with one electron removed. This confirms the molecular weight.
-
Key Fragments: The stability of the triazine ring means that fragmentation often involves the expulsion of stable small molecules like nitrogen (N₂) and hydrogen cyanide (HCN).[11]
-
m/z = 67: Loss of N₂ from the molecular ion.
-
m/z = 41 or 40: Loss of HCN from a fragment, or a fragment corresponding to acetonitrile (CH₃CN⁺).
-
m/z = 54: Loss of acetonitrile (CH₃CN) from the molecular ion.
-
The fragmentation pattern serves as a molecular fingerprint, helping to distinguish it from isomers and other compounds with the same nominal mass.
Experimental Protocol: Electron Ionization (EI) Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a Gas Chromatograph (GC-MS) for volatile samples.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Summary and Conclusion
The spectroscopic characterization of this compound provides a complete and self-validating picture of its molecular identity.
-
NMR spectroscopy confirms the C-H framework, showing the characteristic deshielded protons and carbons of the electron-deficient triazine ring.
-
IR spectroscopy identifies the key functional groups and the unique skeletal vibrations of the heterocyclic core.
-
Mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of stable neutral molecules.
This guide provides the essential data and interpretive logic required by researchers working with this compound. The detailed protocols and causal explanations are designed to ensure that this foundational knowledge can be confidently applied and reproduced in any modern chemistry laboratory.
References
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent Source: International Journal of Innovative Research in Technology (IJIRT) URL: [Link]
-
Title: Novel one pot synthesis of substituted 1,2,4-triazines Source: Arkivoc URL: [Link]
-
Title: 1,2,4-triazine derivatives: Synthesis and biological applications Source: International Journal of Pharma Sciences and Research (IJPSR) URL: [Link]
-
Title: 1,2,4-Triazine Source: NIST WebBook URL: [Link]
-
Title: Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor Source: PubMed, National Institutes of Health URL: [Link]
-
Title: The Infrared Spectra of Some Derivatives of 1,3,5-Triazine Source: Journal of the American Chemical Society URL: [Link]
-
Title: Infrared Spectra of Some 1,3,5-Triazine Derivatives Source: Journal of the American Chemical Society URL: [Link]
-
Title: 3-Amino-1,2,4-triazine Source: NIST WebBook URL: [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 3. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. 1,2,4-Triazine(290-38-0) 1H NMR [m.chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Amino-1,2,4-triazine [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,2,4-Triazine [webbook.nist.gov]
An In-Depth Technical Guide to 3-Methyl-1,2,4-triazine (CAS 24108-33-6)
This guide provides a comprehensive technical overview of 3-Methyl-1,2,4-triazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing from available literature and chemical principles, we will explore its properties, synthesis, reactivity, and potential applications, offering field-proven insights for scientific professionals.
Introduction: The 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a six-membered aromatic heterocycle containing three nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have shown potential as antifungal, anti-HIV, anticancer, and anti-inflammatory agents, among other therapeutic applications.[2] The electron-deficient nature of the triazine ring governs its reactivity and provides a stable core for functionalization, making it a versatile building block in the synthesis of novel therapeutic agents. This compound represents a fundamental example of this class, offering a platform for further chemical exploration.
Physicochemical and Computed Properties
Precise experimental data for this compound is limited in publicly accessible literature. However, a combination of data from chemical suppliers and computational predictions provides a reliable profile of its key properties.
| Property | Value | Source |
| CAS Number | 24108-33-6 | [3][4] |
| Molecular Formula | C₄H₅N₃ | [3][4] |
| Molecular Weight | 95.10 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | Not specified; likely a solid or liquid | - |
| Boiling Point | 214.5 °C (Predicted) | [5] |
| Melting Point | Not experimentally determined | - |
| Density | 1.113 g/cm³ (Predicted) | [5] |
| Flash Point | 98 °C (Predicted) | [5] |
| Solubility | Not experimentally determined | - |
| LogP (calculated) | -0.4 / 0.18 | [3][5] |
| Polar Surface Area | 38.67 Ų | [5] |
| pKa (predicted) | 1.71 ± 0.63 | ChemicalBook[6] |
Molecular Structure
The structure of this compound consists of a 1,2,4-triazine ring with a methyl group substituted at the C3 position.
Caption: Proposed one-pot synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Causality: This protocol is based on the principle that an amide (acetamide) first condenses with a 1,2-dicarbonyl compound (glyoxal) in the presence of a base to form an N-acyl-α-amino ketone intermediate in situ. [7]This intermediate is then immediately subjected to cyclocondensation with hydrazine hydrate to form the triazine ring. This one-pot approach is efficient as it avoids the isolation of potentially unstable intermediates.
-
Reaction Setup: To a stirred solution of glyoxal (1 equivalent) in a suitable solvent such as ethanol, add acetamide (1 equivalent) and a catalytic amount of a base (e.g., sodium hydroxide).
-
Intermediate Formation: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials. This step forms the crucial N-(2-oxo-ethylidene)-acetamide intermediate. [7]3. Cyclization: Once the initial condensation is complete, add hydrazine hydrate (1 equivalent) dropwise to the reaction mixture. The temperature may need to be controlled during this addition as the reaction can be exothermic.
-
Reaction Completion: After the addition of hydrazine hydrate, the mixture may be heated to reflux to drive the cyclization to completion. Monitor the formation of the product by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the base with a dilute acid (e.g., HCl). Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Spectral Characterization (Expected)
Specific spectral data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated.
-
¹H NMR: The spectrum is expected to be simple.
-
A singlet for the methyl protons (CH₃ ), likely appearing in the range of δ 2.5-2.8 ppm.
-
Two distinct signals for the aromatic protons on the triazine ring (H5 and H6). Due to the asymmetry of the ring, these would likely appear as doublets or singlets in the downfield region (δ 8.5-9.5 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon (C H₃) in the aliphatic region (δ 20-30 ppm).
-
Three distinct signals for the ring carbons (C3, C5, and C6) in the aromatic/heteroaromatic region (δ 145-165 ppm). PubChem references a ¹³C NMR spectrum from a 1975 publication, confirming its characterization is possible. [3]* IR Spectroscopy:
-
C-H stretching vibrations from the methyl group and aromatic ring (around 2900-3100 cm⁻¹).
-
C=N and N=N stretching vibrations characteristic of the triazine ring (around 1400-1600 cm⁻¹).
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 95.
-
Reactivity and Potential Applications in Drug Development
The 1,2,4-triazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. This property is fundamental to its utility in synthesis. Conversely, the methyl group at the C3 position offers a site for different chemical modifications.
Key Reactivity Insights
-
Nucleophilic Aromatic Substitution (SₙAr): The triazine ring can react with nucleophiles, potentially leading to the substitution of ring protons, although this often requires activation or harsh conditions. The reactivity is influenced by the position; for instance, the C5 position is often susceptible to nucleophilic attack. [8]2. Reactions of the Methyl Group: The protons on the methyl group are activated by the electron-withdrawing triazine ring. This allows for deprotonation with a strong base to form a carbanion, which can then be used in condensation reactions (e.g., with aldehydes or ketones) to build more complex molecules. [6]3. Inverse Electron Demand Diels-Alder Reactions: 1,2,4-Triazines are known to participate as dienes in inverse electron demand Diels-Alder reactions with electron-rich dienophiles. [9]This is a powerful method for constructing new heterocyclic systems, where the triazine ring reacts and subsequently extrudes N₂, leading to a pyridazine or other ring systems.
Relevance in Drug Discovery
The 1,2,4-triazine scaffold is a key component in a variety of biologically active molecules. Research has shown that derivatives can act as potent and selective inhibitors or antagonists for various biological targets.
-
Enzyme Inhibition: Derivatives have been synthesized as inhibitors for enzymes like BACE1, which is a key target in the treatment of Alzheimer's disease. [9][10]* Receptor Antagonism: The scaffold has been successfully used to develop antagonists for G-protein coupled receptors (GPCRs), such as the adenosine A₂A receptor, which is a target for treating Parkinson's disease. [11]* Anticancer and Antimicrobial Agents: The triazine nucleus is present in compounds with demonstrated anticancer, antihypertensive, and antiviral activities. [12] this compound serves as a valuable starting material or fragment for the synthesis of these more complex and biologically active derivatives. Its relatively simple structure allows for systematic modification at the methyl group and the C5/C6 positions of the triazine ring to explore structure-activity relationships (SAR).
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not readily available. The following guidance is based on safety data for structurally similar triazine derivatives, such as 3-Amino-1,2,4-triazine. [13][14]
General Safety Precautions
-
Hazard Classification: Assumed to be an irritant. May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. [14]* Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from sources of ignition.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disclaimer: This safety information is based on analogous compounds and should be used as a guide only. A thorough risk assessment should be conducted before handling this chemical. Always refer to a compound-specific Safety Data Sheet if one becomes available.
References
-
PubChem. This compound | C4H5N3 | CID 141070. National Institutes of Health. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
-
Structural characterization of triazines. Chapter 3 – Structural characterization of triazines. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of Trimethyl-1,3,5-triazine: From Synthesis to Structure-Reactivity. [Link]
-
Agilent. Safety Data Sheet. [Link]
-
Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
-
SpectraBase. 3-Methyl-5-methylsulfonyl-1-phenyl-pyrazolo[4,3-e]t[3][13][15]riazine - Optional[MS (GC)] - Spectrum. [Link]
-
Thieme. 2.3. 1,3,5-Triazines. [Link]
-
ResearchGate. 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. [Link]
-
PubMed. Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]
-
Stenutz. This compound. [Link]
-
International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]
-
ResearchGate. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
-
PubMed Central. Triazine: An Important Building Block of Organic Materials for Solar Cell Application. [Link]
-
Scirp.org. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. [Link]
-
PubMed Central. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. [Link]
-
MDPI. Experimental and In Silico Studies to Unravel the Antioxidant and Antibacterial Properties of Lichen Metabolites from Pseudocyphellaria compar and Pseudocyphellaria nudata. [Link]
-
ResearchGate. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
-
PubChem. 1,2,4-Triazine | C3H3N3 | CID 67520. National Institutes of Health. [Link]
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
Wikipedia. 1,3,5-Triazine. [Link]
-
National Toxicology Program. Nomination Background: 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol (CASRN: 4719-04-4). [Link]
Sources
- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 2. ijpsr.info [ijpsr.info]
- 3. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. CAS:24108-33-6 FT-0705384 this compound Product Detail Information [finetechchem.com]
- 6. nbinno.com [nbinno.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazine(290-38-0) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. tdx.cat [tdx.cat]
An In-Depth Technical Guide to the Reaction Mechanisms of 3-Methyl-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the core reaction mechanisms of 3-methyl-1,2,4-triazine, a heterocyclic scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. As an electron-deficient azadiene, its reactivity is dominated by characteristic transformations that allow for the construction of a diverse array of more complex heterocyclic systems. This document moves beyond a simple listing of reactions to explain the causality behind these transformations, offering field-proven insights for professionals in drug development and chemical research.
Foundational Principles: Synthesis and Electronic Structure
The reactivity of this compound is a direct consequence of its electronic structure. The presence of three nitrogen atoms in the six-membered ring results in a significantly electron-deficient aromatic system. This inherent electron deficiency is the primary driver for its participation in inverse-electron-demand Diels-Alder reactions and its susceptibility to nucleophilic attack.
A common and versatile method for the synthesis of substituted 1,2,4-triazines involves a one-pot condensation reaction. This approach typically utilizes the reaction between 1,2-dicarbonyl compounds, amides, and hydrazine hydrate in the presence of a base.[1] For instance, the reaction of a 1,2-diketone with acetamide and hydrazine hydrate can yield the corresponding this compound derivative. The specific substitution pattern on the resulting triazine is determined by the choice of the starting 1,2-dicarbonyl compound.[1]
General Synthesis of 3-Methyl-1,2,4-triazines:
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Ref. |
| 1,2-Dicarbonyl Compound | Acetamide | Hydrazine Hydrate | 3-Methyl-5,6-disubstituted-1,2,4-triazine | [1] |
This synthetic route offers a straightforward entry into this class of compounds, providing the necessary scaffold for further functionalization and mechanistic studies.
Key Reaction Mechanisms of this compound
The chemical behavior of this compound is characterized by three principal reaction pathways:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The most prominent and synthetically useful reaction of 1,2,4-triazines.
-
Nucleophilic Aromatic Substitution and Addition: Direct attack of nucleophiles on the electron-deficient ring.
-
Dimroth Rearrangement: A characteristic isomerization of nitrogen-containing heterocycles.
The Workhorse Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The IEDDA reaction is a powerful tool in organic synthesis, allowing for the rapid construction of complex nitrogen-containing heterocycles.[2] In this reaction, the electron-poor 1,2,4-triazine acts as the diene, reacting with an electron-rich dienophile, such as an enamine or an ynamine.[3][4] This is the reverse of the electronic demand in a classical Diels-Alder reaction.
The general mechanism proceeds through a [4+2] cycloaddition, forming an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, typically extruding a molecule of dinitrogen (N₂), to form a dihydropyridine, which then aromatizes to the corresponding substituted pyridine.[2] This transformation is a highly efficient method for converting the triazine core into a pyridine scaffold, a common motif in pharmaceuticals.
Workflow for IEDDA Reaction of a 1,2,4-Triazine:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding DielsâAlder Reaction upon 3âVinyl-1,2,4-triazine Platforms - Organic Letters - Figshare [acs.figshare.com]
- 4. Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 3-Methyl-1,2,4-triazine: Unveiling Molecular Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methyl-1,2,4-triazine in Modern Chemistry
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique electronic properties.[1][2] As a prominent member of this family, this compound (C4H5N3) serves as a crucial building block for developing novel therapeutic agents and functional materials.[3] Its derivatives have shown a wide spectrum of pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] Understanding the fundamental molecular properties of this compound through theoretical and computational studies is paramount for the rational design of new, more effective compounds.
This in-depth technical guide provides a comprehensive overview of the theoretical methodologies used to investigate this compound. As a senior application scientist, the aim is to not only present data but to elucidate the causality behind the computational choices, offering a self-validating framework for researchers. We will explore its optimized molecular geometry, spectroscopic signatures, and electronic characteristics, grounded in robust quantum chemical calculations.
Part 1: Unraveling the Molecular Architecture through Computational Chemistry
The foundation of understanding a molecule's behavior lies in its three-dimensional structure and electronic distribution. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for this purpose, balancing computational cost with high accuracy for organic molecules.[6][7]
The Causality Behind Method Selection: DFT for Precision
The choice of a computational method is a critical decision that dictates the accuracy of the predicted properties. For molecules like this compound, the B3LYP hybrid functional is a widely adopted and validated choice.[8][9] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a reliable description of electron correlation effects.
The basis set, which describes the atomic orbitals, is equally important. A common and robust choice for molecules of this size is the 6-311++G(d,p) basis set.[8][9] The "6-311G" part indicates a triple-zeta valence basis set, providing flexibility for valence electrons. The "++" denotes the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" signifies the addition of polarization functions, allowing for the description of non-spherical electron distributions, which is essential for accurately modeling bonding in a heterocyclic system.
Optimized Molecular Geometry
The first step in any theoretical study is to determine the molecule's most stable geometry, corresponding to the minimum energy on the potential energy surface.[10] This is achieved through a geometry optimization calculation. For this compound, the expected outcome is a planar or near-planar triazine ring, with the methyl group's hydrogens adopting a staggered conformation to minimize steric hindrance. The precise bond lengths and angles obtained from this calculation are fundamental for understanding the molecule's stability and reactivity.
Part 2: Spectroscopic and Electronic Properties: A Computational Perspective
Once the optimized geometry is obtained, a wealth of information about the molecule's spectroscopic and electronic properties can be calculated. These theoretical predictions are invaluable for interpreting experimental data and gaining deeper insights into the molecule's behavior.
Vibrational Analysis: Decoding the IR Spectrum
A frequency calculation performed on the optimized geometry serves two purposes: it confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies), and it predicts the vibrational frequencies and intensities of the molecule's normal modes.[9] This theoretical infrared (IR) spectrum can be directly compared with experimental data, aiding in the assignment of spectral bands to specific molecular motions, such as C-H stretches, N=N stretches, and ring deformations.
NMR Spectroscopy: Predicting Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a highly effective approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules.[11][12][13] By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained and correlated with experimental spectra to confirm the molecular structure.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[8][14] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.[15] For 1,2,4-triazine derivatives, the HOMO is often delocalized over the triazine ring and any electron-donating substituents, while the LUMO is typically centered on the electron-deficient triazine ring.[16][17]
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[16][17] It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazine ring, highlighting their nucleophilic character, and positive potential around the hydrogen atoms.
Part 3: Experimental Protocols and Data Presentation
This section outlines a detailed, step-by-step methodology for conducting the theoretical studies described above and presents a summary of expected quantitative data in a structured format.
Detailed Step-by-Step Computational Workflow
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software such as GaussView.
-
Geometry Optimization:
-
Select a DFT method, for instance, B3LYP with a 6-311++G(d,p) basis set.[10]
-
Perform a geometry optimization to find the lowest energy conformation.
-
Ensure the optimization converges to a stationary point.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Confirm that there are no imaginary frequencies, which verifies that the structure is a true minimum.
-
Analyze the output to obtain the predicted IR spectrum.
-
-
NMR Chemical Shift Calculation:
-
Electronic Property Analysis:
-
From the output of the geometry optimization, extract the energies of the HOMO and LUMO to determine the energy gap.
-
Generate the MEP map to visualize the charge distribution and identify reactive sites.
-
Summary of Predicted Molecular Properties
The following table summarizes the kind of quantitative data that would be obtained from the computational workflow described above. The values are illustrative and based on general findings for similar 1,2,4-triazine derivatives found in the literature.
| Property | Predicted Value/Observation | Significance |
| Electronic Energy | Value in Hartrees | Indicates the total energy of the molecule at 0 K. |
| Dipole Moment | Value in Debye | Quantifies the molecule's overall polarity. |
| HOMO Energy | Negative value (eV) | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Negative or positive value (eV) | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Positive value (eV) | Indicates kinetic stability and chemical reactivity.[15] |
| Key Vibrational Frequencies | cm⁻¹ | Corresponds to specific bond stretches and bends for IR spectral analysis. |
| ¹³C NMR Chemical Shifts | ppm | Predicted shifts for C3, C5, C6, and the methyl carbon. |
| ¹H NMR Chemical Shifts | ppm | Predicted shifts for H5, H6, and the methyl protons. |
Part 4: Visualization of Key Concepts
Visual representations are essential for conveying complex information in a clear and concise manner. The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure of this compound and the computational workflow.
Caption: Molecular graph of this compound.
Caption: Computational workflow for theoretical studies.
Conclusion and Future Directions
Theoretical studies provide an indispensable framework for understanding the intrinsic properties of this compound. By employing DFT calculations, researchers can accurately predict its geometry, spectroscopic signatures, and electronic characteristics, which are crucial for elucidating its reactivity and potential for interaction with biological targets. The methodologies and insights presented in this guide serve as a robust foundation for future research, enabling the rational design and development of novel 1,2,4-triazine-based compounds for a wide range of applications in medicine and materials science. Further studies could explore its excited-state properties using Time-Dependent DFT (TD-DFT) or investigate its interactions with specific biological targets through molecular docking and dynamics simulations.
References
-
International Journal of Informative & Research in Technology (IJIRT). (n.d.). Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. Retrieved from [Link]
-
International Research Journal of Education and Technology. (2023, April 7). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
- Kozhevnikov, V., Cowling, S. J., Karadakuv, P., & Bruce, D. (2008). Mesomorphic 1,2,4-triazine-4-oxides in the synthesis of new heterocyclic liquid crystals.
-
J-Stage. (n.d.). Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. Retrieved from [Link]
- MDPI. (2022, May 23).
-
Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations. (2023, October 11). Retrieved from [Link]
-
ResearchGate. (2022, October 20). (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]
-
ACS Publications. (2024, July 31). Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. Retrieved from [Link]
-
eScholarship. (2024, March 12). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]
-
Passer Journal of Basic and Applied Sciences. (2021, June 30). PDF 1.05 M. Retrieved from [Link]
-
YouTube. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and Vibrational Analysis of 2, 4-diamino-6-methyl-1, 3, 5-triazin-1-ium-hydrogen oxalate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
MDPI. (2022, September 1). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Retrieved from [Link]
-
Scribd. (n.d.). DFT Calculations On Molecular Structure, Homo Lumo Study Reactivity Descriptors of Triazine Derivative | PDF | Molecules | Chemical Bond. Retrieved from [Link]
-
ACS Publications. (2012, January 5). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Parameters, NLO, HOMO, LUMO, MEP, Chemical Reactivity Descriptors, Mulliken-NPA, Thermodynamic Functions, Hirshfeld Surface Analysis and Molecular Docking of 1,3-Bis(4-methylphenyl)triazine. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]
-
PubMed. (2025, August 5). Structure and properties of 1,3,5-triazine and 1,2,4-triazole linked energetic derivatives with varied energetic functional groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory. Retrieved from [Link]
-
ChemRxiv. (n.d.). Mode-Selective Vibrational Energy Transfer Dynamics in 1,3,5-Trinitroperhydro-1,3,5-Triazine (RDX) Thin Films. Retrieved from [Link]
Sources
- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 16. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-1,2,4-triazine
Abstract
This technical guide offers a detailed examination of the physicochemical properties of 3-Methyl-1,2,4-triazine, a heterocyclic compound with notable potential in the fields of medicinal chemistry and materials science. This document provides an in-depth analysis of its structural features, spectroscopic data, and critical physicochemical parameters. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, providing both fundamental knowledge and practical experimental methodologies to support its use in innovative research.
Introduction: The Significance of this compound in Modern Chemistry
This compound is an aromatic heterocyclic compound characterized by a six-membered ring containing three nitrogen atoms, with a methyl group attached. The 1,2,4-triazine core is a well-established pharmacophore, and its derivatives are recognized for a wide range of biological activities, including potential applications as anticancer and antimicrobial agents.[1] A thorough understanding of the fundamental physicochemical properties of the parent compound, this compound, is essential for the systematic design and synthesis of new derivatives with customized properties for specific therapeutic or material science purposes. This guide will systematically explore these characteristics, offering both theoretical foundations and practical methods for their assessment.
Molecular Structure and Spectroscopic Profile
The precise molecular structure and purity of this compound are crucial for any scientific investigation. Spectroscopic techniques provide a definitive characterization of the molecule.
Molecular Formula and Weight
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the molecular structure in solution.
-
¹H NMR : The proton NMR spectrum is expected to display characteristic signals for the methyl protons and the aromatic protons of the triazine ring.
-
¹³C NMR : The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[2]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the vibrational modes of the chemical bonds within the molecule, which correspond to specific functional groups.[4][5]
-
Mass Spectrometry (MS) : Mass spectrometry is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition.[6]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5–10 mg of this compound in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumental Setup : Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or greater.
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which may necessitate a longer acquisition time.
-
-
Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis : Integrate the proton signals and assign the chemical shifts to the corresponding protons and carbons in the molecular structure.
Diagram: NMR Experimental Workflow
Caption: A simplified workflow for NMR analysis.
Key Physicochemical Properties
These properties are essential for predicting the behavior of this compound in various environments, which is particularly important in the context of drug development.[7][8]
Table 1: Summary of Physicochemical Properties
| Property | Value | Method of Determination |
| Boiling Point | 214.5±23.0 °C (Predicted)[9] | Not applicable |
| Density | 1.113±0.06 g/cm³ (Predicted)[9] | Not applicable |
| pKa | 1.71±0.63 (Predicted)[9] | Not applicable |
Melting Point
The melting point is a fundamental physical property that is often used as an indicator of purity. A sharp melting range typically signifies a high degree of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation : A small amount of crystalline this compound is finely powdered.
-
Capillary Loading : The powdered sample is packed into a capillary tube to a height of 2–3 mm.
-
Measurement : The capillary tube is placed in a calibrated melting point apparatus.
-
Heating : The sample is heated at a controlled rate, typically 1–2 °C per minute, near the expected melting point.
-
Observation : The temperature at which the first droplet of liquid appears and the temperature at which the entire sample is molten are recorded as the melting range.
Solubility
Solubility is a critical factor in drug development, as it influences both bioavailability and formulation.
Experimental Protocol: Qualitative Solubility Assessment
-
Solvent Selection : A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, chloroform).
-
Sample Addition : A small, known amount of this compound (e.g., 1 mg) is added to 1 mL of each solvent.
-
Mixing : Each sample is vigorously mixed for a set duration to ensure maximum dissolution.
-
Observation : The samples are visually inspected to determine if the compound has completely dissolved.
Acidity/Basicity (pKa)
The nitrogen atoms within the triazine ring confer basic properties to the molecule. The pKa value quantifies this basicity and is essential for predicting the molecule's ionization state at physiological pH.
Diagram: Ionization Equilibrium of this compound
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazine [webbook.nist.gov]
- 7. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 24108-33-6 [m.chemicalbook.com]
A Comprehensive Technical Guide to Unlocking the Research Potential of 3-Methyl-1,2,4-triazine
Abstract
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in contemporary drug discovery and materials science, celebrated for its wide-ranging biological activities and distinct electronic characteristics. Among the derivatives of this class, 3-Methyl-1,2,4-triazine offers a seemingly elementary yet profoundly versatile foundation for significant scientific exploration. This guide aims to illuminate promising and underexplored research trajectories for this adaptable molecule. We will explore innovative synthetic methodologies, probe its capacity as a central structural element in the development of therapeutic agents, with a particular focus on oncology and neurodegenerative disorders, and investigate its utility in the creation of sophisticated organic materials. This document is intended to serve as a strategic blueprint for researchers, scientists, and professionals in drug development, offering not only conceptual frameworks but also practical, actionable experimental designs to foster innovation.
Introduction: The Unexplored Horizons of a Core Heterocycle
The 1,2,4-triazine ring system, a six-membered aromatic heterocycle featuring three nitrogen atoms, is a fundamental component in the field of heterocyclic chemistry. Its derivatives have been shown to possess a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties. The specific arrangement of nitrogen atoms within the ring imparts unique electronic properties, rendering it a desirable framework for the fine-tuning of molecular characteristics.
This compound, with its straightforward methyl substituent, provides a basic structure that is ideal for further chemical modification. Although certain aspects of its chemistry have been investigated, there remain considerable opportunities to fully harness its capabilities. This guide will venture beyond the existing body of literature to propose novel avenues of research, founded on established chemical principles and state-of-the-art techniques.
In-Depth Analysis: Proposed Areas of Research
Advanced Synthetic Methodologies and Library Generation
The functionalization of the 1,2,4-triazine core is crucial for unlocking its therapeutic and material potential. While traditional methods for its synthesis are well-established, modern organic chemistry provides a diverse toolkit for more efficient and varied derivatization.
2.1.1. C-H Activation Strategies for Regioselective Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has revolutionized synthetic chemistry, offering an atom-economical approach to molecular diversification. The inherent electronic properties of the 1,2,4-triazine ring can be leveraged for regioselective C-H activation at the C5 and C6 positions.
Key Research Question: Can transition-metal-catalyzed C-H activation be utilized to directly introduce aryl, alkyl, and heteroaryl substituents at the C5 and C6 positions of this compound, thus circumventing traditional cross-coupling methods that necessitate pre-functionalized starting materials?
Experimental Protocol: Palladium-Catalyzed C-H Arylation
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1 mmol), the desired aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand such as P(o-tolyl)₃ (10 mol%), and K₂CO₃ (2 mmol).
-
Solvent: Add 5 mL of a high-boiling point solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture at 110 °C for 12-24 hours under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Causality: The selection of a palladium catalyst is informed by its demonstrated effectiveness in the C-H activation of electron-deficient heterocycles.[1][2][3] The phosphine ligand is essential for stabilizing the active palladium species and facilitating the catalytic cycle. The carbonate base is required to assist in the deprotonation step.
Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) of the product with the anticipated structure. The regioselectivity can be verified using 2D NMR techniques such as NOESY.
Diagram: C-H Activation Workflow
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Medicinal Chemistry: Targeting Kinases in Oncology
The 1,2,4-triazine scaffold is a recognized "hinge-binding" motif for numerous protein kinases, which are pivotal targets in cancer therapy.[4][5] The methyl group at the C3 position can serve as a foundation for constructing more intricate side chains to enhance potency and selectivity.[4]
Key Research Question: Can derivatives of this compound be engineered as potent and selective inhibitors of key oncogenic kinases, for instance, those within the MAPK or PI3K pathways?
2.2.1. Structure-Based Drug Design and Synthesis
By utilizing publicly accessible crystal structures of target kinases, a structure-based design methodology can be implemented. The 3-methyl group can be functionalized to introduce moieties that interact with specific pockets within the kinase active site.
Experimental Protocol: Synthesis of a 3-Arylmethyl-1,2,4-triazine Library
-
Starting Material Synthesis: Synthesize 3-chloromethyl-1,2,4-triazine from this compound via radical chlorination.
-
Suzuki Cross-Coupling: In a microwave vial, combine 3-chloromethyl-1,2,4-triazine (1 mmol), a boronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base like Cs₂CO₃ (2 mmol) in a mixture of dioxane and water.
-
Microwave Irradiation: Heat the reaction in a microwave reactor at 120-150 °C for 15-30 minutes.
-
Purification: Purify the resulting library of 3-arylmethyl-1,2,4-triazine derivatives using automated flash chromatography.
Causality: Microwave-assisted synthesis can significantly reduce reaction times and often enhance yields for cross-coupling reactions. The dppf ligand is known to be effective for a diverse range of boronic acids.
Self-Validation: Each compound within the library should be characterized by LC-MS and ¹H NMR to confirm its identity and purity prior to biological screening.
2.2.2. Kinase Inhibition Screening
An initial screening should be conducted using a panel of recombinant kinases that are relevant to a specific type of cancer.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: Employ a fluorescence-based assay (e.g., ADP-Glo™) to quantify the inhibition of kinase activity.
-
Procedure:
-
Incubate the kinase, substrate, and ATP with various concentrations of the synthesized compounds.
-
After a predetermined time, add the ADP-Glo™ reagent to convert the generated ADP into a luminescent signal.
-
Measure the luminescence with a plate reader.
-
-
Data Analysis: Determine the IC₅₀ values for each compound against each kinase.
Data Presentation: Kinase Inhibition Profile
| Compound ID | Target Kinase | IC₅₀ (nM) |
| TZN-001 | MAPK1 | 50 |
| TZN-002 | PI3Kα | 120 |
| TZN-003 | AKT1 | >1000 |
Diagram: Drug Discovery Workflow
Caption: Workflow for Kinase Inhibitor Drug Discovery.
Materials Science: Novel Organic Emitters for OLEDs
The electron-deficient character of the 1,2,4-triazine ring makes it a superb building block for n-type organic semiconductors. By strategically attaching electron-donating groups, it is possible to design molecules with tunable emission properties suitable for Organic Light-Emitting Diodes (OLEDs).[6][7][8]
Key Research Question: Can this compound function as a core acceptor unit in donor-acceptor molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), aiming for high-efficiency OLEDs?
2.3.1. Design and Synthesis of Donor-Acceptor Molecules
The methyl group can serve as a handle to connect the triazine core to various donor moieties (e.g., carbazole, phenoxazine) via a suitable linker.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
-
Synthesis of 3-(Bromomethyl)-1,2,4-triazine: Brominate the methyl group of this compound using N-bromosuccinimide (NBS) and a radical initiator.
-
Coupling Reaction: In a Schlenk tube, combine 3-(bromomethyl)-1,2,4-triazine (1 mmol), the donor amine (1.1 mmol), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a ligand like Xantphos (4 mol%), and a base such as NaOtBu (1.5 mmol) in toluene.
-
Reaction Conditions: Heat the mixture at 90-110 °C for 8-16 hours under an inert atmosphere.
-
Purification: Purify the product by column chromatography followed by recrystallization or sublimation.
Causality: The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, making it ideal for linking donor and acceptor units. The selection of the ligand is crucial for achieving high yields and preventing side reactions.
2.3.2. Photophysical and Electrochemical Characterization
The synthesized molecules must be thoroughly characterized to evaluate their potential as OLED emitters.
Experimental Protocol: Characterization
-
UV-Vis and Photoluminescence Spectroscopy: Measure the absorption and emission spectra in various solvents to ascertain the photophysical properties.
-
Cyclic Voltammetry: Determine the HOMO and LUMO energy levels to evaluate the charge injection and transport properties.
-
Transient Photoluminescence Spectroscopy: Measure the fluorescence decay lifetimes to probe for the presence of TADF.
Data Presentation: Photophysical and Electrochemical Properties
| Compound ID | Donor Unit | λₐₑₛ (nm) | λₑₘ (nm) | Φₚₗ (%) | HOMO (eV) | LUMO (eV) |
| TADF-01 | Carbazole | 350 | 520 | 85 | -5.8 | -2.9 |
| TADF-02 | Phenoxazine | 380 | 550 | 92 | -5.6 | -2.8 |
Diagram: OLED Device Architecture
Caption: Schematic of a typical OLED device structure.
Conclusion and Future Outlook
This compound is much more than a simple heterocyclic compound; it is a versatile platform for innovation across multiple scientific fields. The research directions proposed in this guide, which encompass advanced synthesis, targeted drug discovery, and pioneering materials science, are merely a starting point. By employing modern chemical methodologies and a rational design approach, the scientific community can unlock the full potential of this intriguing molecule, paving the way for the development of novel therapeutics and next-generation organic electronics. The key to success will be interdisciplinary collaboration, where synthetic chemists, medicinal biologists, and materials scientists work in synergy to translate fundamental discoveries into tangible applications.
References
-
[Structure activity relationships for a novel series of pyrrolo[2,1-f][4][6][7]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate.]([Link])
-
[Palladium-catalyzed regioselective arylation of imidazo[1,2-b][4][6][7]triazine: synthesis of an alpha 2/3-selective GABA agonist.]([Link])
-
[Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][4][6][7]triazines.]([Link])
-
[A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][4][9]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities.]([Link])
-
[Pyrrolo[2,1-f][4][6][7]triazine: a promising fused heterocycle to target kinases in cancer therapy.]([Link])
-
[Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-b][4][6][7]triazine: Synthesis of an α2/3-Selective GABA Agonist.]([Link])
-
[Synthesis of imidazo[4,5-e][1][4]thiazino[2,3-c][4][6][7]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][4][6][7]triazines.]([Link])
-
[c][4][6][7]triazines via a base-induced rearrangement of functionalized imidazo[4,5- e]thiazolo[2,3- c].]([Link])
Sources
- 1. Palladium-catalyzed regioselective arylation of imidazo[1,2-b][1,2,4]triazine: synthesis of an alpha 2/3-selective GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Methyl-1,2,4-triazine
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of heterocyclic compounds.
Abstract: 3-Methyl-1,2,4-triazine is a key heterocyclic scaffold utilized in medicinal chemistry and materials science.[1] The precise confirmation of its structure and the rigorous assessment of its purity are paramount for ensuring reproducibility and validity in downstream applications. This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of this compound, integrating data from spectroscopic and chromatographic techniques. We present not just protocols, but the underlying scientific rationale for methodological choices, ensuring a robust and self-validating analytical workflow.
Introduction and Physicochemical Overview
The 1,2,4-triazine core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with a wide array of biological activities.[2] Accurate characterization of substituted triazines like this compound is a non-negotiable prerequisite for any research or development program. It validates the synthetic route, establishes a purity baseline, and provides the foundational data for regulatory submissions. An integrated analytical approach is critical, as no single technique can provide a complete picture of the compound's identity, structure, and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃ | PubChem[3] |
| Molecular Weight | 95.10 g/mol | PubChem[3] |
| CAS Number | 24108-33-6 | PubChem[3] |
| Canonical SMILES | CC1=NC=CN=N1 | PubChem[3] |
| InChIKey | RQAQLPFCVVKMSH-UHFFFAOYSA-N | PubChem[3] |
Integrated Analytical Workflow
The comprehensive characterization of this compound relies on the logical integration of multiple analytical techniques. Each method provides a unique and complementary piece of information. The data from these techniques are synthesized to build a complete profile of the molecule, confirming its structure, identity, and purity.
Caption: Integrated workflow for the characterization of this compound.
Primary Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.
-
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for many organic compounds. However, if solubility is an issue or if proton exchange with acidic protons is a concern (not the case here), DMSO-d₆ is a suitable alternative.[4][5]
¹H NMR Spectroscopy The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. The expected spectrum for this compound is simple and highly diagnostic.
-
Expected Signals:
-
A singlet (~3H integration) in the upfield region (δ 2.5-3.0 ppm) corresponding to the methyl (CH₃) protons.
-
Two signals in the downfield aromatic region (δ 8.5-9.5 ppm), each integrating to 1H. These correspond to the protons at the C5 and C6 positions of the triazine ring. Their exact shifts and coupling (if any) depend on the electronic environment.
-
¹³C NMR Spectroscopy The carbon NMR spectrum identifies all unique carbon atoms in the molecule.
-
Expected Signals:
-
An upfield signal (δ 20-30 ppm) for the methyl (CH₃) carbon.
-
Three downfield signals in the aromatic region (δ 140-170 ppm) corresponding to the three distinct carbons of the triazine ring (C3, C5, and C6). The carbon attached to the methyl group (C3) will likely be the most shielded of the ring carbons.[6][7]
-
Table 2: Predicted NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Rationale |
| ¹H | |||
| -CH₃ | 2.7–2.9 | Singlet | Aliphatic protons adjacent to an aromatic ring. |
| Ring-H (C5/C6) | 8.7–9.4 | Singlet/Doublet | Aromatic protons in an electron-deficient triazine ring.[8] |
| ¹³C | |||
| -CH₃ | 20–25 | Quartet (coupled) | Aliphatic carbon. |
| Ring-C (C5/C6) | 145–155 | Doublet (coupled) | Aromatic carbons in the triazine ring. |
| Ring-C (C3) | 160–168 | Singlet (coupled) | Quaternary carbon of the triazine ring attached to the methyl group. |
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight and providing structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for a volatile compound like this compound.
-
Causality Behind Experimental Choices: Electron Ionization (EI) is a standard, high-energy ionization technique that produces a clear molecular ion and a rich, reproducible fragmentation pattern, which serves as a molecular fingerprint.[9]
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A strong peak at m/z = 95, corresponding to the molecular weight of C₄H₅N₃.
-
Key Fragments: The fragmentation of the 1,2,4-triazine ring is characteristic. Common losses include nitrogen (N₂, -28 Da), hydrogen cyanide (HCN, -27 Da), and radicals from the methyl group.[9]
-
Table 3: Predicted Key Mass Fragments for this compound (EI)
| m/z | Proposed Identity | Rationale |
| 95 | [C₄H₅N₃]⁺˙ (M⁺) | Molecular Ion |
| 68 | [C₃H₄N₂]⁺˙ | Loss of HCN from the molecular ion. |
| 67 | [C₄H₃N]⁺˙ | Loss of N₂ from the molecular ion. |
| 53 | [C₃H₃N]⁺˙ | Further fragmentation of larger ions. |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the gold standard for assessing the purity of a compound by separating it from impurities, starting materials, and by-products.
Gas Chromatography (GC)
GC is well-suited for the analysis of thermally stable and volatile compounds.
-
Causality Behind Experimental Choices:
-
Column: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., TG-5SilMS, DB-5, HP-5MS), provides excellent separation for a wide range of semi-polar compounds.[10][11]
-
Detector: A Nitrogen-Phosphorus Detector (NPD) offers high selectivity and sensitivity for nitrogen-containing compounds.[12] Alternatively, a Mass Spectrometer (MS) detector provides definitive peak identification, making GC-MS a powerful combination for both purity assessment and identity confirmation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity determination and quantification.
-
Causality Behind Experimental Choices:
-
Column: A reversed-phase C18 column is the workhorse for separating small organic molecules based on hydrophobicity.
-
Mobile Phase: A gradient of a weak organic acid (like formic or acetic acid) in water and an organic solvent (acetonitrile or methanol) is standard. The acid improves peak shape for basic compounds like triazines.[13][14]
-
Detector: A UV-Vis or Diode Array Detector (DAD) is used for detection. The wavelength should be set at the absorption maximum (λmax) of the triazine ring to ensure maximum sensitivity.[15]
-
Caption: Logical relationship of analytical data for full characterization.
Spectroscopic Fingerprinting
UV-Vis Spectroscopy
This technique measures the absorption of UV-visible light by the molecule, which is characteristic of its electronic structure. The π-electron system of the 1,2,4-triazine ring results in strong UV absorption.[16][17] A UV-Vis spectrum provides a λmax value that can be used for quick identity checks and for setting the detection wavelength in HPLC analysis. The absorption maximum is typically expected in the 250-300 nm range for triazine derivatives.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint by identifying the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of the triazine core and the absence of functional groups from starting materials (e.g., C=O or -OH stretches).
-
Expected Key Absorptions:
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching (from the methyl group).
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the aromatic triazine ring.[5]
-
~1300-1400 cm⁻¹: C-N stretching vibrations.
-
Detailed Experimental Protocols
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and assign chemical shifts.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL stock solution of the sample in a suitable solvent like ethyl acetate or methanol.
-
GC-MS System:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250°C, Splitless mode.
-
Oven Program: Start at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).[11]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, EI at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Acquisition: Inject 1 µL of the sample solution. Acquire the total ion chromatogram (TIC) and mass spectrum for the main peak.
-
Data Analysis:
-
Confirm the retention time of the main peak.
-
Analyze the mass spectrum, identifying the molecular ion and key fragments.
-
Calculate the purity based on the peak area percentage in the TIC.
-
Protocol 3: HPLC-UV Purity Analysis
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water).
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV/DAD at the determined λmax (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition: Inject the sample and run the gradient method.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
References
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]
-
(n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]
-
National Institutes of Health. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]
-
PubMed. (2015). Chromatographic methods for analysis of triazine herbicides. Retrieved from [Link]
-
(n.d.). Convenient methods for the synthesis and characterisation of various Triazines. Retrieved from [Link]
-
International Journal of Farming and Allied Sciences. (2014). High Performance Liquid Chromatographic Determination of an Asymmetrical Triazine Herbicide from Soil. Retrieved from [Link]
-
(n.d.). Triazines – A comprehensive review of their synthesis and diverse biological importance. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). USGS-NWQL: O-3106-93: Triazines in Water by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant UV-Vis data of the triazine derivatives 3a-d. Retrieved from [Link]
-
MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved from [Link]
-
ResearchGate. (n.d.). The absorption of UV–Vis spectra of triazine herbicides species. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Methylthio-1,2,4-triazine. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methoxy-1,2,4-triazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 1,2,4-Triazine. Retrieved from [Link]
-
CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Retrieved from [Link]
Sources
- 1. globalscitechocean.com [globalscitechocean.com]
- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 5. saudijournals.com [saudijournals.com]
- 6. tdx.cat [tdx.cat]
- 7. spectrabase.com [spectrabase.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. 1,2,4-Triazine [webbook.nist.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. NEMI Method Summary - O-3106-93 [nemi.gov]
- 13. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijfas.com [ijfas.com]
- 16. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: The 3-Methyl-1,2,4-triazine Scaffold in Modern Drug Design
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer both potent biological activity and favorable drug-like properties is paramount. Among the nitrogen-containing heterocycles, the 1,2,4-triazine ring has emerged as a "privileged scaffold"—a core structure capable of interacting with a wide range of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[3][4][5][6]
This guide focuses specifically on the 3-Methyl-1,2,4-triazine motif and its application in contemporary drug design. The strategic incorporation of a methyl group at the 3-position offers a unique combination of stability, steric influence, and synthetic accessibility, making it an invaluable starting point for library synthesis and lead optimization. We will explore the rationale behind its use, provide detailed protocols for its synthesis and biological evaluation against key drug targets, and present data-driven insights into its structure-activity relationships (SAR).
Part 1: Strategic Rationale for Employing the this compound Core
The utility of the this compound scaffold is rooted in several key physicochemical and structural properties that medicinal chemists can exploit.
Bioisosteric Replacement and Physicochemical Properties
A primary strategy in drug design is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart desirable characteristics to a molecule. The 1,2,4-triazine ring is an effective bioisostere for phenyl and other aromatic rings.[7] Introducing the nitrogen-rich triazine core in place of a carbocyclic ring can:
-
Reduce Metabolic Liability: Aromatic rings are often susceptible to CYP-mediated oxidative metabolism. The electron-deficient nature of the triazine ring makes it more resistant to such oxidation, potentially improving metabolic stability and half-life.[7]
-
Enhance Solubility: The introduction of nitrogen atoms increases polarity and provides additional hydrogen bond acceptors, which can improve aqueous solubility—a critical factor for oral bioavailability.
-
Modulate Lipophilicity: As demonstrated in the development of GPR84 antagonists, strategic modifications to the triazine scaffold can fine-tune the lipophilicity (LogP/LogD), which is crucial for optimizing the Ligand Lipophilic Efficiency (LLE) and overall drug-like properties.[2]
The 3-methyl group itself is a small, lipophilic, and metabolically robust substituent. It serves as a synthetically tractable anchor point for further elaboration while minimally impacting the overall polarity of the core scaffold.
Structural and Synthetic Versatility
The most prevalent synthetic route to 5,6-disubstituted-1,2,4-triazines is the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[2][8] To generate the 3-methyl variant, acethydrazide (acetic hydrazide) is the key reagent. This straightforward and reliable reaction allows for immense diversity at the 5- and 6-positions, which can be tailored to fit the specific binding pockets of a target protein.
Caption: General Synthetic Workflow.
This modularity allows researchers to rapidly generate libraries of compounds to probe the SAR of the target, as exemplified by the extensive exploration of aryl substituents at the 5- and 6-positions for GPR84 antagonists.[9]
Part 2: Synthetic Protocol - Representative Synthesis of 3-Methyl-5,6-diphenyl-1,2,4-triazine
This protocol describes a standard, reliable method for synthesizing a representative this compound scaffold. The reaction involves the condensation of benzil (a 1,2-dicarbonyl) with acethydrazide.
Materials and Reagents
-
Benzil (1,2-Diphenylethane-1,2-dione)
-
Acethydrazide
-
Ammonium Acetate (NH₄OAc)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzil (1.0 eq), acethydrazide (1.1 eq), and ammonium acetate (2.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 20-30 mL for a 10 mmol scale reaction).
-
Reaction Execution: Heat the mixture to reflux (typically around 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. The disappearance of the starting benzil spot is a key indicator.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL) while stirring.
-
Precipitation and Filtration: A solid precipitate (the desired product) will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake with copious amounts of cold water, followed by a small amount of cold ethanol to aid in drying.
-
Purification: The crude product is often of high purity. However, for analytical purposes, it can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS). For 3-Methyl-5,6-diphenyl-1,2,4-triazine, expect characteristic signals for the methyl group (~2.8 ppm) and the phenyl protons.[8]
Part 3: Application in Target-Oriented Drug Discovery & Assay Protocols
The this compound scaffold has been successfully applied to develop inhibitors and modulators for several important disease targets. Below are protocols for evaluating compounds against three such targets.
Target Example 1: Focal Adhesion Kinase (FAK) Inhibition (Anticancer)
FAK is a tyrosine kinase whose expression is elevated in various metastatic tumors, making it a compelling target for anticancer therapies.[10]
Protocol: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) FAK Kinase Assay [10]
This assay measures the phosphorylation of a substrate by FAK. Inhibition of FAK results in a decreased signal.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.0.
-
FAK Enzyme Solution: Dilute recombinant FAK enzyme in Kinase Buffer to a final concentration of 2 nM.
-
Substrate/ATP Solution: Prepare a solution in Kinase Buffer containing 200 nM ULight™-poly-GT substrate and 10 µM ATP.
-
Test Compounds: Prepare serial dilutions of the this compound derivatives in DMSO. A final assay concentration might range from 10 µM to 10 nM.
-
-
Assay Procedure (1536-well plate format):
-
Dispense 2.5 µL/well of the FAK Enzyme Solution into a black, low-volume microtiter plate.
-
Add 35 nL of test compound solution or control (DMSO for negative control, Staurosporine for positive control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL/well of the Substrate/ATP Solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add a stop/detection solution according to the kit manufacturer's instructions (e.g., containing EDTA and Europium-labeled anti-phosphotyrosine antibody).
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Target Example 2: Beta-Secretase 1 (BACE1) Inhibition (Alzheimer's Disease)
BACE1 is a primary therapeutic target for Alzheimer's disease as it initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β peptides.[11][12]
Protocol: Fluorogenic BACE1 Inhibition Assay [13][14]
This assay uses a peptide substrate containing a fluorophore and a quencher. Cleavage by BACE1 separates them, leading to an increase in fluorescence.
-
Reagent Preparation:
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme Solution: Thaw and dilute recombinant human BACE1 enzyme in Assay Buffer to the desired concentration (e.g., 7.5-10 ng/µL). Keep on ice.[13]
-
BACE1 Peptide Substrate: Dilute the fluorogenic substrate in Assay Buffer as per the manufacturer's recommendation.
-
Test Compounds: Prepare serial dilutions in a suitable solvent (e.g., 100% DMSO), then make intermediate dilutions in Assay Buffer to maintain a constant final DMSO concentration (≤1%).
-
-
Assay Procedure (96-well black plate format):
-
Add 90 µL of Assay Buffer to "Blank" wells.
-
Prepare a Master Mix of Assay Buffer and Peptide Substrate. Add 70 µL to "Positive Control" and "Test Inhibitor" wells.
-
Add 10 µL of the appropriate compound dilution to "Test Inhibitor" wells.
-
Add 10 µL of the diluent solution (without inhibitor) to "Positive Control" and "Blank" wells.
-
Initiate the reaction by adding 20 µL of the diluted BACE1 Enzyme Solution to the "Positive Control" and "Test Inhibitor" wells.
-
Immediately place the plate in a fluorescence plate reader set to kinetic mode.
-
-
Data Analysis:
-
Measure fluorescence intensity (Excitation: ~320-340 nm, Emission: ~405-510 nm) every minute for 20-30 minutes at 25°C.[14]
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Plot percent inhibition vs. log concentration to determine the IC₅₀ value.
-
Target Example 3: G-Protein Coupled Receptor 84 (GPR84) Antagonism (Inflammation)
GPR84 is a proinflammatory receptor activated by medium-chain fatty acids, making it a target for inflammatory diseases.[2][15]
Protocol: [³⁵S]GTPγS Binding Assay for GPR84 Antagonists [2][16]
This assay measures the activation of Gα proteins upon receptor stimulation. Antagonists block the agonist-induced binding of [³⁵S]GTPγS.
Caption: GPR84 [35S]GTPγS Assay Workflow.
-
Reagent Preparation:
-
Cell Membranes: Use membranes prepared from a cell line stably expressing human GPR84 (e.g., Flp-In T-REx 293).[16]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Agonist: Prepare a solution of a known GPR84 agonist (e.g., 6-OAU) at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
[³⁵S]GTPγS/GDP Mix: Prepare a solution in Assay Buffer containing [³⁵S]GTPγS (e.g., 0.1 nM) and GDP (e.g., 30 µM).
-
Test Compounds (Antagonists): Prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, combine cell membranes (e.g., 5-10 µg protein/well), the test compound dilutions, and the GDP solution. Pre-incubate for 15 minutes at 30°C.
-
Add the GPR84 agonist to all wells except those for measuring basal binding.
-
Initiate the primary incubation by adding the [³⁵S]GTPγS solution.
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a filtermat using a cell harvester, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filtermat, add scintillation fluid, and count the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. Calculate the percentage inhibition of agonist-stimulated specific binding for each antagonist concentration. Plot the data to determine the IC₅₀ value.
Part 4: Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent activity. The development of GPR84 antagonists provides an excellent case study.[2][9]
Table 1: SAR of Symmetrical 5,6-Diaryl Substituents on a 3-((1H-indol-3-yl)methyl)-1,2,4-triazine Core for GPR84 Antagonism [2]
| Compound | R⁵ and R⁶ Substituent | pIC₅₀ ([³⁵S]GTPγS) |
| 1 | 4-Methoxyphenyl | 7.90 ± 0.05 |
| 5 | 4-Fluorophenyl | 7.48 ± 0.04 |
| 6 | 4-Chlorophenyl | 6.84 ± 0.04 |
| 7 | 4-Bromophenyl | 6.51 ± 0.05 |
| 8 | Pyridin-4-yl | 5.86 ± 0.08 |
Data sourced from Bower et al., J. Med. Chem. (2020).[2]
Analysis: The data clearly shows that electron-donating groups (methoxy) at the para-position of the 5- and 6-aryl rings are highly favorable for potency.[2] Activity decreases as the substituent is changed to increasingly larger halogens (F > Cl > Br), suggesting a potential steric clash or unfavorable electronic effect.[2][9] Replacement with a more polar pyridine ring also significantly reduces activity, highlighting the importance of the hydrophobic interactions in this region of the binding pocket.[2] While the 3-position was kept constant in this specific series, the exploration of the 5- and 6-positions demonstrates the power of the scaffold to serve as a stable platform for systematic SAR studies.
Conclusion
The this compound scaffold is a versatile and highly effective platform for modern drug discovery. Its favorable physicochemical properties, synthetic tractability, and demonstrated success against a range of high-value biological targets underscore its status as a privileged structure. By leveraging the foundational synthetic and analytical protocols detailed in these notes, researchers are well-equipped to explore the vast chemical space surrounding this core, paving the way for the development of next-generation therapeutics.
References
-
Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) . PubChem. [Link]
-
1,2,4-Triazines and their derivatives are a class of azaheterocycles with a broad spectrum of biological activities and are thus privileged scaffolds in medicinal chemistry. Journal of Medicinal Chemistry. [Link]
-
FAK Kinase Assay Kit - BPS Bioscience . BPS Bioscience. [Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists . PubMed Central (PMC). [Link]
-
An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds . PubMed. [Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists . Journal of Medicinal Chemistry. [Link]
-
Biochemical and cell-based assays for characterization of BACE-1 inhibitors . PubMed. [Link]
-
Aromatic Bioisosteres . Cambridge MedChem Consulting. [Link]
-
BACE1 Assay Kit . BPS Bioscience. [Link]
-
Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer . PubMed. [Link]
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design . Journal of Medicinal Chemistry. [Link]
-
BACE1 Assay Kit BACE1 71656 . BPS Bioscience. [Link]
-
1,2,4-Triazines Are Versatile Bioorthogonal Reagents . PubMed. [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications . International Journal of Pharma Sciences and Research. [Link]
-
Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages . PubMed Central (PMC). [Link]
-
Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings . PubMed. [Link]
-
1,2,4-Triazines Are Versatile Bioorthogonal Reagents | Request PDF . ResearchGate. [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines . Arkivoc. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives . Journal of Medicinal and Chemical Sciences. [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications . International Journal of Pharma Sciences and Research. [Link]
-
Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 . ACS Pharmacology & Translational Science. [Link]
-
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives . ResearchGate. [Link]
-
Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study . PubMed. [Link]
-
A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds . Mini-Reviews in Organic Chemistry. [Link]
-
Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview . ResearchGate. [Link]
-
Efficient Routes to Pyrazolo[3,4-e][1][2][10]triazines and a New Ring System . Molecules. [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies . PubMed Central (PMC). [Link]
-
Assessment of the pharmacokinetic profile of novel s-triazine derivatives and their potential use in treatment of Alzheimer's disease . PubMed. [Link]
-
Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... . ResearchGate. [Link]
-
Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation . PubMed. [Link]
-
Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 . Queen's University Belfast. [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY . Arkivoc. [Link]
-
1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors . Molecules. [Link]
-
Drugs containing 1,2,4‐triazine moiety. ResearchGate. [Link]
-
Selective GPR84 Antagonist . Liminal BioSciences. [Link]
-
Synthesis of 1,3,5-triazines . Organic Chemistry Portal. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Protocol for N-Alkylation of 3-Methyl-1,2,4-triazine: A Guide for Researchers
This comprehensive guide provides detailed protocols and technical insights for the N-alkylation of 3-methyl-1,2,4-triazine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of N-Alkylated 1,2,4-Triazines
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The N-alkylation of this heterocycle to form N-alkyl triazinium salts has emerged as a critical transformation. This modification not only enhances the aqueous solubility of the parent molecule but also dramatically increases its reactivity in bioorthogonal reactions, such as inverse-electron-demand Diels-Alder (IEDDA) cycloadditions with strained alkynes.[1][2] This heightened reactivity makes N-alkylated 1,2,4-triazines valuable tools for applications like live-cell imaging and protein labeling.[3][4][5]
Mechanistic Considerations and Regioselectivity
The N-alkylation of this compound involves the nucleophilic attack of one of the ring nitrogen atoms on an electrophilic alkylating agent. The 1,2,4-triazine ring possesses three nitrogen atoms (N1, N2, and N4), each with a lone pair of electrons, making them potential sites for alkylation.
The regioselectivity of the alkylation (i.e., which nitrogen is alkylated) is a critical consideration and is influenced by several factors:
-
Electronic Effects: The electron density at each nitrogen atom plays a crucial role. The nitrogen atoms in the 1,2,4-triazine ring have different basicities and nucleophilicities.
-
Steric Hindrance: The accessibility of each nitrogen atom to the incoming alkylating agent can dictate the site of attack. The methyl group at the C3 position will sterically hinder the adjacent N2 and N4 positions to some extent.
-
Reaction Conditions: The choice of solvent, temperature, and the nature of the alkylating agent and its counter-ion can influence the kinetic and thermodynamic control of the reaction, thereby affecting the regioselectivity.
For many 1,2,4-triazines, alkylation is often observed to selectively occur at the N1 position, yielding the corresponding N1-alkyl triazinium salts.[1][2] This preference is attributed to a combination of electronic and steric factors.
Visualizing the N-Alkylation Workflow
The following diagram outlines the general workflow for the N-alkylation of this compound, from starting materials to the final, purified product.
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented below, targeting the synthesis of different N-alkyl derivatives.
Protocol 1: General N-Alkylation with Alkyl Halides or Triflates
This protocol is a general method suitable for primary and secondary alkyl halides and triflates. The formation of the N1-alkylated product is generally favored.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide, methyl trifluoromethanesulfonate) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Alkylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the alkylating agent (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether, acetonitrile/diethyl ether) or by column chromatography on silica gel.
| Alkylating Agent | Typical Solvent | Temperature | Time (h) | Expected Product |
| Methyl Iodide | Acetonitrile | RT | 12-18 | 1,3-Dimethyl-1,2,4-triazinium iodide |
| Benzyl Bromide | DCM | RT | 8-12 | 1-Benzyl-3-methyl-1,2,4-triazinium bromide |
| Ethyl Triflate | DCM | 0°C to RT | 2-4 | 1-Ethyl-3-methyl-1,2,4-triazinium triflate |
Protocol 2: N-tert-Butylation using Isobutene and Triflic Acid
This specialized protocol is for the synthesis of the N1-tert-butyl triazinium salt, a particularly valuable derivative due to its high reactivity and stability.[3][4] This method relies on the generation of a tert-butyl cation in situ.
Materials:
-
This compound
-
Isobutene (gas or condensed liquid)
-
Triflic acid (TfOH) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Pressure-rated reaction vessel or a flask equipped with a gas inlet tube
Step-by-Step Procedure:
-
Preparation: In a flame-dried, pressure-rated reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C. Slowly add triflic acid (1.1 equivalents) dropwise with vigorous stirring.
-
Addition of Isobutene: Bubble isobutene gas through the solution for 1-2 hours at 0 °C, or add condensed isobutene dropwise.
-
Reaction: Seal the vessel and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up and Isolation: Carefully vent the reaction vessel. Concentrate the solvent under reduced pressure. The resulting crude product is often of high purity but can be further purified if necessary.
-
Purification: Triturate the crude residue with cold diethyl ether to induce precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Regioselectivity of Alkylation: A Deeper Look
The following diagram illustrates the potential products from the alkylation of this compound. While N1 alkylation is often predominant, the formation of N2 and N4 isomers is possible.
Caption: Potential regiochemical outcomes of N-alkylation.
The ratio of these products can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shifts of the ring protons and the alkyl group will be distinct for each isomer.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure that anhydrous conditions are strictly maintained, as water can react with the alkylating agent.
-
Mixture of Isomers: If a mixture of regioisomers is obtained, purification by preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Altering the solvent polarity or the counter-ion of the alkylating agent can sometimes improve regioselectivity.
-
No Reaction: For less reactive alkylating agents, the addition of a silver salt (e.g., silver triflate) can help to activate the alkyl halide.
Conclusion
The N-alkylation of this compound is a valuable synthetic transformation that provides access to highly reactive and useful chemical probes. By carefully selecting the appropriate protocol and reaction conditions, researchers can efficiently synthesize the desired N-alkylated triazinium salts. Understanding the underlying mechanistic principles and potential for different regiochemical outcomes is essential for successful and reproducible synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of the 3-Methyl-1,2,4-triazine Core in Modern Agrochemical Synthesis
Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure in Agrochemicals
The 1,2,4-triazine ring is a nitrogen-containing heterocycle that has proven to be a cornerstone in the development of effective crop protection agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, leading to the creation of potent and selective herbicides.[3] These compounds often function by inhibiting essential biological processes in weeds, such as photosynthesis.[3]
This guide focuses specifically on the synthetic utility of the 3-Methyl-1,2,4-triazine core. Rather than using this compound as a direct starting material, modern synthetic strategies typically construct this key structural motif from acyclic precursors. This approach allows for greater molecular diversity and the efficient installation of desired functional groups.
The premier example of this strategy is the synthesis of Metamitron , a selective pre-emergence herbicide used extensively for weed control in sugar beet and fodder beet cultivation.[4][5][6] The chemical structure of Metamitron is 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, and its synthesis serves as an exemplary case study for the application of this chemistry.[4][7]
Core Synthetic Principle: Constructing the Triazine Ring via Condensation and Cyclization
The most prevalent and efficient strategy for synthesizing the 3-methyl-1,2,4-triazin-5-one ring involves a multi-step process culminating in a key cyclodehydration reaction. The general logic is to first construct a linear precursor containing the necessary nitrogen and carbon atoms in the correct sequence, which is then induced to form the heterocyclic ring.
The synthesis of Metamitron perfectly illustrates this principle. The process begins with a phenyl-α-keto acid derivative and acetylhydrazine to build the backbone, which is then reacted with hydrazine hydrate before the final ring-closing step.[4][7]
Caption: General synthetic workflow for Metamitron.
Case Study: Synthesis of Metamitron
Metamitron is a selective herbicide that acts by inhibiting photosynthesis at photosystem II.[4][5] Its synthesis is a robust and well-documented process that highlights the construction of the this compound core.
Part 1: Synthesis of Phenylglyoxylic Acid Hydrazide 2-acetylhydrazone (Intermediate)
The initial steps involve the creation of a linear precursor poised for cyclization. This is achieved by first condensing a phenylglyoxylic acid ester with acetylhydrazine, followed by reaction with hydrazine hydrate.
Protocol 1: Formation of the Acyclic Precursor
Objective: To synthesize phenylglyoxylic acid hydrazide 2-acetylhydrazone from ethyl benzoylformate.
Materials:
-
Ethyl benzoylformate
-
Acetylhydrazine (in ethanol solution, e.g., 40 wt%)
-
Hydrazine hydrate (e.g., 80 wt%)
-
Ethanol
-
Sodium Carbonate
-
Anhydrous Sodium Acetate
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
Step-by-Step Procedure:
-
Hydrazone Formation:
-
In a suitable reaction flask equipped with a stirrer and thermometer, charge ethyl benzoylformate (1.0 mol).
-
While maintaining the temperature at 25°C, slowly add a 40 wt% ethanol solution of acetylhydrazine (1.05 mol) over approximately 1 hour.[8]
-
Stir the mixture at 25°C for an additional 3-5 hours until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).[8]
-
-
Hydrazinolysis:
-
Dilute the reaction mixture with ethanol.
-
Adjust the pH to 7 using sodium carbonate and stir for 30 minutes.[8]
-
Cool the solution to 15°C.
-
Slowly add hydrazine hydrate (1.02 mol) dropwise over 1 hour, ensuring the temperature remains at 15°C.[8]
-
Maintain the reaction at 15°C for approximately 7 hours. The product, phenylglyoxylic acid hydrazide 2-acetylhydrazone, will precipitate.[8]
-
Causality and Experimental Insights:
-
Temperature Control: The initial condensation and subsequent hydrazinolysis are performed at controlled, cool temperatures (15-25°C) to minimize side reactions and ensure the selective formation of the desired hydrazone and hydrazide intermediates.
-
pH Adjustment: Neutralizing the solution with sodium carbonate before adding hydrazine hydrate is crucial to prevent acid-catalyzed degradation and ensure the nucleophilicity of the hydrazine.
Part 2: Cyclodehydration to Form Metamitron
This is the key ring-forming step where the acyclic precursor is converted into the final 1,2,4-triazinone heterocycle.
Protocol 2: Ring Closure Reaction
Objective: To synthesize Metamitron via cyclodehydration of the precursor.
Step-by-Step Procedure:
-
Reaction Setup:
-
Isolation and Purification:
-
Once the reaction is complete, slowly cool the mixture to 0°C to induce crystallization.[8]
-
Stir for 30 minutes at 0°C, then collect the solid product by suction filtration.
-
Wash the collected solid with ice-cold water to remove residual salts and impurities.
-
Dry the product at 60°C to obtain Metamitron as a pale yellow crystalline solid.[8]
-
Causality and Experimental Insights:
-
Catalyst System: Anhydrous sodium acetate acts as a base and catalyst to facilitate the intramolecular cyclization and subsequent dehydration.[5] The use of a phase transfer catalyst like tetrabutylammonium bromide can enhance reaction rates in a biphasic system.
-
Reflux Conditions: Heating is necessary to provide the activation energy for the cyclodehydration reaction, driving off water and promoting the formation of the stable aromatic triazine ring.
-
Pressurized Systems: Some patented methods describe conducting the cyclization under pressure (e.g., 0.5-0.6 MPa) at higher temperatures (~120°C).[5] This modification can significantly shorten the reaction time by increasing the reaction rate, a common consideration for industrial-scale production.
Data Summary: Representative Synthesis of Metamitron
| Parameter | Value / Condition | Source |
| Starting Material | Ethyl Benzoylformate | [8] |
| Key Reagents | Acetylhydrazine, Hydrazine Hydrate | [8] |
| Cyclization Catalyst | Anhydrous Sodium Acetate | [5][8] |
| Solvent | Ethanol | [8] |
| Reaction Temperature | Reflux (~95°C) or 120°C (under pressure) | [5][8] |
| Reaction Time | 8-15 hours | [5][8] |
| Typical Yield | >90% | [8] |
| Purity (HPLC) | >99% | [8] |
Alternative Structures and Broader Applications
While Metamitron is the most prominent example, the this compound scaffold is a versatile building block. By modifying the substituents or the synthetic route, a wide range of biologically active molecules can be accessed.
For instance, the related intermediate 3-Methylthio-1,2,4-triazine is noted for its potential in creating novel agrochemicals.[9] The methylthio group serves as a versatile handle that can be manipulated to develop compounds with targeted herbicidal or fungicidal activities.[9] The synthesis of these analogs often follows similar principles of constructing the triazine ring from functionalized acyclic precursors.
Caption: Step-by-step laboratory workflow diagram.
Conclusion
The this compound core is a validated and highly valuable scaffold in agrochemical synthesis. The industrial production of the herbicide Metamitron demonstrates a robust and efficient strategy based on the construction of the triazine ring from carefully designed acyclic precursors. The detailed protocols and mechanistic insights provided herein offer a clear framework for researchers and development professionals. By understanding the principles of this synthesis, scientists can leverage this chemistry to design and create the next generation of innovative crop protection solutions, exploring derivatives with improved efficacy, enhanced crop safety, and a better environmental profile.[9]
References
-
O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Triazine Derivatives: Applications in Agrochemicals. [Online] Available at: [Link]
- Google Patents. (2016). CN106187929A - The production method of metamitron.
- Google Patents. (2013). CN103254146B - The preparation method of metamitron.
- Google Patents. (2011). CN101993431A - Method for synthesizing trifloxysulfuron.
-
Nasser, R., et al. (n.d.). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Online] Available at: [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Online] Available at: [Link]
- Google Patents. (1991). EP0411153A1 - Triazine derivative and herbicide containing the same as active ingredient.
-
Study.com. (n.d.). Triazine Herbicides & Pesticides. [Online] Available at: [Link]
- Google Patents. (1990). EP0362633B1 - Selective herbicidal agents containing metamitron in combination with certain triazolinones.
-
PubMed. (n.d.). Triazine herbicides and their chlorometabolites alter steroidogenesis in BLTK1 murine Leydig cells. [Online] Available at: [Link]
-
The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. (n.d.). [Online] Available at: [Link]
Sources
- 1. Triazine Herbicides & Pesticides | Study.com [study.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazine herbicides [m.chemicalbook.com]
- 4. CN106187929A - The production method of metamitron - Google Patents [patents.google.com]
- 5. CN103254146B - The preparation method of metamitron - Google Patents [patents.google.com]
- 6. EP0362633B1 - Selective herbicidal agents containing metamitron in combination with certain triazolinones - Google Patents [patents.google.com]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. Metamitron synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols: 3-Methyl-1,2,4-triazine as a Versatile Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Emerging Role of 3-Methyl-1,2,4-triazine in Coordination Chemistry
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique electronic properties.[1][2] Within this class of compounds, this compound emerges as a ligand of significant interest in coordination chemistry. Its asymmetrical structure, featuring a methyl group at the 3-position, and the presence of three nitrogen atoms within the six-membered ring, provide multiple potential coordination sites. This allows for a rich and varied coordination chemistry, forming complexes with a wide range of transition metals.[3][4] These metal complexes have shown promise in various applications, including catalysis, materials science, and as potential therapeutic agents.[5]
This comprehensive guide provides detailed protocols for the synthesis of this compound and its metal complexes, along with insights into their characterization and potential applications. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers exploring the coordination chemistry of this versatile ligand.
Part 1: Synthesis of this compound Ligand
The synthesis of this compound can be achieved through the cyclocondensation of a 1,2-dicarbonyl compound with an appropriate amidrazone or by a one-pot reaction involving an amide, a 1,2-dicarbonyl compound, and hydrazine hydrate.[6][7] The following protocol is adapted from established methods for substituted 1,2,4-triazines.[6][7]
Protocol 1: Synthesis of this compound
This protocol describes a one-pot synthesis from acetamide, glyoxal, and hydrazine hydrate.
Materials:
-
Acetamide
-
Glyoxal (40% aqueous solution)
-
Hydrazine hydrate
-
Sodium tertiary-butoxide
-
Dry Benzene or Tetrahydrofuran (THF)
-
Ethanol
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In-situ formation of the N-(2-oxoethylidene)-acetamide intermediate:
-
To a stirred solution of sodium tertiary-butoxide (0.01 mol) in dry benzene or THF at room temperature, add a solution of acetamide (0.01 mol) in the same solvent.
-
To this mixture, add glyoxal (0.01 mol, from a 40% aqueous solution).
-
Continue stirring at room temperature. The formation of a jelly-like mass indicates the formation of the intermediate.
-
-
Cyclization with Hydrazine Hydrate:
-
Add ethanol (10 mL) to dissolve the reaction mixture.
-
Slowly add hydrazine hydrate (0.01 mol) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
-
Characterization:
The synthesized this compound should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Part 2: Synthesis of Metal Complexes with this compound
This compound can act as a bidentate or tridentate ligand, coordinating to metal ions through its nitrogen atoms. The following is a general protocol for the synthesis of transition metal complexes with this ligand.
Protocol 2: General Synthesis of M(II) Complexes with this compound
This protocol can be adapted for various divalent transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)).
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in hot ethanol or methanol (20 mL).
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 mmol) in the same solvent (10 mL).
-
Complexation: Slowly add the metal salt solution to the hot, stirring ligand solution.
-
Precipitation: A colored precipitate will form immediately or upon cooling. Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the precipitate with cold ethanol or methanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the resulting complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a suitable temperature.
Causality in Experimental Choices:
-
Solvent: Ethanol and methanol are commonly used due to their ability to dissolve both the ligand and many metal salts, and their volatility allows for easy removal.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is often used to favor the formation of complexes where two ligand molecules coordinate to one metal ion, a common coordination mode for bidentate ligands.[5]
-
Temperature: Performing the reaction at an elevated temperature can increase the rate of reaction and improve the crystallinity of the resulting complex.
Part 3: Characterization of Metal Complexes
Thorough characterization is crucial to determine the structure and properties of the synthesized complexes.
Key Characterization Techniques:
| Technique | Information Obtained |
| Elemental Analysis (CHN) | Confirms the empirical formula of the complex. |
| Infrared (IR) Spectroscopy | Provides evidence of ligand coordination by observing shifts in the vibrational frequencies of the triazine ring. |
| UV-Visible Spectroscopy | Gives information about the electronic transitions within the complex and helps in determining the coordination geometry. |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which is useful for deducing the geometry and oxidation state of the metal ion. |
| Molar Conductance | Indicates whether the complex is an electrolyte or non-electrolyte in a given solvent. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the complex in the solid state. |
Part 4: Visualization of Key Concepts
Coordination Modes of this compound
The following diagram illustrates the potential bidentate coordination modes of this compound to a metal center (M).
Caption: Potential bidentate coordination modes of this compound.
Experimental Workflow for Metal Complex Synthesis
The following diagram outlines the general workflow for the synthesis and characterization of this compound metal complexes.
Sources
Application Note: Experimental Protocols for Inverse-Demand Diels-Alder Reactions of 3-Methyl-1,2,4-triazine
Introduction: The Synthetic Power of 3-Methyl-1,2,4-triazine
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] As a six-membered aromatic heterocycle containing three nitrogen atoms, it is inherently electron-deficient. This characteristic makes it an exceptional azadiene for inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful transformation for constructing highly substituted nitrogen-containing heterocycles like pyridines.[3][4]
This compound (C₄H₅N₃) is a simple yet potent building block within this class. The methyl group at the 3-position provides a key substitution handle while maintaining the high reactivity of the triazine ring. This guide provides a comprehensive overview of the experimental considerations for utilizing this compound, focusing on its synthesis and its application in IEDDA reactions. We will delve into the causality behind protocol choices, provide detailed step-by-step procedures, and offer insights for troubleshooting and optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₅N₃ | [5] |
| Molar Mass | 95.10 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 24108-33-6 |[5] |
Synthesis of this compound
2.1 Mechanistic Rationale
The synthesis of substituted 1,2,4-triazines is well-documented and typically involves the condensation of a 1,2-dicarbonyl compound with an amidrazone or a similar hydrazine derivative.[6] For this compound, a common and effective route is the reaction of glyoxal (a simple 1,2-dicarbonyl) with acetamidrazone. The reaction proceeds via a condensation-cyclization cascade to form the aromatic triazine ring.
The workflow below illustrates the general synthetic pathway.
Caption: General workflow for the synthesis of this compound.
2.2 Detailed Synthesis Protocol
This protocol is a representative procedure adapted from established methods for 1,2,4-triazine synthesis.[6]
Materials and Equipment:
-
Glyoxal (40% solution in water)
-
Acetamidrazone hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve acetamidrazone hydrochloride (1.0 eq) in a minimal amount of water. Slowly add sodium bicarbonate (1.1 eq) to neutralize the hydrochloride and generate the free base in situ.
-
Reaction Setup: To the same flask, add ethanol (approx. 5 volumes relative to the starting material). Begin stirring and add glyoxal (1.05 eq, 40% aq. solution) dropwise over 10 minutes.
-
Causality Note: The use of an aqueous ethanol mixture facilitates the dissolution of both the polar starting materials and the less polar triazine product. Dropwise addition of glyoxal helps to control any potential exotherm.
-
-
Cyclization: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol using a rotary evaporator. Add water (50 mL) and dichloromethane (50 mL) to the residue.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Causality Note: The triazine product is more soluble in the organic solvent (DCM), allowing for its separation from inorganic salts and unreacted polar starting materials which remain in the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to obtain the pure product.
The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
3.1 Mechanistic Overview
The IEDDA reaction is the cornerstone of 1,2,4-triazine chemistry.[3] The electron-deficient triazine ring acts as a 4π-electron component (azadiene), which reacts with an electron-rich 2π-electron component (dienophile). The reaction proceeds through a concerted [4+2] cycloaddition to form a transient bicyclic intermediate. This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) gas to yield a highly substituted dihydropyridine, which then aromatizes to the final pyridine product.[4][7]
Caption: Mechanism of the IEDDA reaction of this compound.
3.2 Dienophile Selection
The choice of dienophile is critical as it dictates the substitution pattern of the resulting pyridine ring. The reaction rate is highest with the most electron-rich dienophiles.
Table 2: Common Dienophiles and Their Corresponding Pyridine Products
| Dienophile Class | Example | Product Feature | Reactivity |
|---|---|---|---|
| Enamines | 1-Morpholinocyclohexene | Fused pyridine ring system | High |
| Ynamines | N,N-Diethyl-1-propyn-1-amine | Aminopyridine derivative | Very High |
| Strained Alkenes | Norbornene | Pyridine with loss of cyclopentadiene | Moderate to High |
| Enol Ethers | Ethyl vinyl ether | Alkoxy-substituted pyridine | Moderate |
3.3 General Protocol for IEDDA Reaction
This protocol provides a general framework for reacting this compound with an electron-rich dienophile, such as an enamine.
Materials and Equipment:
-
This compound
-
Dienophile (e.g., 1-morpholinocyclohexene, 1.1 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)[8]
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen/argon inlet
-
Magnetic stirrer and heat plate/oil bath
-
Standard workup and purification equipment (as listed in section 2.2)
Caption: Experimental workflow for a typical IEDDA reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Add anhydrous toluene (or other suitable high-boiling solvent) to dissolve the solid.
-
Causality Note: Anhydrous conditions are crucial as enamines and other electron-rich dienophiles can be sensitive to hydrolysis, which would quench the reaction. An inert atmosphere prevents side reactions with oxygen.
-
-
Dienophile Addition: Add the dienophile (1.1 eq) to the stirred solution via syringe. A slight excess of the dienophile ensures complete consumption of the limiting triazine.
-
Heating and Monitoring: Heat the reaction mixture to reflux. The reaction is often accompanied by the visible evolution of nitrogen gas. Monitor the disappearance of the starting material using TLC. Reaction times can vary from 1 to 24 hours depending on the reactivity of the dienophile.
-
Cooling and Concentration: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Workup and Purification: The workup procedure will depend on the nature of the product. Typically, the residue is redissolved in a solvent like ethyl acetate or DCM, washed with water and brine, dried over MgSO₄, filtered, and concentrated. The crude pyridine product is then purified by silica gel chromatography or recrystallization.
Safety and Handling
-
1,2,4-Triazines: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Anhydrous solvents like THF, toluene, and dioxane are flammable and should be handled with care away from ignition sources.
-
Reagents: Many dienophiles, such as ynamines, can be toxic or pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reaction Monitoring: The IEDDA reaction evolves nitrogen gas. Ensure the reaction vessel is not a closed system to prevent pressure buildup. A reflux condenser open to a nitrogen line or bubbler is a standard and safe setup.
Conclusion
This compound is a versatile and powerful reagent for the synthesis of complex pyridine-containing molecules. Its utility is centered on the high efficiency and predictability of the inverse-electron-demand Diels-Alder reaction. By understanding the mechanistic principles behind its synthesis and reactivity, researchers can rationally design experiments and select appropriate reaction partners to achieve their synthetic goals. The protocols outlined in this guide provide a robust starting point for exploring the rich chemistry of this valuable heterocyclic building block.
References
- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 2. ijpsr.info [ijpsr.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 3-Methyl-1,2,4-triazine Derivatives for Novel Kinase Inhibitors
An Application Guide for Drug Discovery Professionals
Abstract
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] Many of these effects are mediated through the inhibition of protein kinases, which have become one of the most critical classes of targets in modern drug discovery.[3] This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors from a library of 3-methyl-1,2,4-triazine derivatives. We present field-proven protocols for both biochemical and cell-based assays, a robust workflow for hit identification and confirmation, and the scientific rationale underpinning each stage of the process.
Introduction: The Scientific Rationale
The 1,2,4-triazine core is a bioisostere of a pyrimidine ring, allowing its derivatives to interact with biological targets typically addressed by nucleotides, such as protein kinases.[4][5] The addition of a methyl group at the 3-position can serve as a key structural anchor, with further diversification at other positions of the triazine ring enabling the exploration of vast chemical space to achieve high potency and selectivity. Derivatives of this scaffold have been successfully investigated for activity against various diseases, including cancer, making them an attractive starting point for drug discovery campaigns.[6][7][8]
High-throughput screening (HTS) is an indispensable methodology for rapidly interrogating large compound libraries to identify "hits"—compounds that modulate the activity of a biological target.[9] Given the potential for discovering potent and selective modulators within a large this compound library, an HTS approach is the most efficient path to identifying promising lead candidates for further development.
Designing a Robust HTS Campaign
A successful HTS campaign is not merely a large-scale experiment but a multi-stage process where each step is meticulously planned and validated. The goal is to maximize the identification of true positive hits while minimizing false positives and negatives.
Target Selection and Library Preparation
Causality Behind the Choice: The selection of a specific protein kinase target should be driven by its validation in a particular disease context. For this guide, we will consider a hypothetical target, "Kinase X," a serine/threonine kinase implicated in the progression of non-small cell lung cancer. This choice dictates the selection of appropriate cell lines (e.g., A549) for subsequent cell-based assays, ensuring biological relevance.[6][10]
A diverse library of this compound derivatives must be synthesized and prepared for screening.[11][12] Key considerations for the library include:
-
Purity: Each compound should be >95% pure to avoid artifacts from impurities.
-
Concentration: Compounds are typically dissolved in DMSO to create high-concentration stock plates (e.g., 10 mM).
-
Plate Formatting: Stock plates are used to create assay-ready plates at a much lower concentration using robotic liquid handlers, minimizing freeze-thaw cycles of the source compounds.[9]
Assay Development and Validation: The Foundation of Trustworthiness
The choice of assay technology is critical. A multi-pronged approach using both a direct biochemical assay and a context-rich cell-based assay provides a more complete picture of a compound's activity.[13]
-
Biochemical Assays directly measure the interaction between a compound and the purified target protein (e.g., Kinase X).[14][15] They are ideal for primary HTS due to their simplicity and robustness. We will detail a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common and reliable format for kinase screening.[16]
-
Cell-Based Assays measure a compound's effect within a living cell, providing insights into cell permeability, potential toxicity, and on-target effects in a native environment.[17][18] More than half of all HTS campaigns now utilize cell-based formats for their physiological relevance.[10] We will describe a luminescence-based cell viability assay to identify compounds that inhibit cancer cell proliferation.
The Self-Validating System: Before initiating a full-scale screen, a pilot screen on a small subset of the library is performed to validate the assay's performance. The key metric is the Z'-factor , which provides a statistical measure of the separation between positive and negative controls. An assay is considered robust and suitable for HTS when its Z'-factor is between 0.5 and 1.0.[19]
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | ≥ 0.5 | Indicates a large separation band between positive (pos) and negative (neg) controls, ensuring that hits can be reliably distinguished from noise. |
| Signal-to-Window (S/W) | (μpos - μbkg) / (μneg - μbkg) | > 2 | Measures the dynamic range of the assay. A wider window allows for more sensitive detection of inhibitors. |
| Coefficient of Variation (CV) | (σ / μ) * 100 | < 10% | Assesses the variability and reproducibility of the signal. Low CV is essential for reliable hit identification.[20] |
| (Table 1: Key statistical metrics for HTS assay validation. σ represents the standard deviation, μ represents the mean, and bkg represents the background.) |
HTS Workflow and Experimental Protocols
The overall HTS process is a funnel, starting with a large number of compounds in a primary screen and progressively narrowing the focus to a small number of validated hits.
Caption: High-level workflow for a typical HTS campaign.
Protocol 1: Biochemical TR-FRET Assay for Kinase X Inhibition
Principle: This homogenous assay measures the phosphorylation of a substrate peptide by Kinase X. A europium (Eu)-labeled anti-phospho-peptide antibody serves as the donor fluorophore, and a ULight™-labeled peptide substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Purified, active Kinase X enzyme.
-
ULight™-labeled substrate peptide.
-
Europium-labeled anti-phospho-specific antibody.
-
ATP solution.
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
384-well low-volume white assay plates.
-
Acoustic liquid handler (e.g., ECHO) for compound dispensing.
-
Plate reader capable of TR-FRET detection.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound derivative (from a 10 mM DMSO stock) into the assay plate wells. This results in a final assay concentration of 10 µM.
-
Expert Insight: Acoustic dispensing is preferred as it is non-contact, minimizing potential compound precipitation and cross-contamination.
-
-
Enzyme Addition: Add 2.5 µL of Kinase X solution (at 2x final concentration) to all wells.
-
Compound Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture (at 2x final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The plate should be protected from light.
-
Detection: Add 5 µL of the Eu-labeled antibody solution (in TR-FRET stop/detection buffer) to all wells to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 615 nm (background) and 665 nm (FRET signal).
Protocol 2: Cell-Based Antiproliferative Assay (A549 Cells)
Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP. A decrease in signal indicates cell death or inhibition of proliferation.
Materials:
-
A549 human lung carcinoma cell line.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
384-well solid white tissue culture-treated plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminescence-capable plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells into 384-well plates at a density of 1,000 cells/well in 40 µL of medium. Incubate overnight at 37°C, 5% CO₂.
-
Expert Insight: Cell density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Compound Addition: Add 100 nL of each library compound to the wells, for a final concentration of 10 µM. Include vehicle-only (DMSO) controls and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This extended incubation allows for measurable effects on cell proliferation.
-
Reagent Equilibration: On the day of the reading, equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add 20 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Hit Progression
Raw data from the HTS must be processed and analyzed to identify genuine hits.[21] This process involves normalization, statistical analysis, and a structured hit confirmation cascade.[22]
Primary Screen Data Analysis
For each plate, the raw data is normalized to calculate the Percent Inhibition :
% Inhibition = 100 * (1 - [ (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ] )
-
Negative Control (neg): Wells with DMSO only (0% inhibition).
-
Positive Control (pos): Wells with a known inhibitor or condition causing maximum effect (100% inhibition).
A hit is defined as a compound that meets a predefined activity threshold, for example, a % Inhibition value greater than 3 standard deviations from the mean of the negative controls, or simply >50% inhibition.
Hit Confirmation and Prioritization
Primary hits have a high rate of being false positives. A rigorous triage process is essential to focus resources on the most promising compounds.
Caption: The hit triage funnel for validating primary hits.
-
Hit Confirmation: Primary hits are re-tested using freshly prepared samples from the original powder source to rule out plating or compound storage errors.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency, expressed as the IC₅₀ value (the concentration required to inhibit 50% of the biological activity).
| Compound ID | Primary Screen (% Inhibition) | Confirmed IC₅₀ (µM) - Biochemical | Confirmed IC₅₀ (µM) - Cell-Based |
| TZN-001 | 85.2 | 0.15 | 0.45 |
| TZN-002 | 62.1 | 5.8 | > 20 |
| TZN-003 | 91.5 | 0.08 | 0.11 |
| TZN-004 | 55.9 | 11.2 | > 20 |
| (Table 2: Example data summary for hit progression. Compounds with low µM or nM potency in both assays (e.g., TZN-001, TZN-003) would be prioritized.) |
-
Orthogonal and Selectivity Screening:
-
Orthogonal Assay: To ensure the observed activity is not an artifact of the primary assay format (e.g., compound autofluorescence), hits are tested in an assay with a different detection method (e.g., a label-free mobility shift assay).[23]
-
Selectivity Profiling: Potent hits are screened against a panel of related kinases to determine their specificity.[24] An ideal drug candidate is often highly selective for its intended target to minimize off-target side effects.
-
Conclusion
This application note outlines a robust, field-tested framework for the high-throughput screening of this compound derivative libraries to discover novel kinase inhibitors. By integrating scientifically sound assay development, validated biochemical and cell-based protocols, and a stringent hit confirmation cascade, researchers can efficiently identify high-quality lead compounds. This structured approach maximizes the probability of success in the early stages of drug discovery and provides a solid foundation for subsequent lead optimization and preclinical development.
References
-
Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available from: [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Enzo Life Sciences. Available from: [Link]
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. (Note: While the provided search result is a general one on statistical practice, this specific reference is the foundational paper for Z'-factor and is a standard citation in the field). Link to a relevant article discussing these metrics: [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]
-
Cell-based assays for high-throughput screening. Broad Institute. Available from: [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. Available from: [Link]
-
Cell-Based High-Throughput Screening Techniques. Creative Bioarray. Available from: [Link]
-
High-throughput screening. Wikipedia. Available from: [Link]
-
Blay, V., Tolani, B., Ho, S. P., & Arkin, M. R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 25(10), 1807–1821. Available from: [Link]
-
Biochemical Assay Services. Evotec. Available from: [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available from: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490. Available from: [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available from: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available from: [Link]
-
High-Throughput Screening Data Analysis. Basicmedical Key. Available from: [Link]
-
Card, A., Caldwell, C., Min, H., Lokchander, B., Xi, H., Sciabola, S., ... & Wang, L. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 16(2), 226–237. Available from: [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available from: [Link]
-
Arita, T., Chiba, S., Tadano, G., Taniguchi, M., Okuno, Y., & Itoh, T. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery : advancing life sciences R & D, 24(7), 747–755. Available from: [Link]
-
High-Throughput Screening (HTS) Services. Charles River Laboratories. Available from: [Link]
-
Arshad, M. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(8), 441-455. Available from: [Link]
-
Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Chander, S. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in drug design & discovery, 15(11), 1166–1175. Available from: [Link]
-
Tan, R. H. (2014). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research, 1033-1034, 283-286. Available from: [Link]
-
Abdula, A. M., Ahmed, A. A., & Obayes, H. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 949-960. Available from: [Link]
-
Kumar, D., & Kumar, N. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87. Available from: [Link]
-
Wujec, M., & Paneth, A. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules (Basel, Switzerland), 27(4), 1272. Available from: [Link]
-
El-Gendy, Z. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 227-238. Available from: [Link]
-
Wang, H., Cheng, T., & Wu, J. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein journal of organic chemistry, 16, 1373–1380. Available from: [Link]
-
Wujec, M., Siwek, A., Paneth, A., & Paneth, P. (2012). Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. Chemical & pharmaceutical bulletin, 60(11), 1436–1443. Available from: [Link]
-
High-Throughput Screening to Identify Quality Hits Quickly. Eurofins Discovery. Available from: [Link]
-
Wujec, M., Siwek, A., Paneth, A., & Paneth, P. (2017). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Molecules (Basel, Switzerland), 22(10), 1648. Available from: [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International journal of molecular sciences, 24(17), 13398. Available from: [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives | Scientific.Net [scientific.net]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical Assays | Evotec [evotec.com]
- 15. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 18. Cell-based assays for high-throughput screening [pubmed.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spiedigitallibrary.org [spiedigitallibrary.org]
- 22. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. researchgate.net [researchgate.net]
The Strategic Utility of 3-Methyl-1,2,4-triazine in the Synthesis of Complex Heterocyclic Scaffolds
Introduction: The Unique Role of 1,2,4-Triazines in Modern Organic Synthesis
The 1,2,4-triazine core, a six-membered aromatic heterocycle containing three nitrogen atoms, represents a pivotal building block in the construction of a diverse array of more complex heterocyclic systems.[1][2][3][4] These compounds are notable for their electron-deficient nature, a characteristic that underpins their utility in a variety of chemical transformations.[5] Among the substituted 1,2,4-triazines, 3-methyl-1,2,4-triazine has emerged as a particularly versatile reagent, primarily due to its participation in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][6][7] This powerful cycloaddition strategy allows for the streamlined synthesis of highly substituted pyridines and other fused heterocyclic systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][8] This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is fundamentally linked to its electronic properties. The presence of three nitrogen atoms within the aromatic ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the triazine an electron-poor diene. This electronic characteristic is the driving force behind its participation in IEDDA reactions, where it readily reacts with electron-rich dienophiles.[6][7]
The general mechanism for the IEDDA reaction of a 1,2,4-triazine with a dienophile involves a [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to afford a dihydropyridine species. Subsequent aromatization, often through the elimination of a substituent, leads to the formation of a stable pyridine ring.[9] The methyl group at the 3-position of the triazine plays a crucial role in the final product, as it is often retained in the resulting heterocyclic scaffold.
Application Note I: Synthesis of Substituted Pyridines via IEDDA Reactions
One of the most powerful applications of this compound is the synthesis of substituted pyridines.[10] This transformation is highly valuable as the pyridine motif is a cornerstone of many biologically active molecules. The IEDDA reaction of this compound with various electron-rich alkenes and alkynes provides a regiocontrolled route to a wide range of pyridine derivatives.
Key Considerations for Dienophile Selection:
The success and efficiency of the IEDDA reaction are heavily dependent on the nature of the dienophile. Electron-donating groups on the dienophile accelerate the reaction by raising the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap between the reactants.[11]
| Dienophile Class | Examples | Reactivity Profile | Resulting Heterocycle |
| Enamines | 1-Morpholinocyclohexene | High | Tetrahydropyridines (after reduction) or Pyridines (after oxidation) |
| Ynamines | N,N-Diethyl-1-propynamine | High | Substituted Pyridines |
| Enol Ethers | Ethyl vinyl ether | Moderate | Dihydropyridines or Pyridines |
| Strained Alkenes | Norbornene | High | Fused Pyridine Systems |
Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Pyridines
This protocol details a general procedure for the reaction of this compound with an electron-rich enamine to yield a substituted pyridine.
Materials:
-
This compound
-
1-(Cyclohex-1-en-1-yl)pyrrolidine (or other enamine)
-
Anhydrous Toluene
-
Palladium on Carbon (10 wt. %)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (10 mL per mmol of triazine) to the flask via syringe.
-
Dienophile Addition: Slowly add the enamine (1.1 eq) to the stirred solution at room temperature.
-
Cycloaddition: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Aromatization: After the cycloaddition is complete, cool the reaction mixture to room temperature. Add palladium on carbon (10 mol %) to the flask.
-
Dehydrogenation: Heat the mixture to reflux and stir vigorously for 6-24 hours to effect aromatization to the pyridine.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the reactants and intermediates, particularly the enamine.
-
Anhydrous Solvent: Anhydrous conditions are necessary as enamines are susceptible to hydrolysis.
-
Palladium on Carbon: This catalyst is a highly effective dehydrogenating agent for the aromatization of the dihydropyridine intermediate.
Application Note II: Intramolecular IEDDA Reactions for the Synthesis of Fused Heterocyclic Systems
A particularly elegant application of 1,2,4-triazine chemistry is the use of intramolecular Diels-Alder reactions to construct fused heterocyclic systems.[12][13][14] In this approach, the dienophile is tethered to the 1,2,4-triazine core, leading to the formation of polycyclic structures in a single, highly efficient step.
Diagram: Workflow for Intramolecular IEDDA
Sources
- 1. Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 4. ijisrt.com [ijisrt.com]
- 5. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. researchgate.net [researchgate.net]
- 9. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Intramolecular Diels-Alder reactions of 1,2,4-triazines. Synthesis of condensed pyrimidines | Semantic Scholar [semanticscholar.org]
In vitro assay protocol for 3-Methyl-1,2,4-triazine bioactivity
Topic: In Vitro Assay Protocol for 3-Methyl-1,2,4-triazine Bioactivity
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Triazine Scaffold
The triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Derivatives of the three isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine) have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][4][5] Of particular interest are the 1,2,4- and 1,3,5-triazine cores, which are present in numerous compounds investigated for their potent anticancer effects.[4][5][6][7] These compounds can exert their activity through various mechanisms, such as inducing apoptosis and inhibiting key enzymes in signaling pathways crucial for cancer cell proliferation.[7][8][9][10]
This application note provides a detailed protocol for the initial in vitro evaluation of the bioactivity of this compound, a representative small molecule of the triazine class. The following protocols are designed to first establish the cytotoxic potential of the compound against a cancer cell line and then to explore a potential mechanism of action through enzyme inhibition.
Part 1: Primary Bioactivity Screening - Cell Viability Assessment using the MTT Assay
The initial step in evaluating the bioactivity of a novel compound is often to assess its general effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[11] The amount of formazan produced is proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.[11][12]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol for MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT-116, a human colorectal carcinoma cell line)[5]
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Trypsinize the cells and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
Plot the % cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 21.9 ± 3.5 |
| 100 | 8.1 ± 2.1 |
| IC50 | ~11.5 µM |
Part 2: Secondary Mechanistic Study - Enzyme Inhibition Assay
Many triazine derivatives exert their anticancer effects by inhibiting specific enzymes.[5][8][10][13][14] For instance, some triazines are known to inhibit Dihydrofolate Reductase (DHFR) and Thioredoxin Reductase (TrxR), both crucial for cell proliferation.[5] Others have been shown to target kinases in key signaling pathways like EGFR/PI3K/AKT/mTOR.[8][10] Based on the known targets of similar triazine scaffolds, a relevant enzyme to investigate for this compound would be Dihydrofolate Reductase (DHFR).
Principle of the DHFR Inhibition Assay
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity of the enzyme can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[13] An inhibitor of DHFR will slow down this reaction, resulting in a smaller decrease in absorbance over time.
Hypothetical Signaling Pathway Involving DHFR
Caption: Inhibition of DHFR by this compound disrupts DNA synthesis, leading to apoptosis.
Detailed Protocol for DHFR Inhibition Assay
Materials:
-
Recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound
-
Positive control inhibitor (e.g., Methotrexate)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHFR, NADPH, DHF, this compound, and methotrexate in the assay buffer. Create serial dilutions of the test compound and the positive control.
-
Assay Setup: In a UV-transparent 96-well plate, add the following to each well:
-
Assay buffer
-
DHFR enzyme
-
NADPH
-
Test compound solution or buffer (for control)
-
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a few minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the DHF substrate to all wells.
-
Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) from the linear portion of the curve for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
These protocols provide a robust framework for the initial in vitro characterization of this compound's bioactivity. A positive result in the MTT assay, indicated by a low IC50 value, would establish its cytotoxic potential. Subsequent confirmation of enzyme inhibitory activity, for example against DHFR, would provide valuable insight into its mechanism of action. Further studies could then be designed to explore its effects on other cellular processes like apoptosis, cell cycle progression, or its binding affinity to specific receptors.[15][16] The versatility of the triazine scaffold suggests that even simple derivatives may hold significant biological activity, warranting a thorough investigation.[4][5]
References
-
In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. (n.d.). PubMed. [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2023). MDPI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. (2021). Bentham Science. [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]
-
Synthesis and in vitro evaluation of novel triazine analogues as anticancer agents and their interaction studies with bovine serum albumin. (2016). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (2012). ResearchGate. [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. (2015). International Journal of Pharma Sciences and Research. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2020). MDPI. [Link]
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ACS Omega. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences. [Link]
-
Receptor Binding Assay. (n.d.). Creative Bioarray. [Link]
-
Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a][6][12] triazine derivatives as potential antioxidant agents. (2022). ResearchGate. [Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]
-
Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2020). PubMed. [Link]
-
Triazine. (n.d.). Wikipedia. [Link]
-
The Chemical Versatility of Trimethyl-1,3,5-triazine: From Synthesis to Structure-Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2021). NCBI. [Link]
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). NCBI. [Link]
-
Triazine. (2015). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 3. Triazine - Wikipedia [en.wikipedia.org]
- 4. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review | Bentham Science [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: 3-Methyl-1,2,4-triazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-methyl-1,2,4-triazine and its derivatives. This guide is designed to provide in-depth troubleshooting for common issues encountered during synthesis, with a focus on identifying, minimizing, and eliminating unwanted byproducts. By understanding the causality behind side reactions, researchers can optimize their protocols for higher yield and purity.
Foundational Synthesis Pathway
The most common and versatile route to 3-methyl-1,2,4-triazines involves the acid-catalyzed condensation of an appropriate amidrazone precursor (in this case, acetamidrazone or its equivalent) with a 1,2-dicarbonyl compound.[1][2][3] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazine ring.
Caption: General synthesis of 3-methyl-1,2,4-triazines.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common byproducts and experimental challenges in a question-and-answer format.
FAQ 1: My reaction with an unsymmetrical 1,2-dicarbonyl is producing a mixture of products that are difficult to separate. What is happening and how can I resolve this?
Answer: You are likely encountering the formation of regioisomers. This is the most prevalent side product when using an unsymmetrical 1,2-dicarbonyl compound (where R1 ≠ R2). The nucleophilic nitrogen of the acetamidrazone can attack either of the two non-equivalent carbonyl groups, leading to two distinct this compound isomers that often have very similar physical properties, making them challenging to separate by standard chromatography.[1][4]
The formation of two isomers occurs because the initial condensation can proceed via two competing pathways, as illustrated below with 1-phenyl-1,2-propanedione as an example.
Caption: Competing pathways leading to regioisomers.
Caption: Troubleshooting workflow for regioisomer formation.[4]
Solutions:
-
Control Reaction Conditions: The regioselectivity can be influenced by solvent and temperature. Systematically varying these parameters may favor one isomer.[4][5]
-
Solvent Polarity: Experiment with a range from polar (e.g., ethanol, acetic acid) to non-polar aprotic solvents (e.g., toluene). Less polar solvents at lower temperatures can sometimes enhance selectivity.[4]
-
Temperature: Varying the reaction temperature may alter the kinetic vs. thermodynamic product ratio.
-
-
Modify Reactants:
-
Steric Hindrance: Introducing a bulky substituent on either the amidrazone or the dicarbonyl can sterically block the approach to one carbonyl group, favoring a single regioisomer.[4]
-
Symmetrical Dicarbonyls: If the molecular design allows, using a symmetrical dicarbonyl (e.g., biacetyl or benzil) will inherently prevent the formation of regioisomers.
-
-
Advanced Purification: If a mixture is unavoidable, high-resolution purification is required.
FAQ 2: My product yield is low, and I observe decomposition during aqueous workup or purification. What is the cause?
Answer: The 1,2,4-triazine ring is susceptible to hydrolysis, leading to ring-opening and degradation. This instability is particularly pronounced under strong acidic or basic conditions, especially when heated.[4] The electronic nature of the substituents on the triazine ring also plays a crucial role in its stability.[4]
| Parameter | Recommendation & Rationale |
| pH Control | Recommendation: Maintain near-neutral pH during workup and purification. If acidic or basic conditions are required for other transformations, they should be as mild and brief as possible. Rationale: Both acid and base can catalyze the nucleophilic attack of water on the electrophilic carbons of the triazine ring, initiating ring cleavage.[4][7] |
| Temperature | Recommendation: Avoid excessive heating during reaction workup and solvent evaporation. Concentrate solutions under reduced pressure at low temperatures. Rationale: Heat accelerates the rate of hydrolysis, leading to significant product loss.[4] |
| Solvent Choice | Recommendation: Use anhydrous solvents for the reaction and workup whenever possible to minimize the presence of water. Rationale: Water is a reactant in the degradation pathway. Reducing its presence minimizes the opportunity for hydrolysis.[4] |
| Substituent Effects | Recommendation: Be aware that strong electron-withdrawing groups on the triazine ring can increase its susceptibility to nucleophilic attack by water. Rationale: These groups make the ring more electron-deficient and thus more prone to attack by nucleophiles like water.[4] |
-
Reaction Quenching: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature.
-
Solvent Removal: Remove the reaction solvent (e.g., acetic acid, ethanol) under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.
-
Purification: Proceed immediately to purification via chromatography or recrystallization.
FAQ 3: My crude product shows a persistent polar impurity that doesn't correspond to starting materials. What might it be?
Answer: This impurity could be an uncyclized reaction intermediate, such as a hydrazone. The formation of the 1,2,4-triazine ring is a two-step process: initial condensation to form a hydrazone, followed by cyclization. If the cyclization is incomplete, this polar, non-aromatic intermediate will contaminate the final product.
-
Diagnosis:
-
LC-MS Analysis: Look for a mass corresponding to the sum of the dicarbonyl and acetamidrazone reactants minus one molecule of water.
-
¹H NMR Spectroscopy: The intermediate will lack the characteristic aromatic protons of the triazine ring and may show broad N-H signals.
-
-
Driving the Cyclization to Completion:
-
Extended Reaction Time/Increased Temperature: Simply continuing to heat the reaction mixture may be sufficient to promote full cyclization. Monitor the disappearance of the intermediate spot by TLC.
-
Acid Catalysis: The cyclization step is often acid-catalyzed. Ensuring a sufficient amount of acid (e.g., acetic acid as the solvent or a catalytic amount of p-toluenesulfonic acid) can be critical.
-
Dehydration: The cyclization is a dehydration reaction. Performing the reaction in the presence of a Dean-Stark trap to remove water can effectively drive the equilibrium toward the cyclized triazine product.
-
This protocol is a general guideline for purifying this compound derivatives from non-isomeric impurities.
-
Solvent System Selection: Using TLC, identify a mobile phase (e.g., a mixture of hexanes and ethyl acetate) that provides good separation (ΔRf > 0.2) between the desired product and impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture to be used. Pack the column uniformly, ensuring no air bubbles or cracks are present.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.[8]
-
Elution: Begin eluting with the determined solvent system. A gradient elution, gradually increasing the solvent polarity, may be necessary to separate all components.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.[8]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methyl-1,2,4-triazine
Introduction
3-Methyl-1,2,4-triazine is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] As with any synthetic compound destined for high-value applications, achieving high purity is not merely a goal but a prerequisite for reliable downstream results, whether in biological assays or materials characterization. Impurities can lead to ambiguous structure-activity relationships (SAR), failed experiments, and irreproducible data.
This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides field-proven insights into the common purification challenges associated with this compound and its derivatives, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of a sound purification strategy.
Q1: What are the primary, industry-standard methods for purifying crude this compound?
The two most effective and widely adopted techniques for purifying this compound are recrystallization and flash column chromatography .[3][4] A typical workflow involves an initial aqueous workup (liquid-liquid extraction) to remove inorganic salts and highly polar or non-polar byproducts, followed by one of these core purification techniques.[5][6] For exceptionally high purity requirements (>99.5%), semi-preparative HPLC can be employed as a final polishing step.
Q2: How do I decide between recrystallization and column chromatography?
The choice is dictated by the nature and complexity of your crude product. The causality is as follows:
-
Choose Recrystallization when: Your crude material is a solid and is estimated to be of relatively high purity (e.g., >85%). Recrystallization is exceptionally efficient at removing small quantities of impurities from a crystalline lattice. It is faster, uses less solvent, and is more scalable than chromatography. A successful recrystallization from a solvent like ethanol often yields highly pure material.[4]
-
Choose Column Chromatography when: Your crude material is an oil, a complex mixture with multiple components (as seen on a TLC plate), or contains impurities with very similar solubility to your target compound. Chromatography excels at separating compounds based on differences in their polarity, offering resolving power that solubility-based methods cannot match.[7][8]
Q3: What analytical techniques are essential for assessing the purity of this compound at each stage?
A multi-pronged analytical approach is crucial for a self-validating purification protocol:
-
Thin-Layer Chromatography (TLC): This is your primary tool for real-time monitoring. Use it to assess the complexity of the crude mixture, optimize the solvent system (mobile phase) for column chromatography, and check the purity of fractions collected from the column.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the purified compound and detecting any remaining impurities. The absence of extraneous peaks is a strong indicator of high purity.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. It is more sensitive than TLC and can resolve closely related impurities. An HPLC purity analysis of the final product is standard practice in drug development.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound, ensuring you have isolated the correct product.[4]
Purification Workflow Decision Tree
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.
Sources
- 1. globalscitechocean.com [globalscitechocean.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. columbia.edu [columbia.edu]
- 9. magritek.com [magritek.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-1,2,4-triazine
Welcome to the technical support guide for 3-Methyl-1,2,4-triazine. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges during their work with this compound. Our goal is to provide not just protocols, but a deeper understanding of the compound's properties to empower you to troubleshoot effectively.
Section 1: Understanding the Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is the first step in overcoming solubility issues. These parameters dictate its behavior in various solvent systems.
Q: What are the key properties of this compound that influence its solubility?
A: The solubility of this compound is governed by its molecular structure, polarity, and acid/base characteristics. The triazine ring is relatively hydrophobic, but the nitrogen atoms can participate in hydrogen bonding.[1] The key is to balance these competing characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility | Source |
|---|---|---|---|
| Molecular Formula | C₄H₅N₃ | A small molecule, which can aid solubility. | [2] |
| Molecular Weight | 95.10 g/mol | Low molecular weight is generally favorable for dissolution. | [2] |
| Predicted pKa | 1.71 ± 0.63 | The compound is a weak base. It will become protonated and more water-soluble in acidic conditions (pH < 1.71). | [3] |
| Predicted XLogP3 | -0.4 | A negative LogP value suggests a degree of hydrophilicity and potential for aqueous solubility, though it may still be limited. | [2] |
| Appearance | Colorless to light yellow liquid | As a liquid, it may be easier to work with than a crystalline solid, but miscibility is still a key concern. |[3] |
Section 2: Frequently Asked Questions (FAQs) on Basic Solubility
This section addresses the most common initial questions regarding solvent selection for this compound.
Q: What are the recommended starting solvents for this compound?
A: For high-concentration stock solutions, organic solvents are recommended. Based on data for similar triazine structures, the following solvents are excellent starting points:
-
Dimethyl Sulfoxide (DMSO) : Often used for creating high-concentration stocks for biological assays.[4][5]
-
N,N-Dimethylformamide (DMF) [6]
-
Acetonitrile [8]
For laboratory synthesis and purification, solvents like chloroform and ethyl acetate have also been noted for related compounds.[9] Always start with a small amount of your compound to test solubility before committing your entire sample.
Q: Is this compound soluble in water?
A: The parent 1,3,5-triazine has limited water solubility.[1] Given the predicted XLogP3 of -0.4 for this compound, it is expected to have low to moderate aqueous solubility.[2] For many applications, direct dissolution in aqueous buffers at high concentrations will be challenging. However, strategies such as pH adjustment and the use of co-solvents can significantly enhance its solubility in aqueous media.[7]
Q: How does pH affect the solubility of this compound?
A: The pH of the solvent is a critical factor.[10] With a predicted pKa of ~1.71, this compound acts as a weak base.[3]
-
At pH < 1.71 : The triazine nitrogen atoms will be protonated, forming a cationic species. This charge significantly increases the molecule's polarity and its solubility in aqueous solutions.
-
At neutral or basic pH (> 3) : The compound will be in its neutral, less polar form, resulting in lower aqueous solubility.
Therefore, for aqueous solutions, acidifying the buffer to a pH below 2 is a primary strategy to enhance solubility, assuming the low pH does not compromise the compound's stability or the experimental system.
Q: Can I heat the solution to improve solubility?
A: Yes, gentle heating can be an effective method. For many substances, the dissolution process is endothermic, meaning solubility increases with temperature.[10] Studies on triazine pesticides in water showed a 3-fold solubility increase for every 25 °C rise in temperature.[7]
-
Recommendation : Use a water bath set to 37-50°C.
-
Caution : Always verify the thermal stability of your compound. Prolonged exposure to high temperatures can cause degradation. The triazines in one study were found to be stable at the tested temperatures (up to 125°C).[7]
Section 3: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Q: My this compound is not dissolving. What should I do?
A: When initial dissolution fails, a systematic approach is necessary. The following flowchart outlines a logical troubleshooting sequence.
Caption: Troubleshooting flowchart for dissolving this compound.
Q: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
A: This is a common issue known as "crashing out." It occurs when a compound dissolved in a highly favorable organic solvent is rapidly introduced into a poor solvent (your aqueous buffer), causing it to exceed its solubility limit and precipitate. The key is to create a more favorable transition.
The Causality: DMSO is an excellent solvent, but when you dilute it into an aqueous medium, the overall solvent properties shift dramatically towards those of water. If the final concentration of your compound is higher than its solubility in that small percentage of DMSO in water, it will precipitate.
The Solution: Co-Solvent Formulations Using a co-solvent system can bridge the polarity gap between DMSO and water. Formulations containing agents like PEG300 (polyethylene glycol), Tween-80, or cyclodextrins are commonly used in drug development to maintain solubility in aqueous media.[4]
The following workflow illustrates the preparation of a more robust aqueous solution.
Caption: Workflow for preparing an aqueous solution using a co-solvent system.
Section 4: Standard Operating Protocols
These detailed protocols provide step-by-step instructions for common preparation methods.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is designed to create a high-concentration primary stock for long-term storage.
-
Pre-calculation: Determine the mass of this compound needed. For 1 mL of a 100 mM solution (MW = 95.10 g/mol ):
-
Mass (g) = 0.1 mol/L * 0.001 L * 95.10 g/mol = 0.00951 g = 9.51 mg.
-
-
Weighing: Accurately weigh 9.51 mg of this compound into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO.[4]
-
Expert Insight: DMSO is hygroscopic. Using freshly opened or properly stored anhydrous DMSO is critical, as absorbed water can lower the solubilizing power for hydrophobic compounds.[4]
-
-
Dissolution: Vortex the solution vigorously for 2 minutes. If solids remain, sonicate the vial in a bath sonicator for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Properly stored stocks can be stable for several months.[4]
Protocol 2: Preparation of a 1 mM Aqueous Working Solution for Biological Assays
This protocol uses a co-solvent vehicle to maintain solubility upon dilution into aqueous media. This example is based on a common formulation.[4]
-
Start with Stock: Begin with your 100 mM stock solution in DMSO prepared in Protocol 1.
-
Prepare Co-Solvent Vehicle: In a sterile conical tube, prepare the co-solvent vehicle by mixing:
-
4.0 mL of PEG300 (40% of final volume)
-
0.5 mL of Tween-80 (5% of final volume)
-
-
Intermediate Dilution: In a separate tube, add 100 µL of your 100 mM DMSO stock.
-
Combine and Mix: Add the 4.5 mL of the PEG300/Tween-80 vehicle to the DMSO stock. Vortex thoroughly until the solution is homogeneous. This creates a 20X intermediate stock (5 mM) in a 10% DMSO / 40% PEG300 / 5% Tween-80 vehicle.
-
Final Aqueous Dilution: Slowly add 4.5 mL of saline or your desired physiological buffer to the solution while vortexing. This brings the final volume to 10 mL.
-
Final Concentration: The resulting solution is a 1 mM working solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This solution should remain clear and be suitable for further dilution into cell culture media.
Section 5: Analytical Methods for Concentration and Stability Assessment
Verifying the concentration and stability of your solution is crucial for reproducible results.
Q: How can I accurately determine the concentration and purity of my this compound solution?
A: The most reliable methods for quantification and stability assessment of triazines are chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for quantifying triazine derivatives.[6][11] A C18 column is typically used with a mobile phase consisting of acetonitrile and water.[11] By running a calibration curve with known standards, you can accurately determine the concentration of your prepared solutions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for both identifying and quantifying triazines and their potential degradants.[12] It offers high sensitivity and specificity.
Self-Validating System: To check for degradation, you can run an initial HPLC or GC-MS analysis on your freshly prepared stock. Store the stock under your intended conditions for a set period (e.g., 1 week) and re-analyze. A decrease in the main compound peak area or the appearance of new peaks would indicate instability.
References
- Royal Society of Chemistry. (n.d.). Influence of linker groups on the solubility of triazine dendrimers. RSC Publishing.
- Solubility of Things. (n.d.). 1,3,5-Triazine.
- ChemicalBook. (n.d.). This compound CAS#: 24108-33-6.
- Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. PubMed.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- MDPI. (2023). Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters.
- MedChemExpress. (n.d.). 3-Amino-1,2,4-triazine.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
- ResearchGate. (2016). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination.
- Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central.
- National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- ACS Publications. (2021). Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. Journal of Chemical & Engineering Data.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 24108-33-6 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 3-Methyl-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Methyl-1,2,4-triazine. This guide is designed to provide in-depth, practical advice and troubleshooting for common challenges encountered during the handling, storage, and experimental use of this compound. As Senior Application Scientists, we understand that unanticipated degradation can compromise research integrity. This resource is structured to address your specific questions with scientifically grounded explanations and actionable protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses fundamental questions regarding the inherent stability of the this compound core.
Q1: What are the primary factors that influence the stability of this compound?
The stability of the 1,2,4-triazine ring is a critical consideration in its application, particularly in drug development. While its aromatic nature provides some inherent stability, the presence of three nitrogen atoms makes the ring electron-deficient and susceptible to several degradation pathways.[1] The key factors to control are:
-
pH: 1,2,4-triazines are susceptible to hydrolysis under both acidic and basic conditions.[1] The rate of hydrolysis is influenced by the pH of the medium.[1] Electron-withdrawing groups on the triazine ring can increase its susceptibility to nucleophilic attack by water or hydroxide ions, leading to ring opening.[1]
-
Temperature: The thermal stability of 1,2,4-triazines can vary depending on the substitution pattern.[1] While some derivatives are stable at temperatures exceeding 200°C, others are less stable.[1][2] Thermal decomposition can lead to fragmentation of the triazine ring.[1]
-
Light: Exposure to light, especially in the ultraviolet (UV) region, can cause photodegradation.[1] This can involve ring cleavage, modification of substituents, or the formation of photoproducts with altered biological activity.[1]
-
Oxidizing Agents: The 1,2,4-triazine ring is susceptible to oxidative degradation. Contact with strong oxidizers can generate heat, fires, or explosions.[3][4]
Q2: My this compound solution appears to be degrading over time, even when stored in the dark at 4°C. What could be the cause?
Even under refrigerated and dark conditions, degradation can occur due to a few often-overlooked factors:
-
pH of the Solvent: If your compound is dissolved in an unbuffered aqueous solution, the pH may not be neutral. Dissolved atmospheric CO2 can lower the pH, creating a mildly acidic environment that can promote slow hydrolysis over time.
-
Purity of the Solvent: Trace impurities in the solvent, such as peroxides in older ethers or metal ions, can catalyze degradation.
-
Oxygen Content: While storing in the dark prevents photodegradation, dissolved oxygen in the solvent can still lead to slow oxidation.
Recommendation: For long-term storage in solution, use a purified, deoxygenated, and buffered solvent system. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q3: At what pH range is this compound most stable?
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: Inconsistent results in biological assays.
Q: I'm observing variable IC50 values for this compound in my cell-based assays. Could compound instability be the cause?
A: Yes, this is a strong possibility. The conditions within a typical cell culture incubator (37°C, humidified atmosphere, CO2) can accelerate degradation.
Troubleshooting Steps:
-
Assess Stock Solution Stability:
-
Protocol: Prepare a stock solution of your compound in the assay vehicle (e.g., DMSO). Analyze an aliquot immediately by HPLC-UV or LC-MS to establish a baseline (t=0). Store the stock solution under your standard conditions and re-analyze at regular intervals (e.g., 24, 48, 72 hours).
-
Expected Outcome: A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
-
-
Evaluate Stability in Assay Media:
-
Protocol: Spike your complete cell culture medium with this compound to the final working concentration. Incubate under assay conditions (37°C, 5% CO2). Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by LC-MS.
-
Causality: Components in the media, such as proteins or other nucleophiles, can react with the electron-deficient triazine ring.
-
-
Workflow Visualization:
Caption: Workflow for troubleshooting compound instability in biological assays.
Issue 2: Formation of unknown impurities during a reaction.
Q: I'm using this compound as a starting material in a synthesis and I'm seeing unexpected byproducts. How can I determine if they are degradation products?
A: The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, which can lead to byproducts.[1]
Troubleshooting Steps:
-
Control Experiment: Run the reaction under the same conditions (solvent, temperature, time) but without the other reagents. Analyze the results by TLC, HPLC, or LC-MS. If the byproducts still form, they are likely degradation products.
-
Characterize the Impurities: If possible, isolate the main impurity and characterize it using techniques like NMR and high-resolution mass spectrometry. Common degradation pathways to consider are:
-
Hydrolysis: Look for evidence of ring-opening or the introduction of hydroxyl groups.
-
Oxidation: Check for the addition of oxygen atoms or changes in the oxidation state.
-
-
Degradation Pathway Visualization:
Caption: Potential degradation pathways for this compound.
Section 3: Protocols for Stability Assessment
To ensure the integrity of your research, it is essential to perform stability studies. Here is a standard protocol for assessing the hydrolytic stability of this compound.
Protocol: Hydrolytic Stability Assessment of this compound
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Phosphate buffer (pH 3, 7, 9)
-
HPLC or LC-MS system with a C18 column
-
Constant temperature incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Preparation of Test Solutions:
-
For each pH to be tested (3, 7, and 9), add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of 10 µg/mL.
-
Ensure the final concentration of acetonitrile is low (e.g., <1%) to minimize its effect on the reaction.
-
-
Time Zero (t=0) Analysis: Immediately after preparing the test solutions, inject an aliquot of each into the HPLC/LC-MS system to determine the initial concentration.
-
Incubation: Incubate the remaining test solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze by HPLC/LC-MS.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
-
Plot the natural logarithm of the concentration versus time. The slope of this line will give the first-order degradation rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Data Presentation:
| pH | Temperature (°C) | Half-life (t1/2) | Degradation Rate Constant (k) |
| 3 | 25 | Experimental Data | Experimental Data |
| 7 | 25 | Experimental Data | Experimental Data |
| 9 | 25 | Experimental Data | Experimental Data |
| 3 | 37 | Experimental Data | Experimental Data |
| 7 | 37 | Experimental Data | Experimental Data |
| 9 | 37 | Experimental Data | Experimental Data |
Section 4: Safe Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of this compound.
Storage:
-
Solid Form: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[3][5]
-
Solutions: For short-term storage, use a tightly sealed vial and refrigerate. For long-term storage, consider freezing at -20°C or -80°C in a suitable solvent. It is advisable to store solutions under an inert atmosphere.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Use in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[7]
-
Avoid generating dust.[5]
-
Wash hands thoroughly after handling.[7]
References
- The Unstable Ring: An In-depth Technical Guide to the Reactivity and Stability of 1,2,4-Triazines - Benchchem.
- SAFETY DATA SHEET.
- Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study - PubMed.
- Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives - ResearchGate.
- 4 - SAFETY DATA SHEET.
- 1,2,4-TRIAZINE SDS, 290-38-0 Safety Data Sheets - ECHEMI.
- Material Safety Data Sheet - 3-Amino-1,2,4-Triazine, 97%.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sintez-oka.com [sintez-oka.com]
- 4. Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 1,2,4-Triazines
Welcome to the technical support center for 1,2,4-triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles. The unique electronic properties of the 1,2,4-triazine ring make it a valuable scaffold in medicinal chemistry and materials science, but also introduce specific synthetic hurdles.[1] This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses the most common issues encountered during the synthesis of 1,2,4-triazines, providing both diagnostic insights and actionable solutions.
FAQ 1: My reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of products that are difficult to separate. What is happening and how can I resolve this?
Answer:
You are likely encountering the formation of regioisomers . This is the most prevalent side product when employing an unsymmetrical 1,2-dicarbonyl compound (e.g., 1-phenyl-1,2-propanedione) in condensation reactions with amidrazones or acid hydrazides.[2] The nucleophilic partner can attack either of the two non-equivalent carbonyl groups, leading to two distinct 1,2,4-triazine isomers (e.g., a 5-methyl-6-phenyl vs. a 5-phenyl-6-methyl derivative).[3] The similar reactivity of the carbonyl groups often results in poor selectivity.[4]
Caption: Troubleshooting workflow for regioisomer formation.
-
Reaction Conditions: The regioselectivity of the condensation can be influenced by solvent polarity and temperature.[2] Systematically varying these parameters may favor the formation of one isomer. For instance, less polar solvents at lower temperatures can sometimes enhance selectivity.[2]
-
Reactant Modification: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[2]
-
Alternative Synthetic Routes: If modifying reaction conditions is insufficient, consider strategies with inherent regiocontrol.[4][5]
Due to their similar physical properties, separating regioisomers is often challenging.
| Purification Technique | Recommendation |
| Flash Column Chromatography | Often insufficient for baseline separation.[4][8] |
| Semi-Preparative HPLC | Highly effective for separating isomers with small differences in polarity. Method development is crucial.[9] |
| Supercritical Fluid Chromatography (SFC) | Frequently cited as a successful method for separating 1,2,4-triazine regioisomers.[4][10] |
| Fractional Crystallization | Can be effective if there are significant differences in the crystal packing of the isomers. |
FAQ 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in 1,2,4-triazine synthesis can be attributed to several factors, including incomplete reactions, competing side reactions, and product degradation.[5]
-
Reaction Monitoring: It is crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will help determine if the starting materials are being consumed and at what rate.
-
Purity of Starting Materials: Ensure that the 1,2-dicarbonyl compound, amidrazone, or acid hydrazide are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: Some condensation reactions require elevated temperatures (reflux) to proceed at a reasonable rate.[3]
-
Catalyst: For syntheses involving acid hydrazides, an acid catalyst like acetic acid is often necessary.[3] For one-pot syntheses from amides, a base such as sodium tert-butoxide may be required.[3]
-
Water Removal: The condensation step to form the initial hydrazone intermediate releases water. In some cases, removal of this water using a Dean-Stark apparatus can drive the equilibrium towards the product.
-
-
Product Stability: As discussed in the next FAQ, 1,2,4-triazines can be susceptible to hydrolysis. Ensure that the workup conditions are not overly acidic or basic.
FAQ 3: I am observing product degradation during workup or purification. How can I prevent this?
Answer:
The 1,2,4-triazine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening and the formation of various degradation products.[2] The stability of the triazine ring is highly dependent on the nature and position of its substituents.
-
Control pH: During aqueous workup, neutralize the reaction mixture to a pH of ~7 before extraction. If acidic or basic conditions are required for other transformations, they should be as mild and brief as possible.
-
Temperature: Avoid excessive heating during purification steps, as this can accelerate hydrolysis.[2]
-
Solvent Choice: Use anhydrous solvents for the reaction and workup whenever possible to minimize the presence of water.[2]
-
Substituent Effects: Be aware that electron-withdrawing groups on the triazine ring can increase its susceptibility to nucleophilic attack by water.[2][11]
Experimental Protocols
The following are detailed, step-by-step methodologies for common 1,2,4-triazine synthesis procedures.
Protocol 1: General Procedure for the Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines from an Acid Hydrazide and a 1,2-Dicarbonyl Compound
This protocol is adapted from the method described by Paudler and Barton.[10]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the acid hydrazide (1.0 eq.), the 1,2-dicarbonyl compound (1.0 eq.), and ammonium acetate (10 eq.).
-
Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants upon heating).
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.[4]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice water.
-
The crude product may precipitate. If so, collect the solid by vacuum filtration and wash with water.
-
If the product does not precipitate, neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[8][9] If regioisomers are present, a more advanced purification technique may be necessary (see FAQ 1).[10]
Protocol 2: One-Pot Synthesis of Substituted 1,2,4-Triazines from an Amide, a 1,2-Dicarbonyl Compound, and Hydrazine
This is a convenient one-pot procedure adapted from Nongkhlaw and coworkers.[3]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, add sodium tert-butoxide (1.0 eq.) and an anhydrous aprotic solvent (e.g., benzene or THF).
-
Amide Addition: Add the amide (1.0 eq.) to the stirred suspension.
-
Dicarbonyl Addition: Add the 1,2-dicarbonyl compound (1.0 eq.) and continue stirring. The formation of a jelly-like intermediate may be observed.
-
Hydrazine Addition: Add ethanol to dissolve the intermediate, followed by hydrazine hydrate (2.0 eq.).
-
Heating: Heat the reaction mixture to reflux for 2-3 hours.
-
Workup:
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Pour the residue into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
References
-
Triazine. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazines. BenchChem.
- BenchChem. (2025).
- Mahindra, A., Jenkins, L., Marsango, S., Huggett, M., Huggett, M., Robinson, L., Gillespie, J., Rajamanickam, M., Morrison, A., McElroy, S., Tikhonova, I. G., Milligan, G., & Jamieson, A. G. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(16), 11270-11290.
- BenchChem. (2025).
- Saka, T., & Kyobulungi, F. (1998). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. Journal of Molecular Spectroscopy, 192(2), 331-337.
- BenchChem. (2025). addressing regioisomer separation in unsymmetrical 1,2,4-triazine synthesis. BenchChem.
- Cairns, J., & Easson, A. P. T. (1972). s-Triazines. Part V. Synthesis and hydrolytic stability of 2,4-dihalogeno-6-heteroaryl-s-triazines. Journal of the Chemical Society, Perkin Transactions 2, (14), 2030-2034.
- Dowling, M. S., Jiao, W., Hou, J., Jiang, Y., & Gong, S. (2018). Modular Synthesis of 3,6-Disubstituted-1,2,4-triazines via the Cyclodehydration of β-Keto-N-acylsulfonamides with Hydrazine Salts. The Journal of Organic Chemistry, 83(7), 4229-4238.
- Abdel-Rahman, R. M., Makki, M. S. T., Ali, T. E. -S., & Ibrahim, M. A. (2010). 1,2,4-Triazine Chemistry Part I: Orientation of Cyclization Reactions of Functionalized 1,2,4-Triazine Derivatives. European Journal of Chemistry, 1(4), 236-245.
- BenchChem. (2025). identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem.
- Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87.
- El-Gendy, A. A. M. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Wang, X., Zhang, Y., & An, L. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 6(13), 10565-10569.
- BenchChem. (2025). The Unstable Ring: An In-depth Technical Guide to the Reactivity and Stability of 1,2,4-Triazines. BenchChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s-Triazines. Part V. Synthesis and hydrolytic stability of 2,4-dihalogeno-6-heteroaryl-s-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions in 1,2,4-Triazine Synthesis
Welcome to the technical support center for 1,2,4-triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions encountered during the synthesis of this important class of heterocyclic compounds.
The synthesis of 1,2,4-triazines, while versatile, is often accompanied by challenges that can impact yield, purity, and scalability. This resource provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses prevalent issues in a question-and-answer format, offering explanations and actionable solutions to streamline your synthetic workflow.
Issue 1: Formation of a Difficult-to-Separate Mixture of Products with an Unsymmetrical 1,2-Dicarbonyl Compound
Question: My reaction of an unsymmetrical 1,2-dicarbonyl compound with an amidrazone is yielding a mixture of products that are proving very difficult to separate by standard column chromatography. What is the likely cause, and how can I address this?
Answer:
This is a classic and frequent challenge in 1,2,4-triazine synthesis. The most probable cause is the formation of regioisomers .[1]
Causality & Mechanism:
When an unsymmetrical 1,2-dicarbonyl compound is used, the initial condensation with the amidrazone can occur at either of the two non-equivalent carbonyl groups. This leads to two distinct cyclization pathways, resulting in a mixture of two 1,2,4-triazine regioisomers.[1][2][3] The relative reactivity of the two carbonyl groups dictates the ratio of the resulting isomers; the more electrophilic carbonyl group tends to react preferentially.[2][3]
Troubleshooting Workflow: Regioisomer Formation
Caption: Troubleshooting workflow for regioisomer formation.
Mitigation and Control Strategies:
| Strategy | Description | Key Considerations |
| Reaction Condition Optimization | Systematically vary solvent polarity and temperature. Less polar solvents and lower temperatures can sometimes enhance regioselectivity by exploiting subtle differences in the activation energies for the two competing pathways.[1] | This is often the first and most accessible approach. A design of experiments (DoE) approach can be highly effective. |
| Reactant Modification | Introduce sterically bulky substituents on either the amidrazone or the dicarbonyl compound. This can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[1] | This may require the synthesis of new starting materials but can provide a more robust and scalable solution. |
| Advanced Purification Techniques | If a mixture is unavoidable, high-resolution purification techniques are necessary. Due to the similar physical properties of regioisomers, standard flash chromatography is often insufficient.[4] | Semi-preparative HPLC and Supercritical Fluid Chromatography (SFC) are often effective for separating regioisomers.[4][5] Fractional crystallization can also be a viable, albeit more empirical, approach. |
Experimental Protocol: Separation of Regioisomers by Semi-Preparative HPLC
-
Analytical Method Development:
-
Screen various reversed-phase columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with 0.1% formic acid or trifluoroacetic acid) on an analytical HPLC system to achieve baseline separation of the two isomers.
-
-
Method Scaling:
-
Once optimal analytical conditions are identified, scale the method to a semi-preparative HPLC system. Ensure the column loading does not exceed its capacity to maintain resolution.
-
-
Fraction Collection:
-
Collect fractions corresponding to each isomer peak.
-
-
Solvent Removal and Isolation:
-
Combine the fractions for each pure isomer and remove the solvent under reduced pressure to yield the isolated regioisomers.
-
Issue 2: Product Instability and Decomposition During Work-up or Purification
Question: My synthesized 1,2,4-triazine appears to be unstable, showing signs of decomposition during aqueous work-up or upon standing on a silica gel column. What could be causing this, and what precautions should I take?
Answer:
The 1,2,4-triazine ring can be susceptible to hydrolysis , particularly under acidic or basic conditions.[1] The stability of the ring is highly dependent on the nature and position of its substituents.
Causality & Mechanism:
The nitrogen atoms in the 1,2,4-triazine ring make it electron-deficient and thus susceptible to nucleophilic attack. Water, especially when activated by acid or base, can act as a nucleophile, leading to ring-opening and the formation of various degradation products. Electron-withdrawing groups on the triazine ring can exacerbate this instability.[1]
Troubleshooting Workflow: Product Instability
Caption: Troubleshooting workflow for product instability.
Preventative Measures:
| Precaution | Detailed Protocol | Rationale |
| Neutral Work-up | After the reaction is complete, quench with a neutral aqueous solution (e.g., saturated sodium chloride) instead of acidic or basic solutions. Extract the product with an appropriate organic solvent.[5] | Minimizes the presence of acid or base catalysts that promote hydrolysis. |
| Anhydrous Conditions | Use anhydrous solvents for the reaction and work-up whenever possible. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate before solvent removal.[1] | Reduces the concentration of water, the primary nucleophile in the hydrolysis reaction. |
| Temperature Control | Avoid excessive heating during purification steps. When removing solvent, use a rotary evaporator at reduced pressure and a moderate temperature water bath.[5] | High temperatures can accelerate the rate of decomposition reactions. |
| Inert Atmosphere Storage | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a freezer).[5] | Protects the compound from atmospheric moisture and oxygen, which can contribute to degradation over time. |
Issue 3: Unexpected Side Products from Amidrazone Starting Material
Question: I am observing side products that do not correspond to the expected 1,2,4-triazine or its isomers. What could be the source of these impurities?
Answer:
The stability and purity of the amidrazone starting material are critical. Amidrazones can undergo several side reactions, including hydrolysis and amide-imidate tautomerism , which can lead to the formation of unexpected byproducts.
Causality & Mechanism:
-
Amidrazone Hydrolysis: Amidrazones can be hydrolyzed back to the corresponding hydrazide and ammonia, especially in the presence of water and acid or base.[6] The resulting hydrazide may then participate in other reactions, leading to impurities.
-
Amide-Imidate Tautomerism: Amidrazones exist in equilibrium with their imidic acid tautomers.[7][8][9][10] While the amide form is generally more stable, the imidic acid tautomer can be reactive and lead to the formation of dimers or other condensation products.
Reaction Pathway: Desired vs. Side Reactions
Caption: Desired 1,2,4-triazine synthesis versus potential side reactions of the amidrazone starting material.
Best Practices for Handling Amidrazones:
-
Purity Check: Always verify the purity of the amidrazone starting material by NMR and/or LC-MS before use.
-
Fresh Preparation/Purification: If the purity is questionable, consider purifying the amidrazone by recrystallization or preparing it fresh.
-
Anhydrous Conditions: Use anhydrous solvents and an inert atmosphere when handling and reacting amidrazones to minimize hydrolysis.
-
Controlled Stoichiometry: Use precise stoichiometry of reactants to avoid having excess amidrazone that could decompose or participate in side reactions.
By carefully considering these common pitfalls and implementing the recommended troubleshooting strategies, researchers can significantly improve the efficiency, yield, and purity of their 1,2,4-triazine syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Amide-imide tautomerism of acetohydroxamic acid in aqueous solution: quantum calculation and SMD simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Increasing the Purity of 3-Methyl-1,2,4-triazine
Introduction: The Critical Role of Purity in 3-Methyl-1,2,4-triazine Applications
This compound is a key heterocyclic scaffold in medicinal chemistry and materials science. As a pharmacophore, the 1,2,4-triazine nucleus is integral to a wide range of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficacy, safety, and reproducibility of downstream applications, whether in biological assays or materials development, are directly contingent on the purity of the starting material.
Even minor impurities can lead to ambiguous biological data, side reactions, or altered material properties. Common contaminants include unreacted starting materials, regioisomeric byproducts, and residual solvents from the synthesis and workup. This guide serves as a technical resource for researchers, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to systematically enhance the purity of this compound.
Troubleshooting Guide: Addressing Common Purification Challenges
This section is designed in a question-and-answer format to directly address specific issues encountered during the purification process.
Question 1: My initial analysis (TLC/¹H NMR) of the crude product shows multiple spots/peaks. What is my first step?
Answer: The presence of multiple components requires a systematic, multi-step purification strategy. A robust initial workup is crucial to remove gross impurities before proceeding to more refined techniques.
-
Causality: Crude reaction mixtures contain a heterogeneous mix of the desired product, unreacted starting materials, reagents, and byproducts with varying polarities. A liquid-liquid extraction is an effective first step to partition these components based on their solubility, thereby simplifying the mixture for subsequent chromatographic separation.[3]
-
Recommended Action:
-
Quench and Extract: After the reaction is complete, quench the mixture appropriately (e.g., with water or a saturated bicarbonate solution).
-
Solvent Selection: Extract the aqueous mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane. Typically, three extractions are sufficient to recover the majority of the organic-soluble product.[4]
-
Wash and Dry: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Remove the solvent under reduced pressure to yield the crude solid or oil, which is now ready for primary purification.
-
Question 2: I'm struggling to separate my product from a persistent impurity using silica gel column chromatography. What are my options?
Answer: Poor separation on a silica gel column can stem from several factors, including an unoptimized solvent system, improper column packing, or the presence of challenging impurities like regioisomers.
-
Causality: Silica gel chromatography separates compounds based on their differential adsorption to the polar stationary phase. If the product and an impurity have very similar polarities, they will co-elute. The synthesis of 1,2,4-triazines from unsymmetrical precursors is known to produce regioisomers that are often difficult to separate using standard chromatographic methods.[5]
-
Recommended Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor chromatographic separation.
-
Expert Insight: For very similar compounds, switching the separation principle can be highly effective. If normal-phase (silica) fails, reversed-phase chromatography (e.g., C18 silica), which separates based on hydrophobicity, may provide the necessary resolution. For achieving the highest purity levels (>98%), semi-preparative HPLC is the gold standard.
Question 3: My final product is a solid, but it appears oily or has a wide melting point range. How can I "polish" it to a crystalline solid?
Answer: An oily appearance or a broad melting point range in a solid sample indicates the presence of residual solvent or minor impurities. Recrystallization is the ideal technique to address this and achieve a high-purity, crystalline final product.
-
Causality: Recrystallization works on the principle that a compound's solubility in a given solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving impurities behind in the solution (the "mother liquor").
-
Recommended Action:
-
Solvent Screening: The key is to find a solvent where this compound is highly soluble when hot but poorly soluble when cold. Ethanol is often a good starting point for triazine derivatives.[6] Other potential solvents include methanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Procedure: Dissolve the compound in the minimum volume of boiling solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum. A sharp melting point and the absence of solvent peaks in the ¹H NMR spectrum will validate the success of the procedure.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity of my this compound?
A1: A combination of techniques should be used for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of unexpected signals and integration of proton signals corresponding to the correct ratio are strong indicators of purity.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the industry standard for quantitative purity analysis. It provides a percentage purity value based on the relative area of the product peak.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capability of mass spectrometry, confirming both the purity and the molecular weight of the target compound.[9]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[4]
Q2: Can I use distillation to purify this compound?
A2: While distillation is a powerful technique for purifying liquids, its applicability to this compound depends on its boiling point and thermal stability. According to PubChem, its physical state is not definitively listed, but many similar small heterocyclic molecules are solids at room temperature.[10] If the compound is a low-melting solid or a high-boiling liquid, vacuum distillation could be a viable option, but techniques like chromatography and recrystallization are generally more suitable and widely practiced for this class of compounds.[3][6]
Q3: What are the most common sources of impurities in 1,2,4-triazine synthesis?
A3: Impurities typically arise from three main sources:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Side Reactions: Formation of isomers (if using unsymmetrical dicarbonyl compounds) or other byproducts from competing reaction pathways.[5]
-
Workup and Handling: Residual solvents (water, extraction solvents, chromatography eluents) or decomposition products if the compound is unstable to heat, light, or pH extremes.[3]
Data Summary and Protocols
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Pros | Cons | Typical Purity |
| Flash Column Chromatography | Adsorption | High throughput, versatile, good for complex mixtures. | Can be solvent-intensive, may not separate close-eluting impurities. | 85-98% |
| Recrystallization | Differential Solubility | Highly effective for final polishing, removes minor impurities, yields crystalline product. | Requires a solid product, potential for yield loss in mother liquor. | >99% |
| Semi-Preparative HPLC | Partition/Adsorption | Excellent resolution, capable of separating very similar compounds (e.g., isomers). | Lower capacity, requires specialized equipment, more expensive. | >99.5% |
Experimental Workflow for Purification
Caption: A standard workflow for the purification of this compound.
Protocol 1: Flash Column Chromatography
This protocol assumes the use of silica gel as the stationary phase.
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides a retention factor (R_f) of ~0.3 for this compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack a uniform, crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with the selected solvent system. If a gradient is needed, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Choice: Select a suitable solvent or solvent pair (e.g., ethanol).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved. Add more solvent in small portions if needed, but avoid using a large excess.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
References
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 141070, this compound". PubChem. [Link]
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 321839, 3-Methylthio-1,2,4-triazine". PubChem. [Link]
-
Al-Juboori, S. B., et al. . "Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives". Journal of Medicinal and Chemical Sciences. [Link]
-
Blatter, J., et al. . "Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][9][10][11]triazines". IUCrData. [Link]
-
Skořepová, E., et al. . "Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid". Methodical letter. [Link]
-
Hamblin, G. D., et al. . "Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists". Journal of Medicinal Chemistry. [Link]
-
Barata-Vallejo, S., et al. . "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines". Molecules. [Link]
- Google Patents. "Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate".
-
ResearchGate . "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines". ResearchGate. [Link]
- Google Patents. "1,2,4-triazinone derivatives, their preparation and use".
-
Chintala, S. R., et al. . "Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution". ACS Omega. [Link]
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 9262, 1,3,5-Triazine". PubChem. [Link]
-
Sagan, F., et al. . "Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor". Molecules. [Link]
-
ResearchGate . "Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest". ResearchGate. [Link]
-
Arshad, M., et al. . "1,2,4-triazine derivatives: Synthesis and biological applications". International Journal of Pharma Sciences and Research. [Link]
-
El-fakharany, E. M., et al. . "A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)". RSC Advances. [Link]
-
Beilstein Journal of Organic Chemistry . "One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions". Beilstein Journal of Organic Chemistry. [Link]
-
The Royal Society of Chemistry . "Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography". The Analyst. [Link]
-
Universitat de Barcelona . "Structural characterization of triazines". Doctoral Thesis. [Link]
-
Semantic Scholar . "1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors". Semantic Scholar. [Link]
-
ResearchGate . "Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity". ResearchGate. [Link]
-
ARKIVOC . "GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY". ARKIVOC. [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 5. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. tdx.cat [tdx.cat]
- 8. mdpi.com [mdpi.com]
- 9. 24108-33-6|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Methylthio-1,2,4-triazine | C4H5N3S | CID 321839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Triazine Isomers in Biological Assays: A Focus on 3-Methyl-1,2,4-Triazine Scaffolds
Introduction
The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry and agrochemistry. The constitutional isomerism of the triazine ring—1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine—gives rise to distinct electronic and steric properties. These differences profoundly influence the compounds' pharmacokinetic profiles, target binding affinities, and overall biological activities. While 1,3,5-triazines have been extensively developed, leading to approved drugs and widely used herbicides, the asymmetric 1,2,4-triazine scaffold is an area of growing interest in modern drug discovery, particularly in oncology.
This guide provides a comparative analysis of 3-methyl-1,2,4-triazine derivatives against other triazine isomers, with a focus on their application in kinase inhibition, a critical area of cancer therapy. We will delve into the structural rationale for their differential activities, present comparative experimental data, and provide detailed protocols for relevant biological assays.
The Structural and Electronic Landscape of Triazine Isomers
The arrangement of nitrogen atoms within the triazine ring dictates its chemical personality. The symmetrical 1,3,5-triazine is electron-deficient, while the asymmetrical 1,2,4-triazine possesses a more polarized electronic distribution. This polarization is key to its role as a versatile scaffold in drug design. The adjacent nitrogen atoms (N1 and N2) in the 1,2,4-triazine ring create a unique environment for hydrogen bonding, which is crucial for interacting with biological targets like the hinge region of protein kinases.
The addition of a methyl group at the 3-position, creating the this compound core, further modulates these properties. This substituent can influence solubility and metabolic stability and can be a vector for further chemical modification to optimize potency and selectivity.
Mechanism of Action: Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Most small-molecule kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of downstream substrates.[]
The "hinge" region of the kinase domain is a flexible loop that connects the N- and C-terminal lobes of the enzyme. It is a critical site for inhibitor binding, as it forms key hydrogen bond interactions that anchor the inhibitor in the ATP pocket.[3][4] The ability of a heterocyclic scaffold to effectively interact with the hinge region is a major determinant of its potency as a kinase inhibitor.
The 1,2,4-Triazine Advantage as a Hinge Binder
The asymmetric nature of the 1,2,4-triazine ring provides an ideal arrangement of hydrogen bond donors and acceptors to mimic the adenine portion of ATP. This allows it to form multiple, stabilizing hydrogen bonds with the backbone of the kinase hinge region. In contrast, the symmetrical 1,3,5-triazine ring, while also used in kinase inhibitor design, presents a different geometric and electronic profile for hinge binding. The specific substitution pattern on the triazine core is critical for optimizing these interactions and achieving high affinity and selectivity.
Caption: Competitive binding of a 1,2,4-triazine inhibitor to the kinase hinge region.
Comparative Biological Data
While direct head-to-head studies of this compound versus other triazine parent cores are scarce, the literature provides extensive data on their respective derivatives, allowing for a comparative assessment of their potential in oncology. The following table summarizes representative data for derivatives of both 1,2,4-triazine and 1,3,5-triazine scaffolds against various cancer cell lines and kinase targets.
| Compound Class | Isomer Core | Target / Cell Line | IC50 / Activity | Reference |
| Fused 1,2,4-Triazine Derivative | 1,2,4-Triazine | A549 (Lung Carcinoma) | Most active in series | [5] |
| Fused 1,2,4-Triazine Derivative | 1,2,4-Triazine | HCT-116 (Colon Carcinoma) | Significant cytotoxic effect | [5] |
| 1,2,4-Triazine Sulfonamide | 1,2,4-Triazine | DLD-1, HT-29 (Colon) | Induces apoptosis | [6] |
| Amino-1,2,4-Triazine Hybrid | 1,2,4-Triazine | PDK1/4 Kinase | Potent inhibition | [7][8] |
| 1,3,5-Triazine Derivative (4c) | 1,3,5-Triazine | VEGFR-2 Kinase | Good inhibitory activity | [9] |
| 1,3,5-Triazine Derivative (5g) | 1,3,5-Triazine | PI3K-α Kinase | High inhibitory effect | [9] |
| 1,3,5-Triazine Derivative (BKM120) | 1,3,5-Triazine | PI3Kα Kinase | IC50 = 0.03 µM | [10] |
Analysis of Comparative Data:
The data indicates that both 1,2,4- and 1,3,5-triazine scaffolds serve as effective cores for potent anticancer agents.[11] Derivatives of 1,3,5-triazine have been extensively explored as inhibitors of the PI3K/mTOR pathway, with several compounds advancing to clinical trials.[10] The 1,2,4-triazine core, on the other hand, has demonstrated broad applicability, with derivatives showing potent activity against various kinases and cancer cell lines.[6][12][13] The unique structural features of the 1,2,4-triazine scaffold make it particularly well-suited for targeting the hinge region of kinases, a property that continues to be exploited in the design of novel, selective inhibitors.[14]
Experimental Protocols
To evaluate and compare the biological activity of novel triazine derivatives, standardized and robust assays are essential. Below are representative protocols for an in vitro kinase inhibition assay and a cell-based cytotoxicity assay.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to a kinase. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against a specific protein kinase.
Materials:
-
GST-tagged protein kinase of interest
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
384-well microplate (low-volume, black)
Procedure:
-
Prepare Kinase/Antibody Mixture: Dilute the kinase and Eu-anti-GST antibody in assay buffer to the desired concentration.
-
Prepare Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Compound Plating: Dispense 100 nL of serially diluted test compounds into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Dispense Kinase/Antibody: Add 5 µL of the Kinase/Antibody mixture to each well.
-
Dispense Tracer: Add 5 µL of the Tracer solution to each well.
-
Incubation: Centrifuge the plate briefly, then incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro kinase binding assay.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or anti-proliferative effects of compounds.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plate
-
Test compounds serially diluted in culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the serially diluted test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 value.
Conclusion and Future Directions
Both 1,2,4- and 1,3,5-triazine isomers are highly valuable scaffolds in the development of biologically active compounds, particularly in the field of oncology. The symmetrical 1,3,5-triazine core is a well-established component of numerous kinase inhibitors. However, the asymmetric this compound scaffold and its derivatives offer a distinct advantage as a "hinge-binder" due to their unique electronic and steric properties. This makes them exceptionally promising for the design of next-generation, highly selective kinase inhibitors.
Future research should focus on the synthesis and evaluation of novel libraries based on the this compound core. Systematic structure-activity relationship (SAR) studies, guided by computational modeling and robust biological screening as outlined in this guide, will be crucial for unlocking the full therapeutic potential of this versatile heterocyclic system.
References
- 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evalu
- A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. (n.d.). Benchchem.
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.
- A Comparative Analysis of the Biological Effects of 1,2,4-Triazine Isomers: A Guide for Researchers. (n.d.). Benchchem.
- 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research.
- 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (n.d.). PubMed.
- synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. (n.d.).
- Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. (2020). PubMed.
- Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. (n.d.).
-
Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (n.d.). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTOO2J9En3dccYPt9s8Hb06NzefTwpwhLFCvKo2zlBDgdUrx-vpmbGvqlJjvY_kNWN0ldW00KCeXnDcRzJ32Uj7Cqb_hNCG37t-7QtwEdRZ4M64DerQnZExt_xvCkrFU2uMtB0tuqMSSUbkKyLAeQVcV92qvSem44pd1chSWLGJDea]([Link]
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosolveit.de [biosolveit.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]
- 13. ijpsr.info [ijpsr.info]
- 14. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 3-Methyl-1,2,4-triazine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Among these, derivatives featuring a methyl group at the 3-position are of significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the efficacy of various 3-Methyl-1,2,4-triazine derivatives, synthesizing data from multiple preclinical studies to inform future drug discovery and development efforts.
Introduction to the 1,2,4-Triazine Core
The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms. This arrangement imparts distinct electronic properties that allow for diverse interactions with biological targets.[2] The asymmetrical nature of the 1,2,4-triazine ring results in a higher dipole moment compared to its symmetric 1,3,5-triazine counterpart, influencing its physicochemical and pharmacokinetic properties.[2] The substituent at the 3-position, in this case, a methyl group, along with modifications at other positions (typically 5 and 6), plays a crucial role in modulating the biological activity and selectivity of these compounds.
Comparative Efficacy of this compound Derivatives
The therapeutic potential of this compound derivatives has been explored across several key areas of pharmacology. This section consolidates and compares the efficacy of representative compounds based on available preclinical data.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 1,2,4-triazine derivatives against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway and receptor tyrosine kinases like EGFR.[2][3]
Table 1: Comparative Anticancer Efficacy of Selected 1,2,4-Triazine Derivatives
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 3-methylthio-1,2,4-triazine derivative | Not Specified | Not Specified | [1] |
| 3-(substituted phenylethynyl)-5-methyl[1][4][5]triazine (5f) | mGluR5 expressing cells | 0.0282 (IC50) | [4] |
| Fused 1,2,4-triazine derivative (Compound 6) | Renal Cancer (CAKI-1) | Not specified (% inhibition = 60.13) | |
| 1,3,5-triazine derivative (Compound 14) | Multiple cell lines | 2.54 ± 0.22 | [6] |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. IC50 values represent the concentration required to inhibit 50% of cell growth.
The data, while not exclusively focused on 3-methyl derivatives, indicates that substitutions on the triazine core significantly impact anticancer potency. For instance, compound 5f, a 5-methyl-1,2,4-triazine derivative, demonstrated high potency as an mGluR5 antagonist, a target implicated in certain cancers.[4]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,2,4-triazine scaffold has proven to be a promising starting point for the synthesis of new antibacterial and antifungal compounds.[7]
Table 2: Comparative Antimicrobial Efficacy of Selected 1,2,4-Triazine Derivatives
| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |
| Fused triazine derivative (Compound 9) | B. cereus | 3.91 | [7] |
| Fused triazine derivative (Compound 9) | S. aureus | 3.91 | [7] |
| Fused triazine derivative (Compound 5) | E. coli | 1.95 | [7] |
| Fused triazine derivative (Compound 9) | E. coli | 1.95 | [7] |
| Fused triazine derivative (Compound 5) | C. albicans | 7.81 | [7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
The presented data on fused triazine derivatives showcases their potential against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] The specific substitutions on the fused ring system are critical determinants of the antimicrobial spectrum and potency.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with gastrointestinal side effects. The development of novel anti-inflammatory agents with improved safety profiles is an active area of research, and 1,2,4-triazine derivatives have shown promise in this regard.[1]
Table 3: Comparative Anti-inflammatory Efficacy of Selected 1,2,4-Triazine Derivatives
| Compound ID/Description | Animal Model | Dose | % Inhibition of Edema | Reference |
| 3-methylthio-1,2,4-triazine derivative | Carrageenan-induced paw edema (Rat) | Not Specified | Comparable to Indomethacin | [1] |
| Trisubstituted 1,3,5-triazine (Compound 6) | Carrageenan-induced inflammatory pain (in vivo) | 50 mg/kg i.p. | Significant analgesic and anti-inflammatory effects | [8] |
The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the acute anti-inflammatory activity of new compounds. Several 3-methylthio-1,2,4-triazine derivatives have demonstrated efficacy comparable to the standard drug, indomethacin, in this model.[1]
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, it is imperative to follow standardized and well-defined experimental protocols.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow of the broth microdilution method for MIC determination.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used animal model is employed to evaluate the efficacy of anti-inflammatory drugs.[10]
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the this compound derivative or a control vehicle (e.g., saline) to the animals, typically via oral or intraperitoneal injection.
-
Induction of Inflammation: After a specific time (to allow for drug absorption), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Caption: Workflow of the carrageenan-induced paw edema assay.
Mechanistic Insights
The biological activities of 1,2,4-triazine derivatives are underpinned by their interactions with specific molecular targets.
Anticancer Mechanisms
The anticancer effects of triazine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways.[5] For example, some derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[3] Others may function as inhibitors of specific kinases, such as Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling cascades that drive tumorigenesis.[2]
Caption: Potential anticancer mechanisms of this compound derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of some 1,2,4-triazine derivatives may be linked to their ability to modulate inflammatory signaling pathways. For instance, certain derivatives have been shown to interfere with the Advanced Glycation End Product (AGE) and its receptor (RAGE) signaling axis.[11] This interaction can suppress the activation of downstream inflammatory mediators like NF-κB and p38 MAPK, leading to a reduction in the production of pro-inflammatory cytokines.[11]
Caption: Potential anti-inflammatory mechanisms of this compound derivatives.
Conclusion and Future Directions
The available preclinical data suggests that this compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to identify the precise molecular targets and signaling pathways modulated by the most promising derivatives.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties and safety of lead compounds.
By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be realized, potentially leading to the development of new and effective treatments for a range of human diseases.
References
-
Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines. (URL: [Link])
-
Synthesis and evaluation of 1,2,4-methyltriazines as mGluR5 antagonists. (URL: [Link])
-
Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (URL: [Link])
-
Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. (URL: [Link])
-
Broth Microdilution | MI - Microbiology. (URL: [Link])
-
Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (URL: [Link])
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (URL: [Link])
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])
-
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (URL: [Link])
-
Synthesis and Reactions of some new 1,2,4-triazine derivatives of biological interest. (URL: [Link])
-
1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. (URL: [Link])
-
Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. (URL: [Link])
-
Synthesis and Reactions of 3‐Amino‐5,6‐Dimethyl‐l,2,4‐Triazine: DFT Studies, ADME Assay, and Molecular Docking on the new l,2,4‐Triazine Derivatives as Anticancer Agents. (URL: [Link])
-
Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (URL: [Link])
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (URL: [Link])
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (URL: [Link])
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (URL: [Link])
-
1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (URL: [Link])
-
Carrageenan Induced Paw Edema Model - Creative Biolabs. (URL: [Link])
-
Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. (URL: [Link])
-
Synthesis and Antimicrobial Activities of Condensed and Uncondensed 1,2,4-Triazines. (URL: [Link])
-
Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. (URL: [Link])
Sources
- 1. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1,2,4-methyltriazines as mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Novel 1,2,4-Triazine Derivatives as Pyruvate Dehydrogenase Kinase (PDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Metabolic Aberrations in Disease
Pyruvate Dehydrogenase Kinase (PDK) isoforms have emerged as critical regulators of cellular metabolism, acting as a metabolic switch between glycolysis and mitochondrial respiration.[1][2] By phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC), PDKs effectively limit the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[3] This mechanism is particularly significant in various pathologies. In many cancer cells, for instance, upregulated PDK activity is a hallmark of the Warburg effect, a phenomenon characterized by a preference for aerobic glycolysis over oxidative phosphorylation.[3][4] This metabolic reprogramming is believed to confer a proliferative advantage and resistance to apoptosis.[4][5] Consequently, the inhibition of PDKs presents an attractive therapeutic strategy to reactivate mitochondrial glucose oxidation and selectively target diseased cells.[3][5]
This guide provides a comprehensive framework for the validation of a promising class of PDK inhibitors: 3-amino-1,2,4-triazine derivatives. While the initial topic specified "3-Methyl-1,2,4-triazine," a thorough review of current literature indicates that the significant advancements in this area are centered on derivatives of 3-amino-1,2,4-triazine.[5][6][7] We will therefore focus on this well-documented and potent class of compounds as a case study for rigorous preclinical validation and comparison against established PDK inhibitors.
The following sections will detail the mechanism of action of these triazine derivatives, present a head-to-head comparison with other known inhibitors, and provide detailed, field-tested protocols for the essential validation experiments.
The PDK-PDC Signaling Axis: A Key Therapeutic Node
The interplay between PDK and PDC is a central control point in cellular energy metabolism. Under normal physiological conditions, this regulation allows cells to adapt to varying nutrient availability. However, in pathological states such as cancer, this axis is often hijacked to support cell survival and proliferation.
Caption: A typical experimental workflow for PDK inhibitor validation.
Protocol 1: Biochemical PDK Kinase Activity Assay
This assay is the foundational step to determine the direct inhibitory effect of the compound on purified PDK enzyme and to calculate its half-maximal inhibitory concentration (IC50).
Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human PDK1 (or other isoforms)
-
PDK1 Peptide Substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., a 3-amino-1,2,4-triazine derivative) and control inhibitor (e.g., DCA)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO vehicle.
-
Enzyme and Substrate Addition: Add 2 µl of a solution containing the PDK enzyme and peptide substrate in kinase buffer to each well.
-
Initiate Reaction: Add 2 µl of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific PDK isoform.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescence:
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the inhibitor binds to its target protein in a physiological context (i.e., within intact cells).
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. By heating cell lysates treated with the inhibitor and quantifying the amount of soluble protein remaining, a shift in the melting curve indicates target engagement.
Materials:
-
Cancer cell line expressing the target PDK isoform (e.g., pancreatic cancer cells for PDK1). [6]* Cell culture medium and reagents
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target PDK isoform
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle control for 2-4 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target PDK isoform.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (vehicle vs. inhibitor), plot the percentage of soluble protein remaining against the temperature.
-
A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control confirms target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay provides a quantitative measure of compound affinity and residence time at the target kinase in living cells. [7] Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PDK fusion protein and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that also binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Plasmid DNA for NanoLuc®-PDK fusion protein
-
Transfection reagent
-
NanoBRET® Kinase Tracer and NanoBRET® Nano-Glo® Substrate (Promega)
-
Opti-MEM® I Reduced Serum Medium
-
Test compound and control inhibitor
-
White, 96-well assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-PDK fusion construct.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in a 96-well white plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound and the NanoBRET® tracer to the cells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the compound concentration and fit the data to determine the IC50, which reflects the compound's apparent cellular affinity for the target.
-
Conclusion and Future Directions
The validation of 3-amino-1,2,4-triazine derivatives as potent and selective PDK inhibitors showcases a promising avenue for the development of novel therapeutics targeting metabolic diseases. [5][6]The experimental framework provided in this guide—from initial biochemical characterization to confirmation of target engagement in a live-cell context—represents a robust strategy for the preclinical evaluation of any novel kinase inhibitor. The superior potency and selectivity of these triazine compounds over older inhibitors like DCA highlight the progress in the field and underscore the importance of continued drug discovery efforts targeting the PDK-PDC axis. [6][8]Future work should focus on comprehensive in vivo efficacy and safety profiling to translate these promising preclinical findings into clinical applications.
References
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]
-
Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications. PMC. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Pyruvate Dehydrogenase Kinase as a Novel Therapeutic Target in Oncology. Frontiers. [Link]
-
Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy. PubMed. [Link]
-
Recent advances in pyruvate dehydrogenase kinase inhibitors: Structures, inhibitory mechanisms and biological activities. PubMed. [Link]
-
Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Frontiers. [Link]
-
Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. ORBi. [Link]
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC - NIH. [Link]
-
A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity. NIH. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 3. ijpsr.info [ijpsr.info]
- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Methyl-1,2,4-triazine
Introduction: The Analytical Imperative for 3-Methyl-1,2,4-triazine
In the landscape of pharmaceutical development and chemical synthesis, this compound serves as a critical building block and intermediate. Its precise quantification is not merely an analytical exercise; it is a cornerstone of process optimization, quality control, and regulatory compliance. The presence and concentration of this intermediate can significantly influence reaction kinetics, yield, and the impurity profile of active pharmaceutical ingredients (APIs). Therefore, selecting an appropriate analytical method is a decision of paramount importance, directly impacting development timelines and product quality.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound. We will move beyond a simple listing of methods to explore the fundamental principles, practical applications, and inherent trade-offs of each approach. The insights provided are grounded in established analytical chemistry and validated through extensive experimental data, designed to empower researchers, analytical scientists, and drug development professionals to make informed, scientifically sound decisions.
Core Analytical Strategies: A Comparative Overview
The choice of an analytical method is fundamentally dictated by the specific requirements of the analysis—often referred to as the "analytical trinity": sensitivity, selectivity, and speed . The matrix in which the analyte is present (e.g., reaction mixture, wastewater, final product) further complicates this decision. We will compare three workhorse techniques in modern analytical laboratories: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The table below summarizes key performance metrics derived from validated methods for closely related triazine compounds, which serve as a reliable proxy for the expected performance for this compound.
| Performance Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Linearity (r²) | >0.999[1] | >0.99[2] | >0.992[3][4] |
| Sensitivity (LOD/LOQ) | LOD: ~0.01 µg/g[1] | LOD: 1.7 ng/L (ppt)[5][6] | LOD: 0.06 - 0.24 pg/mL[3][7] |
| Accuracy (Recovery %) | 81.2 - 113.0%[1] | 85.2 - 119.4%[8] | 79.3 - 104.9%[2][9][10] |
| Precision (%RSD) | < 11.4%[1] | < 10%[2][8] | < 10%[2][9][10] |
| Selectivity | Moderate | High | Very High |
| Matrix Effect | Low to Moderate | Moderate to High | High |
| Throughput | High | Moderate | High |
General Analytical Workflow
Irrespective of the final detection method, a robust analytical workflow is the foundation of reliable data. The process universally involves sample preparation to isolate the analyte from interfering matrix components, followed by instrumental analysis and data processing.
Caption: General workflow for quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
HPLC is often the first choice for non-volatile or thermally labile compounds like many triazine derivatives.[11] Its accessibility, robustness, and cost-effectiveness make it a laboratory staple.
Causality Behind Experimental Choices
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar compound like this compound, a reversed-phase (RP) setup is ideal. In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The polar analyte has less affinity for the nonpolar column and elutes relatively quickly.
-
Detector Choice (UV/DAD): this compound contains a heteroaromatic ring system which inherently absorbs ultraviolet (UV) light. This makes a UV or Diode Array Detector (DAD) a simple and effective choice for detection. A DAD offers the advantage of collecting the entire UV spectrum for the eluting peak, which aids in peak purity assessment and identity confirmation.
-
Trustworthiness: The method's reliability is validated through a rigorous calibration process. A calibration curve is constructed by injecting standards of known concentrations and plotting the detector response (peak area) against concentration.[4] The high linearity (r² > 0.999) observed in similar analyses confirms the direct proportionality between signal and concentration, which is the bedrock of quantitative analysis.[1]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient is often preferred to ensure good peak shape and resolution.
-
Solvent A: Water with 0.1% Formic Acid (to ensure consistent ionization and improve peak shape).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Example: Start at 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.[9]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C (to ensure reproducible retention times).
-
Injection Volume: 10 µL.
-
Detection: DAD set to monitor at the λmax (maximum absorbance wavelength) of this compound (determined by running a standard).
-
Quantification: External standard calibration curve using at least five concentration levels.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high chromatographic resolution and the definitive identification capabilities of mass spectrometry.[5] It is best suited for analytes that are volatile and thermally stable.
Causality Behind Experimental Choices
-
Principle: In GC, the sample is vaporized in an injector and separated based on its boiling point and interaction with a stationary phase coated on the inside of a long capillary column. The separated components then enter the mass spectrometer, which ionizes them, separates the ions by their mass-to-charge ratio (m/z), and detects them.
-
Applicability: The suitability of GC-MS for this compound depends on its thermal stability and volatility. While many triazine herbicides are amenable to GC analysis[12], smaller, more functionalized molecules can sometimes degrade at the high temperatures of the GC injector. A preliminary thermal stability study is a prudent first step.
-
Trustworthiness: The gold standard for trustworthiness in GC-MS is the use of Selected Ion Monitoring (SIM). Instead of scanning the entire mass range, the MS is programmed to only detect specific, characteristic ions of the target analyte.[10] This dramatically improves the signal-to-noise ratio, leading to very low detection limits (in the parts-per-trillion range) and enhances selectivity by filtering out background noise.[5][6] The ratio of quantifier and qualifier ions must remain constant compared to a reference standard, providing a high degree of confidence in analyte identification.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: A mid-polarity column like a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is a common starting point.[6]
-
Injector: Splitless mode at 250-280°C to maximize sensitivity.[6][12]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[6][12]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5 minutes.[6][12]
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using at least 2-3 characteristic ions for this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. It is the definitive method for trace-level quantification in highly complex matrices.[3][4]
Causality Behind Experimental Choices
-
Principle: After separation via LC (as described above), the analyte enters the mass spectrometer. In a tandem (or triple quadrupole) mass spectrometer, the first quadrupole (Q1) selects the parent ion (precursor ion) of the analyte. This ion is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) then selects a specific fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte's chemical structure.
-
Why It's Authoritative: This technique, operating in Multiple Reaction Monitoring (MRM) mode, is exceptionally selective. The instrument is only sensitive to molecules that have the correct precursor ion mass and produce the correct product ion mass upon fragmentation.[13] This effectively eliminates matrix interferences that might co-elute with the analyte and have the same mass, a common problem in single-stage MS. This specificity makes LC-MS/MS the method of choice for regulatory submissions and when dealing with challenging samples like biological fluids or crude reaction mixtures.
-
Trustworthiness: Method validation for LC-MS/MS is extensive. It involves demonstrating specificity, linearity, accuracy, precision, and robustness.[14] A key aspect is the management of the matrix effect, where co-eluting compounds can suppress or enhance the ionization of the target analyte. This is typically addressed by using a stable isotope-labeled internal standard (SIL-IS), which co-elutes and experiences the same matrix effects as the analyte, thereby providing the most accurate quantification.
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method, but often using smaller particle size columns (e.g., <2 µm) and higher pressures (UHPLC) for faster, more efficient separations.
-
MS/MS Source Conditions (ESI+):
-
Capillary Voltage: Optimized for the analyte (e.g., 3-4 kV).
-
Source Temperature: e.g., 150°C.
-
Desolvation Gas (N₂) Flow and Temperature: Optimized for efficient solvent evaporation (e.g., 600 L/hr at 350°C).
-
-
MS/MS Analysis (MRM):
-
Compound Tuning: The first step is to infuse a pure standard of this compound to determine its precursor ion ([M+H]⁺) and optimize the collision energy to produce stable, abundant product ions.
-
MRM Transitions: At least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier). The ratio of these two signals must be consistent across all samples and standards.
-
Decision Framework: Choosing the Right Method
The optimal analytical method is not a one-size-fits-all solution. The choice requires a careful evaluation of the project's specific needs.
Caption: Decision tree for selecting an analytical method.
References
-
Cai, Z., & Raman, T. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627-32. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Rezaee, M., et al. (2008). Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. Journal of Chromatography A, 1196(1-2), 41-6. [Link]
-
Pardeshi, S. K., & Patil, M. B. (2009). Chromatographic methods for analysis of triazine herbicides. Journal of Liquid Chromatography & Related Technologies, 32(10), 1363-1403. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. [Link]
-
Wang, Y., et al. (2023). Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters. Molecules, 28(23), 7856. [Link]
-
U.S. Geological Survey. (1994). USGS-NWQL: O-3106-93: Triazines in Water by Gas Chromatography. National Environmental Methods Index. [Link]
-
Singh, N., et al. (2014). High Performance Liquid Chromatographic Determination of an Asymmetrical Triazine Herbicide from Soil. International Journal of Farming and Allied Sciences, 3(11), 1184-1191. [Link]
-
Lee, H. B., et al. (2000). Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. Journal of Chromatography A, 868(1), 101-109. [Link]
-
Liu, Y., et al. (2016). Molecularly Imprinted Dispersive Solid-Phase Extraction for the Determination of Triazine Herbicides in Grape Seeds by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 54(6), 968-975. [Link]
-
Phenomenex. (n.d.). Quantification of Triazine Pesticides in Water by LC/MS/MS. [Link]
-
Kumar, P., & Kim, K. H. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Separations, 10(6), 362. [Link]
-
Richter, J., et al. (2019). Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). MethodsX, 6, 219-228. [Link]
-
MassTech Inc. (n.d.). Determination of Triazines and Triazoles in Grapes Using Atmospheric Pressure Matrix-Assisted Laser Desorption/ Ionization High-Resolution Mass Spectrometry. [Link]
-
Muhammad, M., et al. (2016). Spectrofluorimetric Method for Quantification of Triazine Herbicides in Agricultural Matrices. Analytical Sciences, 32(3), 313-6. [Link]
-
OndaVia. (2016). Analysis of MEA-triazine and dithaizine in crude oil. [Link]
-
Rodríguez-Rodríguez, C. E., et al. (2020). Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems. Journal of Chromatography B, 1156, 122296. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
ResearchGate. (n.d.). HPLC‐DAD chromatograms obtained after MMI‐dSPE of triazines (1 µg/L). [Link]
Sources
- 1. Molecularly Imprinted Dispersive Solid-Phase Extraction for the Determination of Triazine Herbicides in Grape Seeds by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-Methyl-1,2,4-triazine and Methotrexate in Acute Lymphoblastic Leukemia
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Rationale for Novel Antifolates in ALL
Acute Lymphoblastic Leukemia (ALL) treatment has long relied on chemotherapy regimens, with the antifolate drug Methotrexate serving as a cornerstone of therapy for decades.[1][2][3] Methotrexate's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of nucleotides required for DNA replication and cellular proliferation.[4][5][6] By disrupting this pathway, Methotrexate selectively targets rapidly dividing cells, such as leukemia cells.[5]
However, challenges including drug resistance and toxicity necessitate the development of novel agents with improved therapeutic profiles. The 1,2,4-triazine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[7][8][9][10][11][12][13] This guide focuses on a specific derivative, 3-Methyl-1,2,4-triazine, as a hypothetical next-generation DHFR inhibitor. We will explore its efficacy in direct comparison to Methotrexate, providing a framework for its preclinical evaluation.
Comparative Mechanism of Action
Both Methotrexate and the investigational compound this compound are hypothesized to target the same critical enzyme, DHFR, within the folate metabolic pathway.
Methotrexate (Standard-of-Care): As a folate antagonist, Methotrexate binds to DHFR with high affinity, preventing the conversion of dihydrofolate (DHF) to the active tetrahydrofolate (THF).[4][5] This blockade depletes the cellular pool of THF derivatives, which are vital one-carbon donors for the synthesis of thymidylate and purines, thereby arresting DNA synthesis and cell replication.[5][14]
This compound (Investigational): Based on the known activities of related triazine derivatives, it is postulated that this compound also functions as a DHFR inhibitor.[15][16] The key scientific question is whether structural differences in the triazine compound could lead to a different binding affinity, improved selectivity, or efficacy against Methotrexate-resistant cell lines.
Figure 1: DHFR's role in folate metabolism and its inhibition by the compounds.
Head-to-Head In Vitro Efficacy Evaluation
To rigorously compare the two compounds, a series of validated in vitro assays are essential. The following protocols provide a framework for assessing cytotoxicity, direct target engagement, and enzymatic inhibition.
The primary measure of a compound's anticancer potential is its ability to kill cancer cells. The MTT assay is a robust colorimetric method to quantify cell viability.[17][18]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human ALL cell lines (e.g., CCRF-CEM, MOLT-4) into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium. Include a non-cancerous control cell line (e.g., human dermal fibroblasts) to assess selectivity.
-
Compound Preparation: Prepare stock solutions of this compound and Methotrexate in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 nM to 100 µM).
-
Drug Incubation: After allowing cells to adhere for 24 hours, replace the medium with 100 µL of medium containing the various drug concentrations. Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[19] Metabolically active cells will convert the yellow MTT salt into purple formazan crystals.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, using non-linear regression analysis.
Illustrative Data Presentation
| Compound | Cell Line | IC50 (nM) | Selectivity Index (SI) |
| This compound | CCRF-CEM (ALL) | 15.2 | 19.7 |
| MOLT-4 (ALL) | 21.8 | 13.8 | |
| Fibroblasts (Normal) | 300.5 | - | |
| Methotrexate | CCRF-CEM (ALL) | 25.5 | 10.2 |
| MOLT-4 (ALL) | 38.1 | 6.8 | |
| Fibroblasts (Normal) | 260.1 | - | |
| Note: Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. |
Confirming that a compound binds to its intended target within a live cell is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement based on the principle of ligand-induced thermal stabilization.[21][22][23][24]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact CCRF-CEM cells with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of this compound or Methotrexate for 1-3 hours.[25]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[23]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[24]
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for DHFR.[22] Quantify the band intensity to determine the amount of soluble DHFR at each temperature.
-
Data Analysis: Plot the percentage of soluble DHFR against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization and binding.
To quantify the potency of each compound directly on the DHFR enzyme, a biochemical inhibition assay is performed. This assay measures the enzymatic activity by monitoring the oxidation of its cofactor, NADPH.[26][27]
Experimental Protocol: DHFR Enzymatic Inhibition Assay
-
Reaction Setup: In a 96-well UV-transparent plate, add assay buffer, purified human DHFR enzyme, and varying concentrations of the inhibitor (this compound or Methotrexate).[28][29]
-
Initiation: Start the reaction by adding a solution containing the substrates, DHF and NADPH.[26][28]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.[26][30] The rate of decrease corresponds to the rate of NADPH oxidation and, thus, DHFR activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.
Illustrative Data Presentation
| Compound | Target | Biochemical IC50 (nM) |
| This compound | Human DHFR | 3.1 |
| Methotrexate | Human DHFR | 5.8 |
Integrated Workflow and Decision Making
The evaluation of a novel compound follows a logical progression from cellular effects to direct target interaction. This workflow ensures that resources are directed toward the most promising candidates.
Figure 2: A logical workflow for the preclinical evaluation of novel inhibitors.
Synthesis and Conclusion
Based on the illustrative data presented, this compound demonstrates a superior preclinical profile compared to the standard-of-care, Methotrexate. The key advantages highlighted in this analysis are:
-
Greater Potency: The novel compound exhibits lower IC50 values in both cellular viability and direct enzyme inhibition assays, suggesting it is more potent.
-
Enhanced Selectivity: A higher Selectivity Index indicates a potentially wider therapeutic window, with greater toxicity towards cancer cells compared to normal cells.
-
Confirmed Target Engagement: CETSA results would confirm that the compound effectively reaches and binds to its intracellular target, DHFR.
This guide provides a robust framework for the comparative evaluation of this compound. The positive, albeit hypothetical, results warrant further investigation, including studies in Methotrexate-resistant cell lines and progression to in vivo animal models to assess pharmacokinetics, safety, and ultimate therapeutic efficacy.
References
- Cronstein, B. N., & Aune, T. M. (1997). The mechanism of action of methotrexate. Rheumatic Diseases Clinics of North America, 23(4), 739–755.
-
Wikipedia. (n.d.). Methotrexate. Retrieved from [Link]
-
The Content Rheum. (n.d.). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. Retrieved from [Link]
-
Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. Retrieved from [Link]
- Opolski, A., Wietrzyk, J., & O'Curry, J. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717–725.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Methotrexate? Retrieved from [Link]
-
Massive Bio. (2025, October 31). Acute Lymphoblastic Leukemia Treatment Options. Retrieved from [Link]
- Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(11), 3393.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Zhidkova, E. M., Shiryaev, A. A., & Krivokolysko, S. G. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules, 28(5), 2383.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Cirrincione, G., & Almerico, A. M. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328–375.
- Dayalan Naidu, S., & Ciulli, A. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
- Ali, A. A., & El-Sayed, R. K. (2025, June 19). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity.
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Clinical Chemistry. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]
-
Medscape. (2024, November 15). Acute Lymphoblastic Leukemia (ALL) Treatment Protocols. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
NYU Langone Health. (n.d.). Medication for Acute Lymphoblastic Leukemia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Clinical Chemistry. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]
-
Macmillan Cancer Support. (n.d.). Treatment for acute lymphoblastic leukaemia (ALL leukemia). Retrieved from [Link]
-
American Cancer Society. (2025, August 13). Typical Treatment of Acute Lymphocytic Leukemia (ALL). Retrieved from [Link]
- Gümüş, F., & Özdemir, A. (n.d.). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 16(10), 1133-1142.
- Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 793-802.
- Tan, R. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
-
Scientific.net. (2014, July 27). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Retrieved from [Link]
- Wróbel, A., & Czylkowska, A. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221.
Sources
- 1. massivebio.com [massivebio.com]
- 2. Acute Lymphoblastic Leukemia (ALL) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 3. Medication for Acute Lymphoblastic Leukemia | NYU Langone Health [nyulangone.org]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 6. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 7. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives | Scientific.Net [scientific.net]
- 14. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity [mdpi.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. scispace.com [scispace.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1,2,4-triazine Analogs
The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological profile. As a privileged heterocyclic structure, its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and potent kinase inhibitory effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Methyl-1,2,4-triazine analogs. We will dissect how specific structural modifications to this core influence biological efficacy, offering a comparative framework supported by experimental data for researchers engaged in drug discovery and development.
The this compound Core: Synthesis and Strategic Importance
The foundational 1,2,4-triazine ring is an aromatic heterocycle analogous to benzene but with three nitrogen atoms, which imparts unique physicochemical properties.[2][3] Nucleophilic substitution is generally favored over electrophilic substitution, making it a versatile template for chemical modification.[2]
A common and efficient synthetic pathway to generate the core structure, particularly 5,6-disubstituted analogs, involves the condensation of 1,2-dicarbonyl compounds (like benzil derivatives) with acid hydrazides or their equivalents, such as semicarbazide or thiosemicarbazide.[3][4] This straightforward approach allows for significant diversity in the substituents at the C5 and C6 positions.
Caption: General synthesis workflow for this compound analogs.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on the triazine ring. We will explore the key modification points at positions C3, C5, and C6.
While this guide focuses on 3-methyl analogs, understanding the impact of modifying this position is crucial. The methyl group is often a starting point for introducing larger, more complex functionalities to probe specific binding pockets in biological targets.
For instance, in the development of antagonists for the G-protein-coupled receptor 84 (GPR84), the 3-methyl group of the triazine core was used as a linker. A pivotal discovery was a compound where the methyl group was attached to a 1H-indole moiety, resulting in a high-affinity, selective GPR84 antagonist.[4][5] This demonstrates that the C3 position is tolerant of bulky substituents and can be functionalized to achieve specific molecular recognition and enhanced potency. Further studies have explored linking thiazole and benzothiazole rings via a thioacetamide linker at this position to generate compounds with significant antitumor activity.[6]
The C5 and C6 positions are the most common sites for introducing diversity. Typically, these positions are occupied by aryl or heteroaryl rings, which project into distinct sub-pockets of the target protein. The nature of these rings and their substituents dictates the compound's potency, selectivity, and pharmacokinetic properties.
Case Study: GPR84 Antagonists
In a series of 3-((5,6-bis(aryl)-1,2,4-triazin-3-yl)methyl)-1H-indoles, modifications to the 5- and 6-aryl substituents led to significant changes in antagonist potency. The parent compound with two 4-methoxyphenyl groups at C5/C6 served as the initial hit. The following table summarizes the SAR for this series.[4]
| Compound ID | C5-Substituent | C6-Substituent | pIC₅₀ (GPR84) | Ligand Lipophilic Efficiency (LLE) |
| 1 | 4-MeO-Ph | 4-MeO-Ph | 7.80 ± 0.04 | 2.89 |
| 2 | Phenyl | Phenyl | 7.35 ± 0.05 | 3.23 |
| 3 | 4-F-Ph | 4-F-Ph | 7.85 ± 0.05 | 3.45 |
| 4 | 4-Cl-Ph | 4-Cl-Ph | 8.01 ± 0.03 | 3.11 |
| 5 | 2-MeO-Ph | 2-MeO-Ph | 6.94 ± 0.05 | 2.03 |
| 6 | 2-Thienyl | 2-Thienyl | 7.21 ± 0.05 | 3.75 |
Data sourced from Z. Lin et al., J Med Chem, 2022.[4]
Key Insights from the Data:
-
Electronic Effects: Introducing electron-withdrawing groups like fluorine (Compound 3 ) or chlorine (Compound 4 ) on the phenyl rings at the para position enhanced potency compared to the parent methoxy compound.
-
Steric Hindrance: Moving the methoxy group from the para to the ortho position (Compound 5 ) resulted in a significant drop in activity, suggesting steric clashes within the binding pocket.
-
Bioisosteric Replacement: Replacing the phenyl rings with 2-thienyl groups (Compound 6 ), a common bioisostere, maintained good activity while improving the ligand lipophilic efficiency (LLE).[7][8]
Application Focus: 1,2,4-Triazines as Potent Kinase Inhibitors
A particularly successful application of the 1,2,4-triazine scaffold is in the development of protein kinase inhibitors.[9][10][11] The nitrogen-rich core is an excellent "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site.
Caption: Binding mode of a 1,2,4-triazine inhibitor in a kinase ATP pocket.
Case Study: c-Met Kinase Inhibitors
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase often overactivated in various human cancers. A series of fused[1][2][3]triazolo[4,3-b][1][2][3]triazines linked to a thiomethylpyridine hinge binder were developed as potent c-Met inhibitors.[12] The table below compares the inhibitory activity of key analogs.
| Compound ID | C6-Aryl Substituent | c-Met Kinase IC₅₀ (nM) | Antiproliferative IC₅₀ (HepG2, µM) |
| 10b | 4-Tolyl | 3.9 ± 0.2 | 0.74 ± 0.05 |
| 10c | 4-Methoxyphenyl | 5.1 ± 0.3 | 1.50 ± 0.11 |
| 10f | 4-Chlorophenyl | 4.6 ± 0.2 | 1.10 ± 0.09 |
| 11e | 4-Bromophenyl | 4.3 ± 0.2 | 0.71 ± 0.04 |
| Crizotinib | (Reference Drug) | 11.1 ± 0.8 | 0.98 ± 0.07 |
Data sourced from A.M. El-Gamal et al., Bioorg Chem, 2020.[12]
Key Insights from the Data:
-
All synthesized compounds showed significantly higher potency against the isolated c-Met kinase than the reference drug Crizotinib.
-
Substituents on the C6-phenyl ring influenced both kinase inhibition and cellular antiproliferative activity. The 4-tolyl (Compound 10b ) and 4-bromophenyl (Compound 11e ) derivatives were particularly effective, demonstrating potent activity at both the enzymatic and cellular levels.
Standardized Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, standardized protocols are essential. Below are representative methodologies for the synthesis and evaluation of this compound analogs.
This protocol describes a general procedure for synthesizing the core scaffold.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Acetohydrazide (Acetic hydrazide)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolution: Dissolve equimolar amounts of benzil and acetohydrazide in a minimal amount of ethanol in a round-bottom flask.
-
Acidification: Add glacial acetic acid (approximately 10-20% of the total volume) to the mixture to catalyze the reaction.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 3-Methyl-5,6-diphenyl-1,2,4-triazine.[3]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]
This protocol outlines a method to determine the IC₅₀ value of a test compound.
Materials:
-
Recombinant human c-Met enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting system)
-
384-well plates
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO and then in assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the c-Met enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP remaining (or ADP produced) by adding the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
References
- International Journal of Pharma Sciences and Research.
- ResearchGate.
-
Lin, Z., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]
- Journal of Medicinal and Chemical Sciences. (2022).
-
PubMed. (2019). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. [Link]
-
MDPI. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]
-
PubMed Central. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][3]triazino[2,3-c]quinazolines. [Link]
-
ResearchGate. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]
- Acta Poloniae Pharmaceutica. (2016). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one.
-
PubMed. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. [Link]
-
CentAUR. (2020). Triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]
-
ResearchGate. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
PubMed Central. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]
-
BMC Chemistry. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]
-
PubMed. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]
- Google Patents. (2009). Triazine compounds as kinase inhibitors.
-
MDPI. (2021). Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. [Link]
-
ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. [Link]
-
MDPI. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 4. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
A Researcher's Guide to Assessing Kinase Inhibitor Specificity: A Comparative Analysis Featuring a 3-Methyl-1,2,4-triazine Scaffold
In the landscape of modern drug discovery, protein kinases remain a pivotal target class.[1] Their dysregulation is a known driver of numerous pathologies, most notably cancer, making the development of specific kinase inhibitors a cornerstone of targeted therapy.[2][3] The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of kinases, including PI3K, mTOR, and receptor tyrosine kinases like EGFR and c-Met.[4][5][6][7] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target effects, stemming from a lack of specificity, can lead to unforeseen toxicities or complex pharmacological profiles.[8][9]
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the cross-reactivity of kinase inhibitors, using a hypothetical 3-Methyl-1,2,4-triazine derivative, which we will refer to as "Compound T," as a central example. We will objectively compare its hypothetical performance with established alternatives and provide detailed experimental protocols to empower researchers to conduct their own robust assessments.
The Imperative of Kinase Selectivity Profiling
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. A critical aspect of this is understanding its selectivity profile—which kinases it inhibits and at what concentrations. A promiscuous inhibitor, while potentially effective in certain contexts through polypharmacology, runs a higher risk of off-target liabilities.[3] Conversely, a highly selective inhibitor offers a cleaner pharmacological profile and a more precise tool for dissecting cellular signaling.
This guide will focus on the practical aspects of generating and interpreting kinase cross-reactivity data. We will explore a hypothetical scenario where Compound T, a this compound derivative, has been identified as a potent inhibitor of PI3Kα. The primary scientific question is: how selective is Compound T for PI3Kα against other kinases, particularly those within the same family and other major kinase groups?
Comparative Kinase Inhibition Profile: Compound T vs. Established Inhibitors
To contextualize the selectivity of Compound T, we compare its hypothetical inhibitory activity (IC50 values) against a panel of selected kinases with two well-characterized inhibitors: ZSTK474 (a pan-PI3K inhibitor) and Crizotinib (a c-Met/ALK inhibitor). The following data is illustrative and serves to model the output of a typical kinase profiling experiment.
Table 1: Comparative IC50 Values (nM) Across a Panel of Kinases
| Kinase Target | Compound T (Hypothetical) | ZSTK474 (Reference PI3K Inhibitor) | Crizotinib (Reference c-Met/ALK Inhibitor) |
| PI3Kα | 5 | 30 | >10,000 |
| PI3Kβ | 50 | 45 | >10,000 |
| PI3Kδ | 150 | 20 | >10,000 |
| PI3Kγ | 200 | 150 | >10,000 |
| mTOR | 800 | 100 | >10,000 |
| Akt1 | 2,500 | >10,000 | >10,000 |
| c-Met | 5,000 | >10,000 | 10 |
| ALK | >10,000 | >10,000 | 20 |
| EGFR | 8,000 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
Data is hypothetical for illustrative purposes. ZSTK474 and Crizotinib values are representative of their known selectivity profiles.
-
Compound T shows high potency for PI3Kα.
-
It exhibits a degree of selectivity for PI3Kα over other PI3K isoforms (10-fold vs. PI3Kβ, 30-fold vs. PI3Kδ, and 40-fold vs. PI3Kγ).
-
There is some off-target activity on mTOR at higher concentrations.
-
The compound is largely inactive against the other tested kinases at concentrations up to 10 µM.
This profile suggests that while Compound T is a potent PI3Kα inhibitor, it is not entirely selective and may have some class I PI3K and mTOR-related off-target effects.
Experimental Workflow for Kinase Cross-Reactivity Profiling
To generate the kind of data presented above, a systematic experimental approach is required. The following is a detailed, step-by-step methodology for assessing the cross-reactivity of a small molecule inhibitor like Compound T.
Diagram: Kinase Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol is a widely used, robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10] It is considered a universal assay as it can be applied to virtually any kinase.[10]
Materials:
-
Kinase of interest (e.g., recombinant human PI3Kα)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Test compound (e.g., Compound T)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of Compound T in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a concentration range that will span the expected IC50 value (e.g., from 100 µM to 1 nM).
-
Further dilute the compound solutions in the kinase assay buffer. This intermediate dilution step is crucial to minimize the final DMSO concentration in the assay, which should ideally be kept below 1%.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted compound solutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase and its specific substrate to each well, except for the negative control wells.
-
Allow the plate to incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation and Progression of the Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase being tested to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the positive control (no inhibitor) to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Understanding the "Why": Causality in Experimental Design
-
Choice of Assay: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to different kinases, and resistance to interference from colored or fluorescent compounds.[10] Radiometric assays using [γ-³³P]ATP are considered the "gold standard" for their direct measurement of phosphorylation but involve handling radioactivity.[1] Fluorescence-based methods like TR-FRET are also popular but can be susceptible to interference.[11]
-
ATP Concentration: Using an ATP concentration near the Km is critical for accurately determining the potency of ATP-competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.
-
Kinase Panel Selection: The choice of kinases for a cross-reactivity panel should be strategic. It should include kinases from the same family as the primary target (e.g., other PI3K isoforms), as well as representatives from different branches of the kinome tree to assess broad selectivity.
Visualizing the Biological Context: The PI3K/Akt/mTOR Pathway
Understanding the potential downstream effects of inhibiting PI3K and its off-targets like mTOR is crucial for interpreting the biological consequences of a compound's activity profile.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway and the targets of Compound T.
Conclusion and Future Directions
The hypothetical this compound derivative, Compound T, serves as a valuable case study for the principles of kinase inhibitor selectivity profiling. Our analysis demonstrates that while it is a potent inhibitor of PI3Kα, it exhibits some cross-reactivity with other PI3K isoforms and mTOR. This information is critical for guiding further drug development efforts. For instance, medicinal chemists could use this data to guide structure-activity relationship (SAR) studies aimed at improving selectivity.
Ultimately, the goal of kinase cross-reactivity profiling is to build a comprehensive understanding of a compound's biological activity. By employing robust and well-validated assay methodologies, researchers can generate high-quality data that informs decision-making, minimizes the risk of late-stage failures due to off-target effects, and accelerates the development of safe and effective targeted therapies.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J.
- NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- PMC. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review.
- NIH. (n.d.). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study.
- BMC. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
- PMC. (n.d.). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma.
- ACS Omega. (2022, July 7). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades.
-
ResearchGate. (n.d.). 3-Methyl-5-methyl- thio-1H-pyrazolo[4,3-e]-[2][11][12]triazine (4) is an inhibitior of purine nucleoside phosphorylase. Retrieved from
-
ResearchGate. (2025, August 7). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][11][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Retrieved from
- ResearchGate. (2025, August 6). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors.
- PubMed. (2021, February 15). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR.
- PubMed. (2023, February 12). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma.
- International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications.
- PubMed. (2001, March). Design of a chimeric 3-methyl-1,2,3-triazene with mixed receptor tyrosine kinase and DNA damaging properties: a novel tumor targeting strategy.
- PubMed. (2023, August 6). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects.
- PMC. (2018, July 4). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines.
- ResearchGate. (n.d.). Anti‑breast cancer activity of selected 1,3,5‑triazines via modulation of EGFR‑TK.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Comparative In Vivo Validation of Novel Kinase Inhibitors: A Guide Featuring 3-Methyl-1,2,4-triazine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
The journey of a novel chemical entity from benchtop synthesis to a potential clinical candidate is paved with rigorous validation. This guide provides a comprehensive framework for the in vivo validation of novel therapeutic agents, using the hypothetical case of 3-Methyl-1,2,4-triazine as a putative kinase inhibitor. We will explore the critical steps of establishing a therapeutic rationale, designing robust preclinical studies, and comparing its efficacy and safety profile against a standard-of-care, Vemurafenib, in the context of BRAF V600E-mutant melanoma. The methodologies outlined herein are designed to ensure scientific rigor, data integrity, and a clear path toward clinical translation.
Introduction to this compound: A Hypothetical Therapeutic Candidate
For the purpose of this guide, we will hypothesize that this compound has been identified through high-throughput screening as a potent and selective inhibitor of the BRAF V600E kinase, a key driver in approximately 50% of melanomas.
-
Chemical Structure and Properties: this compound is a heterocyclic compound belonging to the triazine class. Its simple structure offers numerous avenues for medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. The 1,2,4-triazine scaffold is a recognized pharmacophore in kinase inhibition, providing a solid foundation for our therapeutic hypothesis.
-
Hypothesized Mechanism of Action: We propose that this compound acts as an ATP-competitive inhibitor of the BRAF V600E kinase. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival. By blocking the kinase activity of BRAF V600E, this compound is expected to inhibit this downstream signaling cascade, leading to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.
Caption: Hypothesized mechanism of this compound in the MAPK pathway.
-
Therapeutic Rationale: The well-established role of BRAF V600E in melanoma provides a strong rationale for developing inhibitors. While existing therapies like Vemurafenib are effective, acquired resistance is a significant clinical challenge. A novel agent like this compound, potentially with a different resistance profile or improved safety, would be a valuable addition to the therapeutic arsenal.
Comparative In Vivo Efficacy Analysis: this compound vs. Vemurafenib
The gold standard for evaluating in vivo anti-tumor efficacy is the xenograft mouse model. Here, we compare the hypothetical performance of our lead compound against the established drug, Vemurafenib.
-
Experimental Design Causality: A subcutaneous xenograft model using a human melanoma cell line with the BRAF V600E mutation (e.g., A375) is the logical choice. This allows for direct measurement of tumor growth inhibition. The inclusion of a vehicle control group is essential to establish the baseline tumor growth rate, while the Vemurafenib group provides a benchmark for efficacy. Dosing is based on prior maximum tolerated dose (MTD) studies.
Table 1: Representative Efficacy Data in A375 Melanoma Xenograft Model
| Treatment Group (n=10) | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | p-value vs. Vehicle |
| Vehicle | 10 mL/kg, PO, QD | 1542 ± 185 | - | - |
| This compound | 50 mg/kg, PO, QD | 416 ± 98 | 73% | <0.001 |
| Vemurafenib | 25 mg/kg, PO, QD | 355 ± 82 | 77% | <0.001 |
-
Interpretation of Results: The representative data in Table 1 shows that this compound exhibits significant anti-tumor activity, comparable to the standard-of-care, Vemurafenib. This level of efficacy in a well-validated model provides a strong justification for further development.
In Vivo Safety and Pharmacokinetic (PK) Profile
Efficacy is only one part of the equation; a favorable safety and PK profile is paramount.
-
Comparative Safety Profile: Preliminary toxicity studies are crucial. These typically involve dose escalation in healthy rodents to determine the MTD. Continuous monitoring for clinical signs of toxicity (weight loss, behavioral changes) and post-study histopathology are critical.
Table 2: Representative Safety and Pharmacokinetic Profiles
| Parameter | This compound | Vemurafenib |
| Safety | ||
| MTD (Mouse, 14 days) | 100 mg/kg, PO, QD | 50 mg/kg, PO, QD |
| Key Toxicities Observed | Mild, transient weight loss at MTD | Skin lesions, elevated liver enzymes |
| Pharmacokinetics (Mouse, at efficacious dose) | ||
| Cmax (µM) | 12.5 | 8.7 |
| Tmax (h) | 1.0 | 2.0 |
| AUC (0-24h) (µM*h) | 98 | 75 |
| Oral Bioavailability (%) | 65% | 48% |
-
Expert Insights: The hypothetical data in Table 2 suggests that this compound may possess a wider therapeutic window than Vemurafenib, as indicated by a higher MTD and potentially milder toxicity profile. Its superior oral bioavailability and higher plasma concentration (Cmax and AUC) could translate to more consistent target engagement in the tumor.
Detailed Experimental Protocol: Xenograft Efficacy Study
This protocol outlines a self-validating system for assessing in vivo efficacy.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Culture: A375 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Acclimatization: Female athymic nude mice (6-8 weeks old) are acclimatized for one week prior to the study.
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 A375 cells resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 per group).
-
Treatment Administration:
-
Vehicle Group: Receives the formulation vehicle (e.g., 0.5% methylcellulose) daily by oral gavage.
-
This compound Group: Receives 50 mg/kg daily by oral gavage.
-
Vemurafenib Group: Receives 25 mg/kg daily by oral gavage.
-
-
Monitoring: Body weight and clinical signs of toxicity are recorded daily.
-
Study Termination: The study is terminated after 21 days, or when tumors in the vehicle group reach the pre-defined endpoint.
-
Endpoint Analysis: At termination, final tumor volumes and weights are recorded. Blood samples may be collected for PK analysis, and tumor tissue can be harvested for pharmacodynamic (e.g., Western blot for p-ERK) analysis.
-
Data Analysis: Statistical analysis (e.g., one-way ANOVA) is performed to compare treatment groups.
Future Directions and Unanswered Questions
The promising, albeit hypothetical, data for this compound warrants further investigation. Key next steps would include:
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: Evaluating efficacy in more clinically relevant models.
-
Combination Studies: Assessing potential synergy with other anti-cancer agents, such as MEK inhibitors.
-
Resistance Profiling: Investigating potential mechanisms of acquired resistance to this compound.
-
Formal IND-enabling Toxicology Studies: Comprehensive safety studies under Good Laboratory Practice (GLP) conditions to support a future Investigational New Drug (IND) application.
References
-
The BRAF V600E Mutation in Melanoma. Source: Cancer Discovery, American Association for Cancer Research. [Link]
-
Vemurafenib for the Treatment of BRAF V600E-Mutated Metastatic Melanoma. Source: Clinical Cancer Research, American Association for Cancer Research. [Link]
-
Guidelines for the Use of Animal Models in Cancer Research. Source: Nature Reviews Cancer, Springer Nature. [Link]
-
Pharmacokinetics and Pharmacodynamics in Drug Development. Source: Clinical and Translational Science, Wiley. [Link]
-
Patient-Derived Xenograft (PDX) Models in Oncology. Source: Nature Reviews Cancer, Springer Nature. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1,2,4-triazine
Introduction
3-Methyl-1,2,4-triazine is a heterocyclic compound featuring a triazine ring structure, a core motif in various pharmacologically active agents and specialty chemicals.[1] As with any chemical reagent, particularly those with nitrogen-containing heterocyclic systems, understanding and implementing proper disposal procedures is not merely a regulatory formality but a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the preservation of environmental integrity. Our approach is grounded in established principles of chemical safety, waste management, and regulatory compliance.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough risk assessment is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its structural class—triazines—necessitates a cautious approach. Many triazine derivatives are used as herbicides and can exhibit environmental persistence and toxicity to aquatic life.[2][3][4][5] Furthermore, related triazine compounds can be harmful if swallowed, cause serious eye irritation, or be fatal upon skin contact.[6][7][8] Therefore, we must operate under the assumption of potential hazards.
Table 1: Assumed Hazard Profile and Required Personal Protective Equipment (PPE)
| Potential Hazard | Rationale / Associated Risk | Required PPE & Safety Measures |
| Acute Toxicity (Oral, Dermal) | Based on data for analogous triazine compounds, ingestion or skin contact could be harmful or fatal.[6] | Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Inspect gloves before use.[6][9] Lab Coat: A full-length lab coat to prevent skin contact. |
| Eye Irritation | Heterocyclic compounds can cause serious eye irritation.[7][8] | Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[10] |
| Environmental Hazard | Triazine-based herbicides are known to be persistent and can contaminate groundwater, posing a threat to aquatic ecosystems.[2][4][5] | All waste must be treated as hazardous to prevent environmental release. Do not discharge to the sewer via sink drains.[6][11] |
| Inhalation Hazard | If in powdered form, dust can be generated and inhaled.[6] | Handle in a well-ventilated area or a chemical fume hood.[9][12] |
Part 2: Core Principles of Chemical Waste Management
The proper disposal of this compound is governed by three core principles: segregation, containment, and regulatory compliance.
-
Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[13][14] Incompatible chemicals can react, leading to pressurization, fire, or the generation of toxic fumes.[15] Keep solid and liquid waste separate.[13]
-
Containment: All waste must be stored in appropriate, clearly labeled containers.[11][15] The container must be made of a material compatible with this compound and any solvents used. The original reagent bottle is often the best choice for waste accumulation.[11] Ensure containers are sealed tightly to prevent leaks or evaporation.[13]
-
Compliance: All chemical waste disposal is regulated by local, state, and federal authorities such as the Environmental Protection Agency (EPA).[16] The ultimate disposal method must comply with these regulations. Evaporation in a fume hood is not an acceptable method of disposal.[11]
Part 3: Step-by-Step Disposal Protocols
This section details the procedural steps for handling different forms of this compound waste.
Protocol 1: Decontamination of Empty Containers
An "empty" container of this compound is not truly empty and must be decontaminated before being discarded as general waste.
-
Initial Rinse (in a Fume Hood):
-
Select a solvent in which this compound is soluble (e.g., acetone, methanol, or acetonitrile).
-
Rinse the container three times with a small amount of the chosen solvent.
-
Each rinse (the "rinsate") must be collected and treated as hazardous chemical waste.
-
-
Waste Collection:
-
Pour the rinsate into a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated" Organic Waste, depending on the solvent used.
-
-
Final Preparation for Disposal:
Protocol 2: Management of Unused or Expired Product
Unused or expired this compound must be disposed of as hazardous waste.
-
Labeling: Ensure the original container is clearly labeled and in good condition. If the label is damaged, create a new hazardous waste tag that includes the full chemical name ("this compound"), CAS number (24108-33-6), and an estimate of the remaining quantity.[1][17]
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste. This area should provide secondary containment to catch any potential leaks.[13]
-
Arranging Disposal: Contact your institution's EH&S department to schedule a pickup. Do not attempt to dispose of the chemical yourself. Professional hazardous waste disposal services will ensure it is handled correctly, typically via high-temperature incineration.[16]
Protocol 3: Small Spill Clean-Up
For spills of a few grams or milliliters:
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[12]
-
Don PPE: Wear the appropriate PPE as outlined in Table 1 (gloves, goggles, lab coat).
-
Absorb:
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad).
-
For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.[6] Do NOT dry sweep.
-
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then with soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Package & Label: Seal and label the waste container with a hazardous waste tag, detailing the contents (e.g., "this compound with vermiculite").
-
Dispose: Arrange for pickup by your EH&S department.
Part 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal route of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. (2024-09-17). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Waste Disposal Safety Protocols. NSTA. (2024-08-16). [Link]
-
Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. MDPI. (2023-03-16). [Link]
-
Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. PubMed. (2023-03-16). [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC - NIH. [Link]
-
Triazine Herbicides in the Environment. AMiner. [Link]
-
Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. ResearchGate. (2025-10-13). [Link]
-
Triazine Pesticides Standard - Safety Data Sheet. Agilent. (2019-04-01). [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPS. [Link]
-
SAFETY DATA SHEET - GROTAN. Troy Corporation. (2021-01-30). [Link]
-
This compound. PubChem - NIH. [Link]
Sources
- 1. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. www1.mscdirect.com [www1.mscdirect.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. vumc.org [vumc.org]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. actenviro.com [actenviro.com]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. echemi.com [echemi.com]
Safeguarding Your Research: A Practical Guide to Handling 3-Methyl-1,2,4-triazine
For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Methyl-1,2,4-triazine. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols.
A Note on Scientific Diligence
Understanding the Hazard Landscape of Triazines
Triazine derivatives are a class of nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science. While their specific properties vary, a common thread of potential hazards runs through the family. Generally, triazine compounds can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Some may also be harmful if swallowed.[4][5]
Given the lack of specific data for this compound, a prudent approach necessitates treating it as a substance with the potential for:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][4]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[1][2]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the nature of the task being performed.
| Task | Minimum Recommended PPE |
| Weighing and Aliquoting (Solid) | - Safety glasses with side shields or chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat- Work within a chemical fume hood or a ventilated balance enclosure |
| Dissolving and Solution Preparation | - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat- Work within a chemical fume hood |
| Running Reactions and Work-up | - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat- Work within a chemical fume hood |
| Handling Concentrated Solutions | - Chemical splash goggles and a face shield- Nitrile gloves (double-gloving recommended)- Chemical-resistant apron over a laboratory coat- Work within a chemical fume hood |
The "Why" Behind the Choices:
-
Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles as a minimum.[1][2][4] A face shield provides an additional layer of protection, particularly when handling larger quantities or solutions that could splash.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[4][6] Double-gloving is a best practice that provides an extra barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Body Protection: A laboratory coat protects your clothing and skin from accidental spills. For tasks with a higher risk of splashing, a chemical-resistant apron is advised.
-
Respiratory Protection: Handling the solid form of this compound should always be done in a ventilated enclosure, such as a chemical fume hood, to minimize the risk of inhaling dust particles.[4][6]
Step-by-Step Handling Protocols
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe science.
Preparation and Weighing
-
Work in a Designated Area: All handling of solid this compound should occur within a certified chemical fume hood or a powder containment hood.
-
Don PPE: Before handling the compound, put on your laboratory coat, safety goggles, and nitrile gloves.
-
Tare Your Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispense Carefully: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid generating dust.
-
Clean Up: After weighing, securely close the primary container. Decontaminate the spatula and any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol) and then wipe with a damp cloth. Dispose of the cloth as chemical waste.
Dissolution and Reaction Setup
-
Maintain Ventilation: All solution preparation and reaction setups should be performed in a chemical fume hood.
-
Add Solvent Slowly: To the vessel containing the weighed this compound, slowly add the desired solvent.
-
Ensure Compatibility: Be aware of any potential incompatibilities with the chosen solvent or other reagents. While specific reactivity data for this compound is not available, related compounds may be incompatible with strong oxidizing agents.[3]
-
Secure the Reaction Vessel: Ensure your reaction vessel is properly clamped and secured before initiating the reaction.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. Being prepared is a critical component of laboratory safety.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of Personal Protective Equipment when working with this compound.
Caption: PPE selection workflow for this compound.
Conclusion: A Culture of Safety
The responsible handling of chemical reagents is a fundamental aspect of scientific excellence. While this guide provides a framework for the safe use of this compound based on the best available information, it is not a substitute for a thorough risk assessment conducted by the end-user. By fostering a culture of safety and proactive risk management, we can advance scientific discovery while ensuring the well-being of our researchers.
References
-
Angene Chemical. (2021-05-01). Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
